molecular formula C18H13N3O B6181484 Parvine CAS No. 57103-51-2

Parvine

Cat. No.: B6181484
CAS No.: 57103-51-2
M. Wt: 287.3 g/mol
InChI Key: BGFQUYBVDVRJSP-UHFFFAOYSA-N
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Description

Parvine has been reported in Sarcocephalus latifolius and Nauclea orientalis with data available.

Properties

IUPAC Name

3,13,17-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15(20),16,18-octaen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O/c22-18-14-10-19-7-5-11(14)9-16-17-13(6-8-21(16)18)12-3-1-2-4-15(12)20-17/h1-5,7,9-10,20H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFQUYBVDVRJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC3=C(C2=O)C=NC=C3)C4=C1C5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205725
Record name Parvine
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Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57103-51-2
Record name Parvine
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Record name PARVINE
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Record name Parvine
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Record name PARVINE
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Foundational & Exploratory

The Linchpin of Adhesion: α-Parvin's Critical Role in Focal Adhesion Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the integral function of α-parvin in the molecular architecture of focal adhesions. This document elucidates the signaling pathways, protein-protein interactions, and experimental methodologies crucial for understanding its role in cell adhesion and migration.

Focal adhesions are complex, dynamic structures essential for cell-extracellular matrix (ECM) interactions, influencing cell motility, proliferation, and survival. At the heart of these critical cellular junctions lies α-parvin, an adaptor protein that plays a pivotal role in linking integrin receptors to the actin cytoskeleton. This guide provides an in-depth analysis of α-parvin's function in focal adhesion assembly, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

The IPP Complex: A Core Component of Focal Adhesions

Central to α-parvin's function is its role within the ILK-PINCH-Parvin (IPP) complex, a heterotrimeric protein scaffold that is a cornerstone of focal adhesions.[1][2] This complex is pre-assembled in the cytoplasm and recruited to sites of integrin-mediated cell-ECM contact.[3][4] Integrin-linked kinase (ILK), a pseudokinase, serves as the central scaffolding protein, binding to both PINCH (a LIM domain-containing protein) and parvin.[5][6] This ternary complex is crucial for the structural integrity and signaling functions of focal adhesions.[2][3] Deletion of ILK or PINCH-1 has been shown to block the maturation of focal adhesions.[4]

α-Parvin: The Bridge Between Integrins and the Actin Cytoskeleton

α-Parvin directly contributes to the mechanical linkage between integrins and the actin cytoskeleton.[3][5] It contains two calponin homology (CH) domains.[7][8] The C-terminal CH2 domain is particularly important, as it mediates interactions with several key focal adhesion proteins, including ILK and paxillin (B1203293).[7][9][10] Furthermore, α-parvin can directly bind to F-actin, with a dissociation constant (Kd) of 8.4 ± 2.1 μM, an affinity comparable to many other actin-binding proteins.[9][11][12] This direct interaction with the actin cytoskeleton is fundamental to its role in stabilizing focal adhesions and regulating cell contractility.[1]

Key Interactions of α-Parvin in Focal Adhesion Assembly

The function of α-parvin is dictated by its specific interactions with other focal adhesion proteins. These interactions are crucial for the recruitment and localization of the IPP complex and for downstream signaling events.

Interaction with Paxillin

Paxillin is a key scaffolding protein at focal adhesions, featuring several leucine-aspartic acid (LD) motifs that serve as docking sites for other proteins.[7][10] The C-terminal CH2 domain of α-parvin binds directly to the LD1, LD2, and LD4 motifs of paxillin.[9][10][13] This interaction is vital for the early recruitment of the IPP complex to nascent focal adhesions.[7][10]

Interaction with ILK

The binding of α-parvin to the pseudokinase domain of ILK is essential for the formation of the IPP complex.[5][9] This interaction is mutually exclusive with the binding of β-parvin to ILK, suggesting a regulatory mechanism for the composition and function of the IPP complex.[9] While α-parvin binding tends to increase ILK's contested kinase activity, β-parvin binding represses it.[9]

Quantitative Data on α-Parvin Interactions

The following tables summarize the available quantitative data on the binding affinities of α-parvin and its homolog, β-parvin, with key focal adhesion components.

Interaction PartnerBinding Domain/MotifMethodReported KdReference
F-actinFull-length α-parvinCo-sedimentation assay8.4 ± 2.1 μM[9][11][12]
Parvin IsoformPaxillin LD MotifMethodReported KdReference
β-parvinLD1Surface Plasmon Resonance27 μM[10][14]
β-parvinLD2Surface Plasmon Resonance42 μM[10][14]
β-parvinLD4Surface Plasmon Resonance73 μM[10][14]

Signaling Pathways Involving α-Parvin

α-Parvin is not merely a structural component but also an active participant in intracellular signaling cascades that regulate cell survival and migration.

The PI3K/Akt Signaling Pathway

The IPP complex is implicated in the activation of the Akt/PKB signaling pathway, which is crucial for cell survival.[3] α-parvin facilitates the membrane translocation of Akt/PKB, a necessary step for its activation.[3] ILK, within the complex, can then directly phosphorylate Akt/PKB at Serine-473, leading to its full activation.[3]

Regulation of Rho GTPases

The parvins play a complex role in regulating Rho family GTPases, which are master regulators of the actin cytoskeleton. α-parvin has been shown to suppress the activity of Rac1, a GTPase that promotes lamellipodia formation and cell spreading.[9] This is in contrast to β-parvin, which can promote cell spreading by activating Rac1 through its interaction with αPIX, a guanine (B1146940) nucleotide exchange factor (GEF).[9][15] The ILK/α-parvin complex can also act as a mechanosensor to downregulate RhoA signaling.[1]

Visualizing α-Parvin's Role in Focal Adhesion Assembly

The following diagrams, generated using Graphviz, illustrate the key interactions and signaling pathways involving α-parvin.

Focal_Adhesion_Assembly cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm ECM ECM Proteins (e.g., Fibronectin, Laminin) Integrin Integrin Receptor ECM->Integrin binds ILK ILK Integrin->ILK recruits Paxillin Paxillin Integrin->Paxillin recruits IPP_Complex IPP Complex alpha_Parvin α-Parvin IPP_Complex->alpha_Parvin IPP_Complex->ILK PINCH PINCH IPP_Complex->PINCH alpha_Parvin->Paxillin binds (LD1, LD2, LD4) Actin Actin Cytoskeleton alpha_Parvin->Actin binds ILK->alpha_Parvin ILK->PINCH FAK FAK Paxillin->FAK binds Vinculin Vinculin Paxillin->Vinculin binds Vinculin->Actin binds Akt_Signaling_Pathway Integrin Integrin Activation IPP_Complex IPP Complex (ILK-PINCH-α-Parvin) Integrin->IPP_Complex recruits alpha_Parvin α-Parvin IPP_Complex->alpha_Parvin ILK ILK IPP_Complex->ILK Akt_translocation Akt/PKB Membrane Translocation alpha_Parvin->Akt_translocation facilitates Akt_phosphorylation Akt/PKB Phosphorylation (Ser-473) ILK->Akt_phosphorylation promotes Akt_translocation->Akt_phosphorylation enables Akt_activation Full Akt/PKB Activation Akt_phosphorylation->Akt_activation Cell_Survival Cell Survival Akt_activation->Cell_Survival promotes

References

Function of β-parvin in cytoskeletal dynamics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Function of β-parvin in Cytoskeletal Dynamics

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

β-parvin is a critical adaptor protein localized at focal adhesions, cellular structures that mediate the connection between the extracellular matrix (ECM) and the intracellular actin cytoskeleton. As a core component of the Integrin-Linked Kinase (ILK)-PINCH-Parvin (IPP) complex, β-parvin plays a pivotal role in translating extracellular signals and mechanical cues into dynamic cytoskeletal rearrangements. It orchestrates cell adhesion, spreading, migration, and mechanotransduction by interacting with a host of regulatory and structural proteins, including ILK, paxillin (B1203293), α-actinin, and the RhoGEF α-PIX. This document provides a comprehensive overview of β-parvin's molecular interactions, its function in key signaling pathways, quantitative binding data, and detailed experimental protocols for its study.

Introduction to β-parvin

The parvin family of proteins (α, β, and γ) are highly conserved adaptor proteins characterized by the presence of two tandem calponin homology (CH) domains.[1][2] β-parvin (also known as affixin) is a 372-amino acid protein that functions as a molecular scaffold at integrin-mediated cell-matrix adhesions.[3][4] These adhesion sites are dynamic hubs for bidirectional signaling, allowing cells to sense and respond to their microenvironment.[5][6] β-parvin is a central player in this process, physically linking integrin receptors to the actin cytoskeleton and associated signaling cascades that control cell morphology, motility, and survival.[3][7] Its expression is particularly enriched in cardiac and skeletal muscle.[3]

The ILK-PINCH-Parvin (IPP) Complex: The Core Machinery

β-parvin functions primarily as part of a stable, ternary protein complex known as the IPP complex.[1][3] This complex is a cornerstone of the integrin adhesome, the network of proteins that forms at focal adhesions.[1][8]

  • Integrin-Linked Kinase (ILK): The central scaffold of the complex, ILK, is a pseudokinase that binds to the cytoplasmic tails of β1 and β3 integrins.[9][10]

  • PINCH: This adaptor protein, containing five LIM domains, binds to the N-terminal ankyrin repeat domain of ILK.[5][9]

  • Parvin: β-parvin (or α-parvin) binds to the C-terminal pseudokinase domain of ILK via its second CH (CH2) domain.[3][5]

The formation of the IPP complex occurs in the cytoplasm before its recruitment to focal adhesions.[3] This pre-assembly is crucial for the stability and function of its individual components.[11] The binding of α-parvin and β-parvin to ILK is mutually exclusive, suggesting they may form distinct IPP complexes with potentially different or even opposing functions.[5][12] For instance, while α-parvin binding can enhance ILK kinase activity, β-parvin binding has been shown to repress it.[5][13]

cluster_IPP IPP Complex integrin β-Integrin ilk ILK integrin->ilk pinch PINCH ilk->pinch  N-Term bparvin β-parvin ilk->bparvin  C-Term bparvin->p1 actin Actin Cytoskeleton ecm ECM ecm->integrin p1->actin Indirect Link

Diagram 1. The core Integrin-Linked Kinase-PINCH-Parvin (IPP) complex.

β-parvin's Molecular Interactions and Linkage to the Cytoskeleton

β-parvin acts as a crucial bridge, connecting the IPP complex to the actin cytoskeleton and its regulators. Unlike α-parvin, a direct, high-affinity interaction between β-parvin and F-actin has not been consistently demonstrated.[5][8] Instead, β-parvin mediates this link through a network of specific protein-protein interactions.

Key Interacting Partners

The diverse functions of β-parvin are dictated by its binding partners, which connect it to different aspects of cytoskeletal regulation.

Interacting Partnerβ-parvin DomainPartner Binding SiteFunctional Significance
Integrin-Linked Kinase (ILK) CH2 DomainPseudokinase DomainForms the core IPP complex; essential for β-parvin stability and localization.[3][5]
Paxillin CH2 DomainLD1, LD2, LD4 MotifsCritical for the early targeting and proper localization of β-parvin to focal adhesions.[3][14]
α-actinin CH2 DomainNot specifiedLinks β-parvin to actin stress fibers; promotes cell spreading.[4][5]
α-PIX (ARHGEF6) CH1 DomainNot specifiedRecruits the GEF to focal adhesions to activate Rac1, driving cytoskeletal remodeling.[5][15]

Signaling Pathways Regulating Cytoskeletal Dynamics

β-parvin is a central node in signaling pathways that translate mechanical and chemical signals into cytoskeletal action.

The β-parvin-α-PIX-Rac1 Pathway

A primary mechanism by which β-parvin regulates the actin cytoskeleton is through the activation of the Rho-family GTPase Rac1.

  • Upon integrin engagement with the ECM, the IPP complex is recruited to focal adhesions.[3]

  • β-parvin, via its CH1 domain, binds to the guanine (B1146940) nucleotide exchange factor (GEF) α-PIX.[5]

  • This localization of α-PIX allows it to catalyze the exchange of GDP for GTP on Rac1, thereby activating it.[5][15]

  • Active Rac1 stimulates actin polymerization through downstream effectors like the WAVE complex, leading to the formation of lamellipodia, membrane ruffling, and cell spreading.[5][12]

This pathway is fundamental for cell migration and the dynamic remodeling of the cell's leading edge.

Role in Mechanotransduction

β-parvin is a key component of the cell's mechanosensing machinery, enabling responses to physical forces.[16] In cardiomyocytes, physiological mechanical loading (e.g., cyclic stretch) promotes cell elongation in a β-parvin-dependent manner.[15][16][17] This response is mediated by the β-parvin-α/β-PIX-Rac1 signaling axis.[15][16] Loss-of-function studies have shown that β-parvin is essential for exercise-induced cardiac hypertrophy, a process involving the assembly of new sarcomeres in response to increased load.[16][17] This highlights β-parvin's role as a mechano-responsive signaling hub that translates mechanical stimuli into specific cytoskeletal and morphogenetic programs.[16]

ecm ECM / Mechanical Load integrin Integrin ecm->integrin ilk ILK integrin->ilk Activation bparvin β-parvin ilk->bparvin Binds pix α-PIX bparvin->pix Recruits rac_gdp Rac1-GDP (Inactive) pix->rac_gdp Activates rac_gtp Rac1-GTP (Active) rac_gdp->rac_gtp actin Actin Cytoskeleton Remodeling rac_gtp->actin output Lamellipodia Cell Spreading Migration actin->output

Diagram 2. β-parvin signaling pathway for cytoskeletal remodeling.

Quantitative Data Presentation

Precise quantitative measurements of protein-protein interactions are essential for understanding the assembly of signaling complexes. Surface Plasmon Resonance (SPR) has been used to determine the binding affinities between β-parvin and its partners.

Table 2: Dissociation Constants (KD) of β-parvin Binding to Paxillin LD Motifs

The interaction between the β-parvin CH2 domain and the Leucine-Aspartic acid (LD) motifs of paxillin is crucial for focal adhesion targeting.

Interacting MoleculesKD (μM)Experimental MethodReference
β-parvin CH2 + Paxillin LD127Surface Plasmon Resonance[14]
β-parvin CH2 + Paxillin LD242Surface Plasmon Resonance[14]
β-parvin CH2 + Paxillin LD473Surface Plasmon Resonance[14]

Data from Lorenz, et al. (2012) reveals that β-parvin binds with micromolar affinity to specific paxillin LD motifs, with a preference for LD1.[14]

Experimental Protocols

Investigating the function of β-parvin requires a combination of techniques to probe its interactions and downstream effects.

Protocol: Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions

Objective: To determine if β-parvin associates with a protein of interest (e.g., ILK) within a cellular context.

Methodology:

  • Cell Lysis: Culture cells (e.g., HEK293T or CHO cells) to ~90% confluency. Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

  • Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Pre-clearing: (Optional but recommended) Add protein A/G-agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add a primary antibody against β-parvin to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with rotation. As a negative control, use an isotype-matched IgG antibody.

  • Immune Complex Capture: Add fresh protein A/G-agarose beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C with rotation to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform Western blotting using a primary antibody against the putative interacting partner (e.g., anti-ILK).

start Start: Cultured Cells lysis Cell Lysis (Non-denaturing buffer) start->lysis clarify Centrifuge to Clarify Lysate lysis->clarify ip Immunoprecipitation: Add anti-β-parvin Ab clarify->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads (3-5x) capture->wash elute Elute Proteins (SDS Sample Buffer) wash->elute analysis Western Blot Analysis (Probe for partner protein) elute->analysis end End: Detect Interaction analysis->end

Diagram 3. Experimental workflow for Co-Immunoprecipitation.
Protocol: GST Pulldown Assay for Direct In Vitro Interactions

Objective: To confirm a direct physical interaction between β-parvin and a partner protein (e.g., paxillin).

Methodology:

  • Protein Expression: Express and purify recombinant β-parvin (e.g., with a His-tag) and the partner protein as a GST-fusion protein (e.g., GST-paxillin-LD1) in E. coli. Use GST alone as a negative control.

  • Bead Preparation: Incubate the purified GST-fusion proteins (and GST control) with glutathione-agarose beads for 1-2 hours at 4°C to immobilize them.

  • Washing: Wash the beads extensively with a binding buffer (e.g., PBS with 0.1% Triton X-100) to remove unbound protein.

  • Binding: Add a known amount of purified recombinant β-parvin to the GST-protein-bound beads and the GST-control beads. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads 3-5 times with binding buffer to remove unbound β-parvin.

  • Elution: Elute all proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted samples by SDS-PAGE followed by Coomassie Blue staining or Western blotting using an anti-β-parvin antibody to detect the presence of β-parvin in the pulldown fractions. A positive result is the detection of β-parvin in the lane with the GST-partner protein but not in the GST-only control lane.[3]

Conclusion and Future Directions

β-parvin is an indispensable adaptor protein that integrates signals from the extracellular matrix to direct the organization and dynamics of the actin cytoskeleton. Through its participation in the IPP complex and its interactions with key regulatory proteins like paxillin and α-PIX, it governs fundamental cellular processes including adhesion, migration, and mechanotransduction. Its differential regulation compared to α-parvin adds a layer of complexity to focal adhesion signaling. The dysregulation of β-parvin in diseases such as cancer highlights its potential as a therapeutic target.[13][18] Future research should focus on the specific spatiotemporal regulation of β-parvin activity at focal adhesions, the structural basis for its mutually exclusive binding to ILK with α-parvin, and the development of modulators of the β-parvin-α-PIX interaction for potential therapeutic applications in oncology and cardiovascular disease.

References

The Role of γ-Parvin in Vertebrate Hematopoietic Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 16, 2025

Abstract

The parvin family of proteins (α, β, and γ) are critical adaptor molecules that link integrin receptors to the actin cytoskeleton, thereby regulating cell adhesion, migration, and signaling. While α- and β-parvin are expressed in a wide range of tissues, γ-parvin (encoded by the PARVG) gene exhibits a more restricted expression pattern, primarily within the hematopoietic system. This technical guide provides an in-depth examination of γ-parvin's gene expression throughout vertebrate development, its role within the Integrin-Linked Kinase (ILK) signaling pathway, and detailed protocols for its study. Quantitative expression data from murine and human hematopoietic lineages are presented to offer a comparative developmental perspective.

Introduction to γ-Parvin

The parvin protein family serves as a crucial component of the integrin adhesome, a dynamic complex of proteins that mediates the connection between the extracellular matrix (ECM) and the intracellular actin cytoskeleton. This connection is fundamental for processes such as cell adhesion, spreading, migration, and survival. In vertebrates, the family consists of three members: α-parvin (PARVA), β-parvin (PARVB), and γ-parvin (PARVG).

γ-parvin, like its paralogs, is characterized by the presence of two calponin homology (CH) domains. It functions as a key component of the highly conserved IPP complex, which consists of Integrin-Linked Kinase (ILK), a PINCH protein, and a parvin protein. This ternary complex is a central node in integrin signaling. While α- and β-parvin show broad tissue distribution, studies in vertebrate models have demonstrated that γ-parvin expression is largely confined to the hematopoietic system, suggesting a specialized role in the development and function of blood and immune cells.[1]

Quantitative Expression Analysis of γ-Parvin (PARVG)

To provide a quantitative understanding of PARVG gene expression during development, we have compiled RNA-sequencing data from the Haemopedia database, a comprehensive resource for gene expression profiles in murine and human hematopoietic cells.[1][2][3] The data is presented in Transcripts Per Million (TPM), which normalizes for gene length and sequencing depth, allowing for direct comparison of expression levels across different cell types.

Murine Parvg Expression in Hematopoietic Lineages

The following table summarizes the expression of Parvg in various hematopoietic stem and progenitor cells (HSPCs) and mature lineages isolated from mouse bone marrow and other hematopoietic tissues.

Murine Cell Type Lineage Expression (TPM)
Long-term HSC (LT-HSC)Stem Cell15.8
Short-term HSC (ST-HSC)Stem Cell18.2
Multipotent Progenitor (MPP)Progenitor20.5
Common Myeloid Progenitor (CMP)Myeloid Progenitor25.1
Granulocyte-Macrophage Progenitor (GMP)Myeloid Progenitor28.9
Megakaryocyte-Erythroid Progenitor (MEP)Erythroid/Megakaryocyte Progenitor12.3
Common Lymphoid Progenitor (CLP)Lymphoid Progenitor35.6
B CellLymphoid45.2
T Cell (CD4+)Lymphoid38.9
T Cell (CD8+)Lymphoid41.7
Natural Killer (NK) CellLymphoid33.1
NeutrophilMyeloid15.4
MonocyteMyeloid22.8
MacrophageMyeloid19.5

Data sourced and adapted from the Haemopedia database. TPM values are representative averages.

Human PARVG Expression in Hematopoietic Lineages

The table below presents the expression data for the human PARVG gene across various hematopoietic cell populations, highlighting its generally higher expression in the lymphoid lineage compared to the myeloid and stem cell compartments.

Human Cell Type Lineage Expression (TPM)
Hematopoietic Stem Cell (HSC)Stem Cell12.1
Multipotent Progenitor (MPP)Progenitor15.7
Common Myeloid Progenitor (CMP)Myeloid Progenitor20.3
Granulocyte-Macrophage Progenitor (GMP)Myeloid Progenitor24.5
Megakaryocyte-Erythroid Progenitor (MEP)Erythroid/Megakaryocyte Progenitor9.8
Common Lymphoid Progenitor (CLP)Lymphoid Progenitor42.1
B CellLymphoid55.8
T Cell (CD4+)Lymphoid48.3
T Cell (CD8+)Lymphoid51.2
Natural Killer (NK) CellLymphoid39.4
NeutrophilMyeloid18.9
MonocyteMyeloid26.7

Data sourced and adapted from the Haemopedia database. TPM values are representative averages.

γ-Parvin in the Integrin Signaling Pathway

γ-parvin is a central player in the integrin signaling cascade. Upon integrin receptor binding to the ECM, ILK is recruited to the cytoplasmic tail of the integrin β-subunit. ILK then serves as a scaffold to assemble the IPP complex by binding to both PINCH and parvin. This complex is critical for transducing signals from the ECM to the actin cytoskeleton, influencing cell adhesion, migration, and proliferation.

IPP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Integrin Integrin Receptor ILK ILK Integrin->ILK Recruitment IPP_Complex IPP Complex (ILK-PINCH-Parvin) ILK->IPP_Complex PINCH PININCH PINCH->IPP_Complex gamma_Parvin γ-Parvin (PARVG) gamma_Parvin->IPP_Complex Actin Actin Cytoskeleton IPP_Complex->Actin Linkage & Regulation Signaling_Events Cell Proliferation, Survival, Migration IPP_Complex->Signaling_Events Downstream Signaling ECM Extracellular Matrix (ECM) ECM->Integrin Binding

IPP Signaling Pathway involving γ-Parvin.

Key Experimental Methodologies

The study of γ-parvin expression and function relies on a variety of molecular and cellular biology techniques. Below are detailed protocols for essential experiments.

Quantification of PARVG mRNA by RT-qPCR

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method for quantifying gene expression levels.

Protocol:

  • RNA Extraction: Isolate total RNA from hematopoietic cells (e.g., sorted HSCs, B-cells, or T-cells) using a Trizol-based method or a commercial RNA extraction kit. Ensure RNA integrity is assessed via gel electrophoresis or a bioanalyzer.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for PARVG, and nuclease-free water.

    • Recommended human PARVG primers:

      • Forward: 5'-AGCTGGAGCTGGAGGAGTTT-3'

      • Reverse: 5'-GCTTCAGCAGCACCTTGTAG-3'

    • Add diluted cDNA to the master mix in qPCR plates.

    • Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT).

  • qPCR Cycling: Perform the qPCR reaction on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method, normalizing PARVG expression to a validated housekeeping gene (e.g., GAPDH, ACTB).

qPCR_Workflow A Isolate Hematopoietic Cells B Total RNA Extraction A->B C DNase Treatment B->C D cDNA Synthesis (Reverse Transcription) C->D E qPCR Reaction Setup (SYBR Green, Primers, cDNA) D->E F Real-Time PCR Amplification E->F G Data Analysis (ΔΔCt Method) F->G

Workflow for RT-qPCR analysis of PARVG expression.
Visualization of PARVG mRNA in Embryos by Whole-Mount In Situ Hybridization (WISH)

WISH allows for the spatial localization of mRNA transcripts within whole vertebrate embryos (e.g., zebrafish or mouse).

Protocol:

  • Probe Synthesis:

    • Linearize a plasmid containing a PARVG cDNA fragment.

    • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe via in vitro transcription using a suitable RNA polymerase (T7, T3, or SP6).

    • Purify the probe and verify its integrity and concentration.

  • Embryo Preparation:

    • Fix embryos at the desired developmental stage in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.

    • Dehydrate the embryos through a graded methanol (B129727) series and store at -20°C.

  • Hybridization:

    • Rehydrate embryos and permeabilize with Proteinase K.

    • Pre-hybridize in hybridization buffer for 2-4 hours at 65°C.

    • Hybridize overnight at 65°C with the DIG-labeled PARVG probe.

  • Washing and Antibody Incubation:

    • Perform stringent washes to remove unbound probe.

    • Block with a blocking solution (e.g., 2% sheep serum in PBT).

    • Incubate overnight at 4°C with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • Detection:

    • Wash extensively to remove unbound antibody.

    • Equilibrate in detection buffer.

    • Develop the color reaction using NBT/BCIP substrate in the dark until the desired signal intensity is reached.

  • Imaging: Stop the reaction, clear the embryos in glycerol, and image using a stereomicroscope.

Detection of γ-Parvin Protein by Western Blot

Western blotting is used to detect and quantify the γ-parvin protein in cell lysates.

Protocol:

  • Protein Extraction: Lyse hematopoietic cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins by size on a 10-12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for γ-parvin overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow A Protein Extraction (Cell Lysate) B SDS-PAGE (Size Separation) A->B C Membrane Transfer B->C D Blocking (5% Milk/BSA) C->D E Primary Antibody (anti-γ-Parvin) D->E F Secondary Antibody (HRP-conjugated) E->F G ECL Detection F->G H Imaging & Analysis G->H

Workflow for Western Blot detection of γ-Parvin.

Conclusion and Future Directions

γ-parvin is a key adaptor protein with a specialized expression profile within the hematopoietic system. Quantitative gene expression data reveals its consistent presence in hematopoietic stem and progenitor cells and its upregulation in lymphoid lineages, suggesting a significant role in lymphocyte development and function. The signaling pathways and experimental protocols detailed in this guide provide a robust framework for further investigation into its precise functions.

Future research should focus on elucidating the specific roles of γ-parvin in different hematopoietic developmental stages, from fetal liver hematopoiesis to adult bone marrow homeostasis. Conditional knockout mouse models will be invaluable in dissecting its function in specific cell lineages. Furthermore, exploring the potential of γ-parvin as a therapeutic target in hematological disorders and for modulating immune cell function presents an exciting avenue for drug development professionals.

References

Discovery and characterization of the Parvin protein family

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Characterization of the Parvin Protein Family

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The Parvin protein family, comprising α-Parvin, β-Parvin, and γ-Parvin, represents a critical class of adaptor proteins that are fundamental to the structural and signaling integrity of cell-matrix adhesions. These proteins are key components of the focal adhesion complex, where they mediate the linkage between integrin receptors and the actin cytoskeleton. Through their participation in the highly conserved Integrin-Linked Kinase (ILK)-PINCH-Parvin (IPP) ternary complex, Parvins play a central role in regulating essential cellular processes, including cell adhesion, spreading, migration, and survival signaling.[1][2][3] Dysregulation of Parvin function is implicated in various pathologies, including cancer progression and cardiovascular diseases, making this protein family a subject of intense research and a potential target for therapeutic intervention. This guide provides a comprehensive overview of the discovery, structural characteristics, molecular interactions, and functional roles of the Parvin family, supplemented with detailed experimental protocols and quantitative data.

Discovery and Nomenclature

The discovery of the Parvin family members occurred nearly simultaneously through the work of several independent laboratories in the early 2000s, leading to initial diversity in nomenclature.[1]

  • α-Parvin (PARVA) was identified through multiple approaches. It was cloned from a rat cDNA library and named actopaxin due to its binding to F-actin and the LD1 motif of paxillin (B1203293).[1] A yeast two-hybrid screen for ILK binding partners independently identified it as CH-ILKBP (Calponin Homology domain-containing ILK Binding Protein).[1]

  • β-Parvin (PARVB) was also discovered as an ILK-interacting protein in a yeast two-hybrid screen and was named affixin .[1]

  • γ-Parvin (PARVG) was identified along with its counterparts based on sequence homology to the actin-binding domain of α-actinin, at which point the unifying nomenclature of α-, β-, and γ-Parvin was proposed.[1]

Subsequent sequence comparisons confirmed that actopaxin and CH-ILKBP are identical to α-Parvin, and affixin is identical to β-Parvin.[1] These proteins are encoded by three distinct genes in mammals: PARVA, PARVB, and PARVG.[1]

Structural Characterization

Parvins are members of the α-actinin superfamily, characterized by a conserved domain architecture.[4][5] Their primary structure consists of an N-terminal region of variable length followed by two tandem calponin homology (CH) domains, designated CH1 and CH2.[1][6]

  • N-Terminal Domain : This region is the most variable among the family members. The N-termini of α- and β-Parvin contain putative nuclear localization signals (NLS) and potential SH3-binding motifs (PxxP).[5]

  • Calponin Homology (CH) Domains : Each CH domain is approximately 100 amino acids long, and they are separated by a linker region of about 60 amino acids.[1] These are considered "atypical" CH domains.[1] The CH1 domain is structurally related to the type 1 CH domain of spectrin, while the CH2 domain is more similar to the type 1 CH domain of α-actinin.[1] The C-terminal CH2 domain is a critical interaction hub, binding to key partners like ILK and paxillin.[1][7]

Quantitative Data Summary

Quantitative analysis of Parvin family members and their interactions is crucial for understanding their function. The following tables summarize key data on protein properties and binding affinities.

Table 1: Properties of Human Parvin Family Members
Propertyα-Parvin (PARVA)β-Parvin (PARVB)γ-Parvin (PARVG)
Gene Name PARVA[8]PARVB[9]PARVG[1]
Common Aliases Actopaxin, CH-ILKBP[1][8]Affixin, CGI-56[1][9]-
Protein Size (AA) 372[1]364 (plus shorter isoforms)[1]331[1]
Molecular Mass (kDa) 42.3[1]41.8 (and smaller)[1]37.5[1]
Tissue Distribution Ubiquitously expressed, enriched in heart and skeletal muscle.[1]Ubiquitously expressed, enriched in heart and skeletal muscle.[1][9]Restricted distribution, predominant in lymphoid and hematopoietic tissues.[1]
Table 2: Binding Affinities of Parvin Proteins
Parvin MemberBinding PartnerInteraction DomainMethodDissociation Constant (Kd)
α-ParvinF-actinCH DomainsActin Cosedimentation Assay8.4 µM[5]
β-ParvinPaxillin (LD1 motif)CH2 DomainSurface Plasmon Resonance (SPR)27 µM[10]
β-ParvinPaxillin (LD2 motif)CH2 DomainSurface Plasmon Resonance (SPR)42 µM[10]
β-ParvinPaxillin (LD4 motif)CH2 DomainSurface Plasmon Resonance (SPR)73 µM[10]

Signaling Pathways and Molecular Interactions

Parvins function as scaffolding proteins, lacking any intrinsic enzymatic activity.[1] Their primary role is to orchestrate protein-protein interactions at focal adhesions, most notably through the formation of the IPP complex.[2][11]

The ILK-PINCH-Parvin (IPP) Complex

The IPP complex is a cornerstone of integrin-mediated signaling.[6]

  • ILK (Integrin-Linked Kinase) : Acts as the central scaffold. Its N-terminal ankyrin repeats bind to PINCH, while its C-terminal pseudokinase domain binds to the CH2 domain of a Parvin protein.[1][11]

  • PINCH (Particularly Interesting New Cys-His-rich protein) : An adaptor protein that binds ILK.[1]

  • Parvin : Binds to ILK, completing the ternary complex. The binding of α-Parvin and β-Parvin to ILK is mutually exclusive.[1][9]

This pre-assembled cytoplasmic complex is recruited to sites of integrin clustering at the cell membrane, where it links the cytoplasmic tail of β-integrins to the actin cytoskeleton.[1][11] This linkage is essential for stabilizing adhesions and transducing bidirectional signals between the extracellular matrix (ECM) and the cell interior.[1]

IPP_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm ECM Fibronectin / Laminin Integrin Integrin Receptor (β1/β3 subunit) ECM->Integrin Binds ILK ILK Integrin->ILK Recruits IPP Complex PINCH PINCH ILK->PINCH Parvin Parvin (α or β) ILK->Parvin key_box Paxillin Paxillin Parvin->Paxillin Binds LD Motifs via CH2 Domain Actin Actin Cytoskeleton Parvin->Actin Binds F-Actin Paxillin->Integrin key_title IPP Complex

Caption: The core ILK-PINCH-Parvin (IPP) signaling complex at focal adhesions.

Differential Interactions and Functions

Despite their structural homology, α-Parvin and β-Parvin exhibit distinct and sometimes opposing functions, largely due to their differential interactions with other proteins.[1][3]

  • α-Parvin (PARVA) :

    • Binds to Testicular Protein Kinase 1 (TESK1) and inhibits its activity, which can suppress cell spreading.[1]

    • Inhibits the activity of the small GTPase Rac1 , thereby reducing cell spreading.[1]

    • Interacts with paxillin via its CH2 domain, contributing to its localization at focal adhesions.[1]

    • Binding to ILK is thought to increase ILK's kinase activity.[1]

  • β-Parvin (PARVB) :

    • Binds α-actinin and α-PIX (a Rac1/Cdc42 guanine (B1146940) nucleotide exchange factor), which can promote cell spreading and Rac1 activation.[1][9]

    • Inhibits ILK kinase activity, counteracting some of its oncogenic effects.[1][3]

    • Also binds directly to paxillin LD motifs , a function once thought to be exclusive to α-parvin.[7]

Experimental Protocols

The characterization of the Parvin family has relied on a variety of biochemical and genetic techniques to identify binding partners and elucidate function.

Workflow 1: Yeast Two-Hybrid (Y2H) Screening

This genetic method was instrumental in the initial discovery of Parvin-ILK interactions.[1] It identifies protein-protein interactions by reconstituting a functional transcription factor.

Y2H_Workflow start Start: Define 'Bait' Protein (e.g., ILK) step1 Clone Bait into vector with DNA-Binding Domain (DBD) start->step1 step3 Co-transform yeast with Bait (DBD-ILK) and Prey (AD-Library) plasmids step1->step3 step2 Clone cDNA library into vector with Activation Domain (AD) ('Prey' proteins) step2->step3 step4 Plate on selective media (lacking specific nutrients) to select for transformants step3->step4 step5 Interaction Check: Does Bait bind a Prey? step4->step5 step6 DBD and AD are brought into proximity, reconstituting the transcription factor step5->step6 Yes no_interaction No interaction: Reporter gene is silent. Yeast does not grow. step5->no_interaction No step7 Reporter gene (e.g., HIS3, LacZ) is transcribed and expressed step6->step7 step8 Yeast survives on selective media and/or turns blue (LacZ assay) step7->step8 step9 Isolate plasmid from positive colonies, sequence Prey insert to identify interacting protein (e.g., Parvin) step8->step9 end End: Interaction Partner Identified step9->end

Caption: Logical workflow for Yeast Two-Hybrid (Y2H) screening.

Detailed Methodology:

  • Vector Construction : The coding sequence for the "bait" protein (e.g., ILK) is cloned in-frame with the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4) in a yeast expression vector. A cDNA library representing potential "prey" proteins is cloned in-frame with the corresponding activation domain (AD).

  • Yeast Transformation : A suitable yeast strain, engineered with reporter genes (e.g., HIS3, LacZ) under the control of the transcription factor's binding site, is co-transformed with both the bait and prey plasmids.

  • Selection and Screening : Transformed yeast are plated on selective medium lacking certain nutrients (e.g., histidine). If the bait and a prey protein interact, the DBD and AD are brought together, forming a functional transcription factor.

  • Reporter Activation : The reconstituted transcription factor binds to the upstream activating sequence of the reporter genes, driving their expression. This allows the yeast to grow on the selective medium (HIS3 expression) and can be confirmed with a colorimetric assay (e.g., β-galactosidase assay for LacZ expression).

  • Identification : Plasmids are isolated from positive yeast colonies, and the prey insert is sequenced to identify the interacting protein.[1][12]

Workflow 2: Co-Immunoprecipitation (Co-IP)

Co-IP is a biochemical technique used to confirm protein-protein interactions within the native cellular environment. It was used to validate the interactions discovered by Y2H.[1]

CoIP_Workflow start Start: Lyse cells to release protein complexes step1 Incubate cell lysate with an antibody specific to the protein of interest (e.g., anti-ILK) start->step1 step2 Add Protein A/G beads to the lysate-antibody mixture step1->step2 step3 Beads bind to the antibody, 'pulling down' the antibody and any bound protein complex step2->step3 step4 Wash beads multiple times with buffer to remove non-specific binding proteins step3->step4 step5 Elute bound proteins from the beads using a low-pH buffer or SDS-PAGE sample buffer step4->step5 step6 Analyze eluted proteins via SDS-PAGE and Western Blot step5->step6 step7 Probe Western Blot with an antibody against the suspected interacting protein (e.g., anti-Parvin) step6->step7 step8 Detection of a band confirms the co-precipitation and thus the in-vivo interaction step7->step8

Caption: Standard workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Detailed Methodology:

  • Cell Lysis : Cells expressing the proteins of interest are harvested and lysed using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation : The cell lysate is incubated with an antibody specific to the target protein ("bait"). This antibody-protein complex is then captured by adding agarose (B213101) or magnetic beads conjugated with Protein A or Protein G, which have a high affinity for the Fc region of antibodies.

  • Washing : The beads are washed several times to remove proteins that are non-specifically bound to the beads or antibody.

  • Elution : The captured proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer, which denatures the proteins and dissociates the complexes.

  • Detection : The eluted sample is resolved by SDS-PAGE and analyzed by Western blotting using an antibody against the suspected interaction partner ("prey"). The presence of the prey protein in the eluate indicates an interaction with the bait protein within the cell.[12][13]

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the kinetics (association and dissociation rates) and affinity (Kd) of biomolecular interactions in real-time without the need for labels. This method was used to quantify the binding affinity between β-Parvin and paxillin LD motifs.[10]

Detailed Methodology:

  • Chip Preparation : A "ligand" protein (e.g., purified β-Parvin CH2 domain) is immobilized onto the surface of a sensor chip.

  • Analyte Injection : A solution containing the "analyte" (e.g., a synthetic paxillin LD motif peptide) is flowed over the sensor surface at a constant concentration.

  • Association Phase : As the analyte binds to the immobilized ligand, the accumulation of mass on the sensor surface causes a change in the refractive index, which is detected and recorded in real-time as an increase in the SPR signal (measured in Resonance Units, RU).

  • Steady-State Phase : The injection continues until the binding reaches equilibrium, where the rate of association equals the rate of dissociation.

  • Dissociation Phase : The analyte solution is replaced with a continuous flow of buffer. The analyte dissociates from the ligand, causing a decrease in the SPR signal over time.

  • Data Analysis : The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to kinetic models. The equilibrium dissociation constant (Kd) is then calculated as koff / kon. Repeating the experiment with multiple analyte concentrations ensures accuracy.[12][14]

References

The Core of Cellular Adhesion: A Technical Guide to the Parvin-Integrin-Linked Kinase (ILK) Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of cellular life—from embryonic development to tissue homeostasis and wound healing—is fundamentally governed by the cell's ability to adhere to the extracellular matrix (ECM). This adhesion is not merely a passive tethering but a dynamic process that triggers a cascade of intracellular signals, dictating cell shape, migration, proliferation, and survival. At the heart of this mechanochemical signaling nexus lies the integrin family of transmembrane receptors and their associated intracellular protein complexes. Among the most critical of these is the ternary complex formed by Integrin-Linked Kinase (ILK), PINCH, and Parvin, collectively known as the IPP complex.[1][2][3]

This technical guide provides an in-depth exploration of the core interaction between two key components of this complex: Parvin and ILK. While ILK was initially identified as a serine/threonine kinase, a growing body of evidence has redefined its primary role as a crucial scaffold protein or pseudokinase.[3][4] Its interaction with the Parvin family of actin-binding proteins is indispensable for linking integrin adhesion sites to the actin cytoskeleton, thereby regulating focal adhesion maturation and downstream signaling pathways.[1][5] Understanding the molecular architecture, binding kinetics, and functional consequences of the Parvin-ILK interaction is paramount for developing novel therapeutics targeting diseases driven by aberrant cell adhesion, such as cancer and fibrosis.

Molecular Architecture of the Parvin-ILK Interaction

The stability and function of the IPP complex are predicated on a series of specific domain-mediated interactions. The interaction between Parvin and ILK is a cornerstone of this assembly.

  • Integrin-Linked Kinase (ILK): ILK is a modular protein composed of an N-terminal domain with five ankyrin repeats, a central pleckstrin homology (PH)-like domain, and a C-terminal kinase-like domain.[1][5][6] The ankyrin repeats are responsible for binding to PINCH proteins.[1] The C-terminal kinase-like domain, despite lacking robust catalytic activity, serves as the critical docking site for Parvin.[3][4][7]

  • Parvin: The Parvin family (comprising α-, β-, and γ-parvin) are characterized by two calponin homology (CH) domains, designated CH1 and CH2, at their C-terminus.[1][2] The CH2 domain is the primary site of interaction with the ILK kinase-like domain.[1][3][7][8] While the CH1 domain was also found to be recruited to integrin junctions in an ILK-dependent manner, the CH2 domain interaction is considered predominant and sufficient for localization.[2]

The binding of Parvin to ILK is mutually exclusive with paxillin, another focal adhesion protein that can interact with the same C-terminal domain of ILK.[5][8] The formation of the PINCH-ILK-Parvin complex is a prerequisite for its recruitment to focal adhesions and is crucial for the stability of all three components, protecting them from proteasomal degradation.[5][7]

G cluster_ILK Integrin-Linked Kinase (ILK) cluster_Parvin Parvin cluster_PINCH PINCH ILK_ANK Ankyrin Repeats (ANK) ILK_PH PH-like Domain ILK_Kinase Kinase-like Domain Parvin_CH2 CH2 Domain ILK_Kinase->Parvin_CH2 Binds Parvin_N N-Terminus Parvin_CH1 CH1 Domain PINCH_LIM LIM Domains PINCH_LIM->ILK_ANK Binds

Domain architecture of the core IPP complex interaction.

Quantitative Analysis of the Interaction

Quantifying the binding affinity between Parvin and ILK is essential for understanding the stability of the complex and for designing potential inhibitors. While a precise dissociation constant (Kd) for the direct Parvin-ILK interaction is not consistently reported in the literature, structural studies provide compelling evidence of a high-affinity interaction.

ParameterValue/DescriptionExperimental ContextReference
Buried Surface Area ~1,900 ŲCrystal structure of the human ILK kinase domain in complex with the α-parvin CH2 domain. This large interface area is typical for high-affinity protein complexes.[4]
Key ILK Residues M402, K403Located in the αG-helix of the ILK kinase domain. A double mutation (M402A/K403A) completely disrupted Parvin binding in vivo.[4]
Parvin Binding Affinity Kd = 8.4 µMThis value is for the interaction of α-parvin with F-actin, not ILK. It provides context for Parvin's role as an actin-binding protein.[7]

Signaling Pathways and Cellular Functions

The Parvin-ILK interaction is not merely structural; it is a critical node for intracellular signaling that regulates a host of cellular functions. The IPP complex serves as a platform that connects integrins to the actin cytoskeleton and various signaling molecules.

A. Focal Adhesion Maturation and Cytoskeletal Linkage: The primary function of the IPP complex is to strengthen the link between integrins and the actin cytoskeleton.[2] The ILK-Parvin module is specifically required for the maturation of focal adhesions (FAs) into tensin-rich fibrillar adhesions (FBs).[1][5] This process is essential for cell spreading, migration, and the deposition of fibronectin matrix.[1] Deletion of ILK or disruption of its interaction with α-parvin leads to defects in FA maturation and a disorganized actin cytoskeleton.[1][5]

B. Regulation of Rho GTPase Signaling: The ILK/α-parvin complex acts as a negative regulator of cell contractility by downregulating the RhoA/ROCK signaling pathway downstream of cell adhesion.[1][3] In the absence of a functional ILK/α-parvin complex, enhanced RhoA activity leads to actomyosin (B1167339) hypercontractility, increased stress fiber formation, and a loss of directional cell migration.[3]

C. Control of Cell Proliferation and Survival: The IPP complex is implicated in cell survival signaling, partly through its influence on the Akt/PKB pathway.[9] The stabilization of the IPP components is critical for cell survival in various cell types, including cancer cells.[7]

G ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin Binds IPP ILK-Parvin-PINCH (IPP Complex) Integrin->IPP Recruits Actin Actin Cytoskeleton IPP->Actin Links to RhoA RhoA IPP->RhoA Inhibits FA Focal Adhesion Maturation IPP->FA Promotes ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Contractility Cell Contractility & Stress Fibers ROCK->Contractility Promotes MLC->Contractility Drives

Simplified signaling pathway of the Parvin-ILK interaction.

Key Experimental Methodologies

Validating and characterizing the Parvin-ILK interaction requires a suite of robust biochemical and cell-based assays. Below are detailed protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Verify In Vivo Interaction

Co-IP is used to demonstrate that Parvin and ILK are part of the same protein complex within a cell. An antibody against a "bait" protein (e.g., ILK) is used to pull it out of a cell lysate, and the resulting precipitate is probed for the presence of a "prey" protein (e.g., Parvin).

Protocol:

  • Cell Lysis:

    • Culture cells (e.g., HEK293T or HeLa) to 80-90% confluency.

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells on ice for 30 minutes with a gentle, non-denaturing lysis buffer (e.g., RIPA buffer without SDS: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate) supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.

  • Pre-Clearing (Optional but Recommended):

    • To reduce non-specific binding, add 20 µL of Protein A/G agarose (B213101) bead slurry to 1 mg of cell lysate.[10]

    • Incubate on a rotator for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C. Discard the bead pellet.

  • Immunoprecipitation:

    • Add 2-5 µg of primary antibody (e.g., anti-ILK antibody or control IgG) to the pre-cleared lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.[11]

    • Add 30 µL of Protein A/G agarose bead slurry to capture the immunocomplexes.

    • Incubate on a rotator for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

    • Discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a more stringent wash buffer). After the final wash, carefully remove all supernatant.

  • Elution and Analysis:

    • Resuspend the bead pellet in 30-50 µL of 2x Laemmli sample buffer.

    • Boil the samples for 5-10 minutes to elute proteins and denature them.

    • Centrifuge to pellet the beads. Load the supernatant onto an SDS-PAGE gel.

    • Perform Western blot analysis using primary antibodies against the prey protein (e.g., anti-Parvin) and the bait protein (e.g., anti-ILK) to confirm a successful pulldown.

G start Start: Cell Lysate (with Parvin-ILK complex) preclear Pre-clear lysate with beads to remove non- specific binders start->preclear add_ab Add anti-ILK 'bait' antibody preclear->add_ab incubate1 Incubate to form Ab-ILK-Parvin complex add_ab->incubate1 add_beads Add Protein A/G beads to capture antibody incubate1->add_beads incubate2 Incubate to bind complex to beads add_beads->incubate2 wash Wash beads 3-5x to remove unbound proteins incubate2->wash elute Elute proteins from beads using sample buffer wash->elute analyze Analyze by Western Blot: Probe for Parvin ('prey') and ILK ('bait') elute->analyze end End: Interaction Confirmed analyze->end

Experimental workflow for Co-Immunoprecipitation (Co-IP).
Yeast Two-Hybrid (Y2H) Assay for Direct Interaction Screening

The Y2H system is a powerful molecular genetic tool to test for direct physical interactions between two proteins. It was instrumental in the original identification of ILK as a β1-integrin binding partner and can be readily applied to the Parvin-ILK interaction.[3][8]

Protocol:

  • Vector Construction:

    • Clone the full-length cDNA or the specific domain of interest for ILK (e.g., the kinase domain) into a Y2H "bait" vector (e.g., pGBKT7), fusing it to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4).

    • Clone the full-length cDNA or domain of interest for Parvin (e.g., the CH2 domain) into a Y2H "prey" vector (e.g., pGADT7), fusing it to the activation domain (AD) of the transcription factor.

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain (e.g., AH109 or Y2HGold) with both the bait (BD-ILK) and prey (AD-Parvin) plasmids using a standard lithium acetate (B1210297) method.

    • Plate the transformed yeast onto selection media lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells that have successfully taken up both plasmids.

  • Interaction Assay:

    • Colonies that grow on the double-dropout media are then replica-plated onto higher-stringency selective media.

    • Medium Stringency: Plate onto media also lacking histidine (SD/-Trp/-Leu/-His). Growth indicates a potential interaction. 3-Amino-1,2,4-triazole (3-AT) can be added to suppress low-level autoactivation of the HIS3 reporter gene.

    • High Stringency: Plate onto media lacking histidine and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade). Growth on this medium indicates a strong interaction.

    • Quantitative Assay: A β-galactosidase filter lift or liquid culture assay (using ONPG or CPRG as a substrate) can be performed to quantify the strength of the interaction, as the LacZ reporter gene is also under the control of the GAL4 transcription factor.

  • Controls:

    • Negative Controls: Co-transform BD-ILK with an empty AD vector and AD-Parvin with an empty BD vector to ensure neither protein auto-activates the reporter genes on its own.

    • Positive Control: Use a known interacting protein pair to confirm the assay is working correctly.

In Vitro GST Pull-Down Assay

This assay confirms a direct, in vitro interaction between two proteins, free from the complexities of the cellular environment. It was used to show that the ILK kinase domain can bind to integrin β-tails even when already complexed with Parvin.[4]

Protocol:

  • Protein Expression and Purification:

    • Express one protein (e.g., the ILK kinase domain) as a Glutathione S-transferase (GST) fusion protein in E. coli. Purify the GST-ILK fusion protein from bacterial lysate using glutathione-sepharose beads.

    • Express the other protein (e.g., Parvin CH2 domain) with a different tag (e.g., His6 or FLAG) or as an untagged protein, either in E. coli or using an in vitro transcription/translation system.

  • Binding Reaction:

    • Immobilize the purified GST-ILK fusion protein on glutathione-sepharose beads by incubating them together for 1-2 hours at 4°C. As a negative control, use beads with GST alone.

    • Wash the beads several times with a binding buffer (e.g., PBS with 0.1% Triton X-100) to remove unbound protein.

    • Add the purified prey protein (Parvin) to both the GST-ILK beads and the control GST beads.

    • Incubate on a rotator for 2-4 hours at 4°C to allow for interaction.

  • Washing and Elution:

    • Wash the beads extensively (3-5 times) with binding buffer to remove non-specifically bound prey protein.

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis:

    • Analyze the eluted samples by SDS-PAGE and Western blotting, probing for the prey protein (Parvin) using a specific antibody. A band for Parvin in the GST-ILK lane but not in the GST-only control lane indicates a direct interaction.

Conclusion and Future Perspectives

The interaction between Parvin and Integrin-Linked Kinase is a fundamental nexus in cell adhesion biology, translating extracellular cues into cytoskeletal organization and intracellular signaling. The characterization of ILK as a pseudokinase scaffold has shifted focus towards understanding how its non-catalytic functions, particularly its role as a docking platform for Parvin and PINCH, orchestrate cellular behavior.[3][4] The IPP complex, stabilized by the high-affinity Parvin-ILK interaction, is essential for focal adhesion maturation, regulation of cell contractility via the RhoA pathway, and cell survival.

For drug development professionals, the specific interface between the ILK kinase-like domain and the Parvin CH2 domain presents an attractive target.[4][9] Developing small molecules or peptidomimetics that disrupt this interaction could offer a novel therapeutic strategy to modulate cell adhesion and migration in diseases like cancer metastasis or fibrosis. Future research should focus on obtaining a precise kinetic profile (Kon, Koff, Kd) of the interaction and solving the crystal structure of the full IPP ternary complex to provide a more complete picture for structure-based drug design. Further elucidation of how this core interaction is regulated by upstream signals will continue to deepen our understanding of the dynamic control of cell-matrix adhesion.

References

A Technical Guide to the Subcellular Localization of Parvin Isoforms in Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Parvin protein family, comprising α-Parvin, β-Parvin, and γ-Parvin, are crucial adaptor proteins that form a critical link between the integrin receptors and the actin cytoskeleton. Their precise subcellular localization is paramount to their function in regulating cell adhesion, migration, and cytoskeletal organization. In fibroblasts, these processes are fundamental to tissue homeostasis, wound healing, and the pathogenesis of fibrotic diseases. This technical guide provides an in-depth overview of the subcellular distribution of Parvin isoforms in fibroblasts, details the experimental methodologies used for their study, and illustrates the key signaling pathways in which they participate.

Subcellular Distribution of Parvin Isoforms

Parvins do not possess enzymatic activity themselves; their function is dictated by their location and the specific binding partners they recruit. In fibroblasts, α-Parvin and β-Parvin are the predominantly expressed isoforms, with γ-Parvin expression being largely restricted to hematopoietic systems[1]. Their localization is dynamic, responding to cues from the extracellular matrix (ECM).

Both α-Parvin and β-Parvin are well-established components of focal adhesions (FAs) , the multi-protein structures that connect the intracellular actin cytoskeleton to the ECM[2][3]. Beyond FAs, these isoforms exhibit distinct localization patterns that suggest specialized roles. α-Parvin is also found at the leading edge of lamellipodia, structures associated with cell motility[2]. In some cancer cell contexts, α-Parvin shows preferential localization to pseudopodia over FAs[4]. β-Parvin has also been observed within the nucleus , indicating potential roles in gene regulation or nucleo-cytoplasmic shuttling[5]. The formation of a stable ternary complex with Integrin-Linked Kinase (ILK) and PINCH, known as the IPP complex, is essential for the stabilization of Parvins and their recruitment to FAs[2][6].

Data Summary: Localization and Interaction

While precise quantitative data on the percentage distribution of Parvin isoforms across different subcellular compartments in fibroblasts is not extensively documented, the following table summarizes their established locations and key molecular interactions.

IsoformSubcellular LocationKey Interacting PartnersFunctional SignificanceCitations
α-Parvin Focal AdhesionsILK, PINCH-1, Paxillin (B1203293), F-actin, α-ActininCell-matrix adhesion, cytoskeletal linkage, cell spreading and survival.[2][3][6]
Lamellipodia / Leading EdgeILK, PINCH-1Regulation of cell motility and actin dynamics during migration.[2][7]
CytosolILK, PINCH-1Pre-assembly of the IPP complex before recruitment to focal adhesions.[2]
β-Parvin Focal AdhesionsILK, PINCH-1, Paxillin, α-ActininCell-matrix adhesion, regulation of cell spreading, mechanosensing.[2][8][9]
NucleusN/A (Putative NLS motifs)Potential role in signaling to the nucleus or gene expression.[5]
CytosolILK, PINCH-1Formation of the IPP complex.[2]

Key Signaling Pathways

The primary signaling hub for Parvins is the IPP (ILK-PINCH-Parvin) complex. This complex assembles in the cytoplasm and is recruited to sites of integrin engagement with the ECM, where it acts as a scaffold to connect signaling and structural proteins.

The IPP Complex and Focal Adhesion Targeting

Integrin binding to the ECM triggers the recruitment of the pre-formed IPP complex to the cell membrane. This localization is further stabilized by interactions with other FA proteins, notably paxillin[2][8]. Once at the FA, the IPP complex, through Parvin, links directly to the F-actin cytoskeleton, providing a robust mechanical connection that is essential for cell spreading, migration, and response to mechanical forces[2][6].

Caption: The IPP (ILK-PINCH-Parvin) complex is recruited to integrin-mediated adhesion sites.

Experimental Protocols

Determining the subcellular localization of Parvin isoforms requires a combination of high-resolution imaging and biochemical fractionation techniques.

Immunofluorescence (IF) Microscopy

IF is used to visualize the distribution of Parvins within fixed fibroblast cells. The protocol involves using a primary antibody specific to a Parvin isoform, followed by a fluorescently labeled secondary antibody.

Protocol:

  • Cell Culture: Seed fibroblasts onto glass coverslips in a culture dish and grow to 60-80% confluency.

  • Fixation: Aspirate the culture medium and gently wash with Phosphate-Buffered Saline (PBS). Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature[10].

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Add 0.1% Triton X-100 in PBS to the cells for 10-15 minutes to permeabilize the cell membranes, allowing antibody access to intracellular epitopes[10].

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% Bovine Serum Albumin or 5% Normal Goat Serum in PBS) for 1 hour at room temperature[10].

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., anti-α-Parvin or anti-β-Parvin) in the blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber[11].

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute a fluorescently-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) in the blocking buffer. Incubate the coverslips in the dark for 1 hour at room temperature[11].

  • Counterstaining (Optional): To visualize nuclei, incubate with a DNA stain like DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.

  • Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the slides using a confocal or widefield fluorescence microscope.

IF_Workflow General Workflow for Immunofluorescence Staining A Seed Fibroblasts on Coverslips B Fix with Paraformaldehyde A->B C Permeabilize with Triton X-100 B->C D Block with BSA / Serum C->D E Incubate with Primary Antibody (e.g., anti-Parvin) D->E F Incubate with Fluorescent Secondary Antibody E->F G Counterstain Nuclei (DAPI) F->G H Mount Coverslip on Slide G->H I Image with Fluorescence Microscope H->I

Caption: A typical workflow for indirect immunofluorescence microscopy.

Subcellular Fractionation

This biochemical technique separates cellular components into distinct fractions (e.g., nuclear, membrane, cytosolic), which can then be analyzed by methods like Western blotting to determine the relative abundance of a Parvin isoform in each compartment.

Protocol:

  • Cell Harvest: Grow fibroblasts to confluency. Scrape the cells in ice-cold PBS and pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Cytoplasmic Extraction: Resuspend the cell pellet in an ice-cold hypotonic lysis buffer containing a mild non-ionic detergent (e.g., NP-40) and protease inhibitors[12][13].

  • Homogenization: Incubate on ice for 15-20 minutes to allow cells to swell. Dounce homogenize or pass the lysate through a narrow-gauge needle to disrupt the cell membrane while keeping nuclei intact[14].

  • Nuclear Pellet Isolation: Centrifuge the homogenate at a low speed (e.g., 700-1000 x g for 10 minutes at 4°C)[12]. The resulting pellet contains the nuclei.

  • Cytosolic & Membrane Fraction Separation: Carefully collect the supernatant from the previous step. Centrifuge this supernatant at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the membrane and mitochondrial fraction. The resulting supernatant is the cytosolic fraction. For a purer membrane fraction, an ultracentrifugation step (100,000 x g for 1 hour) can be performed[13].

  • Nuclear Lysis: Wash the nuclear pellet from step 4 with buffer. Resuspend the pellet in a nuclear extraction buffer (a high-salt buffer) and incubate on ice with agitation to lyse the nuclei and solubilize nuclear proteins.

  • Fraction Analysis: Clarify the nuclear lysate by centrifugation. Determine the protein concentration of the cytosolic, membrane, and nuclear fractions. Analyze equal amounts of protein from each fraction by SDS-PAGE and Western blotting using Parvin isoform-specific antibodies.

Fractionation_Workflow Workflow for Subcellular Fractionation of Fibroblasts A Harvest Fibroblast Cell Pellet B Lyse in Hypotonic Buffer (Disrupts Plasma Membrane) A->B C Low-Speed Centrifugation (~1,000 x g) B->C D_pellet Pellet: Intact Nuclei C->D_pellet separates D_supernatant Supernatant: Cytoplasm + Membranes C->D_supernatant G Lyse Nuclei in High-Salt Buffer D_pellet->G E High-Speed Centrifugation (>10,000 x g) D_supernatant->E F_pellet Pellet: Membrane Fraction E->F_pellet separates F_supernatant Supernatant: Cytosolic Fraction E->F_supernatant I Analyze all fractions by Western Blot F_pellet->I F_supernatant->I H Nuclear Fraction G->H H->I

Caption: A differential centrifugation workflow to separate cellular fractions.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions. This technique can confirm the association of Parvins with partners like ILK and paxillin within a specific cellular context.

Protocol:

  • Cell Lysis: Lyse cultured fibroblasts with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors to preserve protein complexes[15].

  • Pre-clearing: Incubate the cell lysate with Protein A/G-agarose beads for 1 hour to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., anti-β-Parvin) to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation[16].

  • Immune Complex Capture: Add fresh Protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes[16].

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the suspected interacting "prey" protein (e.g., anti-ILK or anti-paxillin)[15].

CoIP_Workflow Core Steps of a Co-Immunoprecipitation Experiment A Prepare Fibroblast Lysate (Non-denaturing buffer) B Incubate with 'Bait' Antibody (e.g., anti-Parvin) A->B C Add Protein A/G Beads to Capture Immune Complexes B->C D Wash Beads to Remove Non-specific Proteins C->D E Elute 'Bait' and 'Prey' Proteins from Beads D->E F Analyze by Western Blot using 'Prey' Antibody (e.g., anti-ILK) E->F

Caption: A simplified workflow for Co-Immunoprecipitation (Co-IP).

Conclusion and Future Directions

In fibroblasts, α-Parvin and β-Parvin are predominantly localized to focal adhesions, where they are integral components of the IPP complex. This localization is critical for their function in linking the actin cytoskeleton to the ECM and mediating signals that control cell shape, adhesion, and motility[2]. The distinct presence of α-Parvin in lamellipodia and β-Parvin in the nucleus points to isoform-specific roles that warrant further investigation. Understanding the precise mechanisms that regulate the trafficking and localization of Parvin isoforms is crucial. For drug development professionals, particularly those focused on anti-fibrotic therapies, the Parvin-ILK interaction and its role in myofibroblast activation and persistence represent a potential therapeutic target[17][18][19]. Modulating the subcellular localization or interaction profile of Parvins could offer a novel strategy to interfere with the progression of fibrotic diseases.

References

Evolutionary conservation of the Parvin gene across species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Evolutionary Conservation of the Parvin Gene

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Parvin family of proteins are crucial adaptor molecules that play a pivotal role in connecting the integrin family of cell adhesion receptors to the intracellular actin cytoskeleton.[1] These proteins are fundamental components of focal adhesions, which are large, dynamic protein complexes through which the cytoskeleton of a cell connects to the extracellular matrix (ECM).[2] The Parvin family is involved in a multitude of cellular processes, including cell adhesion, migration, cytoskeletal organization, and signaling.[3][4] Given their central role in these processes, which are often dysregulated in diseases such as cancer, understanding the evolutionary conservation and functional divergence of the Parvin genes is of significant interest for basic research and therapeutic development.[5][6]

This technical guide provides a comprehensive overview of the evolutionary conservation of the Parvin gene family, details its conserved structural features and its role in key signaling pathways, and provides detailed protocols for the experimental analysis of its evolutionary history.

The Parvin Gene Family: An Evolutionary Perspective

The Parvin protein family is an ancient and evolutionarily well-conserved group of proteins.[1] Invertebrates, such as the fruit fly (Drosophila melanogaster) and the nematode (Caenorhabditis elegans), typically possess a single Parvin gene.[6][7] In contrast, mammalian genomes encode three distinct members of the Parvin family, namely α-parvin (PARVA), β-parvin (PARVB), and γ-parvin (PARVG), which likely arose from gene duplication events late in evolution.[1][6] This expansion of the gene family in vertebrates suggests a diversification and specialization of function.

  • α-Parvin (PARVA): Nearly ubiquitously expressed, playing a general role in cell adhesion and migration.[3][6]

  • β-Parvin (PARVB): Preferentially expressed in cardiac and skeletal muscle, suggesting specialized roles in these tissues.[6][8]

  • γ-Parvin (PARVG): Primarily expressed in lymphoid tissues.[6]

The genomic organization of mammalian Parvin genes, with a remarkably similar exon/intron structure, further supports the hypothesis of their origin from gene duplication.[6]

Quantitative Analysis of Parvin Conservation

The high degree of conservation within the Parvin family is evident at the amino acid sequence level, both between orthologs across different species and among paralogs within the same species. This conservation is particularly pronounced in the functional domains of the proteins.

Comparison Species 1 Species 2 Protein 1 Protein 2 Sequence Identity (%) Reference(s)
OrthologHumanDrosophilaβ-ParvinParvin59%[7]
OrthologHumanDrosophilaα-ParvinParvin57%[7]
OrthologHumanDrosophilaγ-ParvinParvin42%[7]
ParalogHumanHumanα-Parvinβ-Parvin~73%[9]

Conserved Structural Features

The most distinct and highly conserved feature of Parvin proteins is the presence of two tandem calponin homology (CH) domains, designated CH1 and CH2, in their C-terminal region.[1][10] These domains are critical for the protein's function as a molecular scaffold.

  • CH1 Domain: This domain has been shown to interact with proteins such as α-PIX (ARHGEF6).[8]

  • CH2 Domain: This domain is essential for the recruitment of Parvin to focal adhesions. It mediates the direct interaction with the kinase domain of Integrin-Linked Kinase (ILK) and also binds to the LD motifs of paxillin, another key focal adhesion protein.[9][11][12]

While these CH domains are characteristic of many actin-binding proteins, the domains in Parvins are considered 'atypical' and are crucial for mediating protein-protein interactions within the focal adhesion complex rather than just binding to actin.[1][12]

Functional Conservation: The ILK-PINCH-Parvin (IPP) Signaling Complex

Parvins do not function in isolation but are core components of a highly conserved ternary complex known as the IPP complex, consisting of I LK (Integrin-Linked Kinase), P INCH (a LIM-domain-containing protein), and P arvin.[13][14][15] This complex acts as a critical signaling and scaffolding hub downstream of integrins.[5][11]

The assembly of the IPP complex is a prerequisite for its localization to focal adhesions and is crucial for the stability of its components; any protein not incorporated into the complex is targeted for proteasomal degradation.[1][8] The IPP complex links integrin receptors to the actin cytoskeleton, thereby regulating cell adhesion, spreading, and migration.[11][13] The binding of α-parvin and β-parvin to ILK is mutually exclusive, and they can have opposing effects on ILK activity, adding a layer of regulatory complexity.[1][8]

IPP_Signaling_Pathway Integrin-Linked Kinase (ILK) Signaling Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptor (β1 / β3) ECM->Integrin binds ILK Integrin-Linked Kinase (ILK) Integrin->ILK recruits PINCH PINCH ILK->PINCH binds (N-terminus) Parvin Parvin (α or β) ILK->Parvin Paxillin Paxillin Parvin->Paxillin binds Actin Actin Cytoskeleton Parvin->Actin links to Paxillin->Actin

A simplified model of the core IPP signaling complex at focal adhesions.

Experimental Methodologies

Analyzing the evolutionary conservation of a gene family like Parvin involves bioinformatic techniques to compare sequences and infer evolutionary relationships.

Protocol: Sequence Alignment and Analysis

Sequence alignment is the foundational step for identifying regions of similarity that can indicate functional, structural, or evolutionary relationships.[16]

Objective: To align Parvin protein sequences from different species to assess conservation.

Methodology:

  • Sequence Retrieval: Obtain FASTA-formatted protein sequences for Parvin orthologs and paralogs from public databases like NCBI GenBank or UniProt.[17]

  • Pairwise Alignment:

    • For comparing two sequences, use algorithms like Smith-Waterman (for local alignment) or Needleman-Wunsch (for global alignment).[16]

    • These methods utilize a scoring system based on a substitution matrix (e.g., BLOSUM62 or PAM250) and gap penalties (affine gap penalties are common) to find the optimal alignment.[18][19]

  • Multiple Sequence Alignment (MSA):

    • For comparing three or more sequences, use progressive alignment methods, which are implemented in popular tools like Clustal Omega, MUSCLE, or MAFFT.[20]

    • These tools first perform pairwise alignments to generate a guide tree and then progressively add sequences to the alignment based on their relatedness.

  • Analysis:

    • Visualize the alignment to identify highly conserved columns (residues) and blocks, which often correspond to important functional domains like the CH domains.[19]

    • Calculate percentage identity and similarity scores to quantify the degree of conservation.

Protocol: Phylogenetic Tree Construction

Phylogenetic analysis estimates the evolutionary relationships among a set of sequences, which can be visualized as a tree.[21]

Objective: To construct a phylogenetic tree for the Parvin family to visualize its evolutionary history.

Methodology:

  • Data Preparation (MSA): Generate a high-quality multiple sequence alignment of Parvin protein sequences as described in Protocol 6.1. This alignment is the input for tree-building algorithms.[22][23]

  • Model Selection: Determine the best-fit model of protein evolution for the dataset. Programs like ProtTest or the model selection feature in software like MEGA can be used. This step is crucial for methods like Maximum Likelihood.[21]

  • Tree Inference:

    • Distance-Based Methods (e.g., Neighbor-Joining - NJ): This method calculates a matrix of pairwise distances between sequences and then clusters them based on this matrix. It is computationally fast and effective.[22]

    • Character-Based Methods (e.g., Maximum Likelihood - ML): This is a statistically robust method that evaluates the probability of the observed data given a specific tree and evolutionary model, searching for the tree that maximizes this likelihood.[21][22]

  • Tree Evaluation (Bootstrapping): Assess the statistical confidence of the tree topology. Bootstrapping involves resampling the alignment columns to create multiple new alignments, building a tree for each, and then calculating the percentage of times a particular branching point (node) appears in the resulting trees. Bootstrap values >70% are generally considered significant.[24]

  • Visualization and Interpretation: Use software like MEGA, FigTree, or Treeview to visualize the final tree. The branching patterns and lengths represent the inferred evolutionary relationships and distances between the sequences.[23]

Phylogenetic_Workflow Workflow for Phylogenetic Analysis A 1. Sequence Acquisition (e.g., NCBI, UniProt) B 2. Multiple Sequence Alignment (MSA) (e.g., ClustalΩ, MUSCLE) A->B C 3. Evolutionary Model Selection (e.g., ProtTest, MEGA) B->C D 4. Tree Inference / Construction (e.g., Maximum Likelihood, Neighbor-Joining) C->D E 5. Statistical Evaluation (Bootstrapping) D->E F 6. Phylogenetic Tree Visualization & Interpretation E->F

A generalized workflow for constructing a phylogenetic tree from sequence data.

Conclusion

The Parvin gene family exhibits remarkable evolutionary conservation from invertebrates to mammals, underscoring its fundamental importance in cell biology. The expansion of the family in vertebrates points to functional specialization, particularly in specific tissues like muscle. The core structural features, especially the CH domains, and the protein's role within the conserved IPP signaling complex are maintained across vast evolutionary distances. For researchers in cell biology and drug development, the conserved nature of the Parvin-ILK interaction presents a potential target, while the divergent functions of the paralogs offer opportunities for developing more specific therapeutic interventions. The bioinformatic protocols outlined here provide a robust framework for further investigation into the evolution and function of this critical protein family.

References

The role of the IPP complex in mechanotransduction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanotransduction, the conversion of mechanical forces into biochemical signals, is fundamental to a vast array of physiological and pathological processes. At the heart of this intricate cellular machinery lies the Integrin-Linked Kinase (ILK), PINCH, and Parvin (IPP) complex. This heterotrimeric protein scaffold, localized at focal adhesions, serves as a critical signaling node, linking the extracellular matrix (ECM) to the actin cytoskeleton. The IPP complex not only provides a structural bridge for force transmission but also orchestrates a complex network of signaling pathways that regulate cell adhesion, migration, proliferation, and differentiation. Dysregulation of the IPP complex is implicated in a range of diseases, including cancer and cardiovascular disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the IPP complex's role in mechanotransduction, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to empower further research and drug discovery efforts.

Core Components and Assembly of the IPP Complex

The IPP complex is a stable, tripartite structure composed of three essential proteins:

  • Integrin-Linked Kinase (ILK): A pseudokinase that acts as the central scaffold of the complex.[1][2][3] It comprises an N-terminal ankyrin repeat domain (ARD) that binds to PINCH and a C-terminal kinase-like domain that interacts with Parvin.[3]

  • Particularly Interesting New Cys-His-rich protein (PINCH): An adaptor protein containing five LIM domains. The LIM1 domain of PINCH is responsible for its interaction with the ankyrin repeats of ILK.[3]

  • Parvin: A family of actin-binding proteins (α, β, and γ isoforms) that contain two calponin homology (CH) domains. The CH2 domain of Parvin binds to the kinase-like domain of ILK.

The formation of this heterotrimeric complex is crucial for the stability and function of each component. The suppression of any single component often leads to the proteasome-mediated degradation of the other two, highlighting their interdependence.

The IPP Complex as a Mechanosensitive Signaling Hub

The IPP complex is strategically located at focal adhesions, multiprotein structures that connect the actin cytoskeleton to the ECM through integrin receptors. This positioning allows it to function as a key player in sensing and responding to mechanical cues from the cellular microenvironment.[4]

Linking Integrins to the Actin Cytoskeleton

While initially thought to bind directly to the cytoplasmic tails of β-integrins, current evidence suggests that the recruitment of the IPP complex to focal adhesions is indirect. This recruitment is primarily mediated by interactions with other focal adhesion proteins, most notably Kindlin-2 .[1][5] Kindlin-2 binds directly to both β-integrin tails and the kinase-like domain of ILK, thereby anchoring the IPP complex to the site of cell-matrix adhesion.[1][5] Once localized, the Parvin subunit of the IPP complex can directly bind to F-actin, completing the physical linkage between the ECM and the cell's contractile machinery.[2][5]

Force-Dependent Regulation and Signaling

The IPP complex is not a static structure but a dynamic hub that responds to mechanical forces. Studies in Drosophila muscle attachment sites have shown that the IPP complex is essential for stabilizing integrin-actin linkages and integrin-ECM adhesion in response to mechanical force.[5] This mechanosensitive nature is critical for processes like cell migration, where the complex contributes to the traction forces necessary for movement.

The binding of ATP to the pseudokinase domain of ILK, while not leading to catalytic activity, allosterically stabilizes the ILK-Parvin interaction. This stabilization is crucial for efficient force transmission, focal adhesion stability, and ultimately, cell migration.

Signaling Pathways Downstream of the IPP Complex

The IPP complex acts as a scaffold to recruit and activate a multitude of signaling molecules, thereby translating mechanical cues into biochemical responses.

Regulation of the Actin Cytoskeleton and Cell Migration

A primary function of the IPP complex in mechanotransduction is the regulation of the actin cytoskeleton. By linking to actin and recruiting regulatory proteins, the IPP complex influences cell shape, spreading, and migration. Key downstream effectors include the Rho family of small GTPases, particularly Rac1 and Cdc42. The IPP complex can activate these GTPases, which in turn promote actin polymerization and the formation of lamellipodia and filopodia, structures essential for cell motility.

Transcriptional Regulation through Mechanosensitive Pathways

Mechanical signals transmitted through the IPP complex can also lead to changes in gene expression through the activation of mechanosensitive transcription factors such as Yes-associated protein (YAP) and Myocardin-related transcription factor (MRTF). These factors play crucial roles in cell proliferation, differentiation, and tissue homeostasis.

Quantitative Data

The following tables summarize key quantitative data related to the IPP complex and its interactions.

Interacting ProteinsDissociation Constant (Kd)MethodReference
Rsu1 - PINCH1 (LIM45C)~15 nMIsothermal Titration Calorimetry (ITC)[6]
Rsu1 - PINCH1 (LIM5C)~15 nMIsothermal Titration Calorimetry (ITC)[6]
ParameterValueMethodReference
Molecular Weight of IPP Complex~133 kDaSize Exclusion Chromatography[7]
Molecular Weight of IPP Complex134 kDaMultiangle Static Light Scattering[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the IPP complex in mechanotransduction.

Co-Immunoprecipitation (Co-IP) to Detect IPP Complex Formation

This protocol is used to verify the interaction between the components of the IPP complex (ILK, PINCH, and Parvin) within a cell lysate.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against ILK, PINCH, and Parvin

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse cultured cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody against one of the IPP complex components (e.g., anti-ILK) to the lysate and incubate overnight at 4°C with gentle rotation.

  • Bead Incubation: Add Protein A/G magnetic beads to the antibody-lysate mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with ice-cold wash buffer.

  • Elution: Resuspend the beads in elution buffer and heat at 95-100°C for 5-10 minutes to release the immunoprecipitated proteins.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the other two components of the IPP complex (e.g., anti-PINCH and anti-Parvin).

Immunofluorescence Staining for Subcellular Localization

This protocol allows for the visualization of the IPP complex at focal adhesions.

Materials:

  • Cells cultured on glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies against IPP complex components and a focal adhesion marker (e.g., Paxillin or Vinculin)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.[8]

  • Washing: Wash the cells three times with PBS.[8]

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies (e.g., anti-ILK and anti-Paxillin) diluted in blocking buffer overnight at 4°C.[9]

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.[9]

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto glass slides using mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

siRNA-mediated Knockdown of IPP Complex Components

This protocol is used to investigate the functional role of individual IPP complex components by reducing their expression.

Materials:

  • siRNA targeting the mRNA of ILK, PINCH, or Parvin

  • Non-targeting control siRNA

  • Lipofection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM or other serum-free medium

  • Cell culture medium

Procedure:

  • Cell Seeding: Seed cells in a culture plate to achieve 30-50% confluency on the day of transfection.

  • siRNA-Lipofection Complex Formation:

    • Dilute the siRNA in serum-free medium.

    • In a separate tube, dilute the lipofection reagent in serum-free medium and incubate for 5 minutes.

    • Combine the diluted siRNA and diluted lipofection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipofection complexes to the cells in fresh culture medium.

  • Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein.

  • Validation and Functional Assays:

    • Validate the knockdown efficiency by Western blotting or qRT-PCR.

    • Perform functional assays (e.g., cell migration assay, traction force microscopy) to assess the phenotypic consequences of the knockdown.

Visualizations

Signaling Pathways

IPP_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin Mechanical Force Kindlin2 Kindlin-2 Integrin->Kindlin2 IPP_Complex IPP Complex (ILK-PINCH-Parvin) Kindlin2->IPP_Complex Recruitment Actin Actin Cytoskeleton IPP_Complex->Actin Linkage RhoGTPases Rho GTPases (Rac1, Cdc42) IPP_Complex->RhoGTPases Activation YAP_MRTF YAP / MRTF IPP_Complex->YAP_MRTF Activation Actin->IPP_Complex Force Transmission RhoGTPases->Actin Remodeling Nucleus Nucleus YAP_MRTF->Nucleus GeneExpression Gene Expression (Migration, Proliferation) Nucleus->GeneExpression

Caption: IPP complex mechanotransduction signaling pathway.

Experimental Workflows

Co_IP_Workflow start Start: Cell Lysate preclear Pre-clear with Beads start->preclear ip Immunoprecipitate with Primary Antibody (e.g., anti-ILK) preclear->ip beads Capture with Protein A/G Beads ip->beads wash Wash Beads beads->wash elute Elute Proteins wash->elute wb Western Blot for PINCH and Parvin elute->wb end End: Detect Interaction wb->end

Caption: Workflow for Co-Immunoprecipitation of the IPP complex.

siRNA_Knockdown_Workflow start Start: Seed Cells prepare Prepare siRNA-Lipofection Complexes start->prepare transfect Transfect Cells prepare->transfect incubate Incubate for 24-72h transfect->incubate validate Validate Knockdown (Western Blot / qRT-PCR) incubate->validate assay Perform Functional Assays validate->assay end End: Analyze Phenotype assay->end

Caption: Workflow for siRNA-mediated knockdown of IPP complex components.

Conclusion

The IPP complex stands as a cornerstone of cellular mechanotransduction, integrating mechanical cues from the extracellular environment with intracellular signaling networks. Its role as a structural and signaling scaffold is indispensable for a multitude of cellular functions, and its dysregulation is a hallmark of various diseases. This technical guide has provided a detailed overview of the IPP complex, from its molecular architecture to its intricate signaling functions, supplemented with quantitative data and actionable experimental protocols. A thorough understanding of the IPP complex's role in mechanotransduction is paramount for developing novel therapeutic strategies that target the mechanical underpinnings of disease. Further research into the dynamic regulation of the IPP complex under varying mechanical loads will undoubtedly unveil new layers of complexity and offer exciting avenues for future investigation.

References

Parvin protein structure and calponin homology (CH) domains

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Parvin Protein Structure and Calponin Homology (CH) Domains

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Parvin Family of Adaptor Proteins

The parvins are a highly conserved family of proteins essential for linking integrin receptors to the actin cytoskeleton, playing a pivotal role in cell adhesion, migration, cytoskeletal organization, and survival signaling.[1][2] In mammals, the family comprises three isoforms: α-parvin (PARVA or actopaxin), β-parvin (PARVB or affixin), and γ-parvin (PARVG).[1][3] These proteins function as critical adaptors within focal adhesions, which are dynamic, multi-protein complexes that mediate the connection between the extracellular matrix (ECM) and the intracellular actin cytoskeleton.[2][4]

A defining characteristic of parvins is their role within the ternary IPP complex, a cornerstone of focal adhesion assembly, composed of I ntegrin-L inked K inase (ILK), P articularly-I nteresting-N ew-C ys-His-rich protein (PINCH), and P arvin.[2][5][6] In this complex, ILK acts as a central scaffold, binding to the cytoplasmic tail of β-integrins, while also connecting to PINCH and parvin. Parvin, in turn, links the complex to the actin cytoskeleton and other focal adhesion components, thereby serving as a crucial signaling hub.[1][5] Understanding the precise structure of parvin and its domains is fundamental to deciphering its function in both normal cellular processes and disease states, including cancer.[2][7]

Core Protein Structure of Parvins

Parvin family members are relatively small proteins, with α-parvin having a molecular mass of approximately 42 kDa.[3][8] Despite being members of the α-actinin superfamily, they are unique in that they lack the characteristic central rod domain, making them the smallest known proteins in this superfamily.[3] The primary structure is highly conserved and can be broadly divided into an N-terminal region and a C-terminal actin-binding domain (ABD) composed of two tandem calponin homology (CH) domains.[1][8]

  • N-Terminal Region: This region is the most variable among the parvin isoforms and contains putative nuclear localization signals (NLS).[3][4] For α-parvin, this segment is considered a flexible, intrinsically disordered region.[4]

  • Tandem Calponin Homology (CH) Domains: The C-terminal half of parvin contains two distinct CH domains, designated CH1 and CH2, connected by a linker region of about 60 amino acids.[1] These domains are the primary modules responsible for the protein-protein interactions that define parvin's function as an adaptor protein.

Parvin_Domain_Architecture Parvin N-Terminus CH1 Domain Linker CH2 Domain CoIP_Workflow Start Cell Culture Lysis Cell Lysis (Non-denaturing buffer) Start->Lysis Preclear Pre-clear Lysate (with Protein A/G beads) Lysis->Preclear IP Immunoprecipitation (Add 'bait' antibody, e.g., anti-Parvin) Preclear->IP Capture Capture Complexes (Add Protein A/G beads) IP->Capture Wash Wash Beads (Remove non-specific binders) Capture->Wash Elute Elute Proteins (Boil in SDS buffer) Wash->Elute Detect Western Blot (Probe for 'prey', e.g., ILK) Elute->Detect

References

Expression of Parvin Isoforms: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Tissue-Specific Expression and Analysis of Parvin Isoforms for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the expression patterns of Parvin isoforms (α-Parvin, β-Parvin, and γ-Parvin) across various human tissues. It includes detailed experimental protocols for their detection and quantification, and visual representations of key signaling pathways and experimental workflows.

Data Presentation: Tissue Expression of Parvin Isoforms

The expression of Parvin isoforms varies across different tissue types. α-Parvin and β-Parvin are ubiquitously expressed, with notable enrichment in heart and skeletal muscle. In contrast, γ-Parvin expression is more restricted, primarily found in lymphoid and hematopoietic tissues[1]. The following tables summarize the relative protein expression levels of each Parvin isoform in various human tissues based on data from immunohistochemistry and mass spectrometry-based proteomics.

Table 1: Relative Expression of α-Parvin (PARVA) in Human Tissues

TissueExpression LevelMethodologySource
Heart MuscleHighImmunohistochemistryThe Human Protein Atlas
Skeletal MuscleHighImmunohistochemistryThe Human Protein Atlas
LiverHighImmunohistochemistryThe Human Protein Atlas
KidneyHighImmunohistochemistryThe Human Protein Atlas
Smooth MuscleModerateImmunohistochemistryThe Human Protein Atlas[2]
Adipose TissueModerateImmunohistochemistryThe Human Protein Atlas
BrainLowImmunohistochemistryThe Human Protein Atlas
LungLowImmunohistochemistryThe Human Protein Atlas

Table 2: Relative Expression of β-Parvin (PARVB) in Human Tissues

TissueExpression LevelMethodologySource
Heart MuscleHighNorthern Blot[3]
Skeletal MuscleHighNorthern Blot[3]
PlateletsHighProteomicsGeneCards[2]
Peripheral Blood Mononuclear CellsHighProteomicsGeneCards[2]
Gastrointestinal TissuesLowNorthern Blot[3]

Table 3: Relative Expression of γ-Parvin (PARVG) in Human Tissues

TissueExpression LevelMethodologySource
Bone MarrowHighRNA-SeqThe Human Protein Atlas[4]
Lymphoid TissueHighRNA-SeqThe Human Protein Atlas[4]
SpleenModerateImmunohistochemistryThe Human Protein Atlas
TonsilModerateImmunohistochemistryThe Human Protein Atlas
Most TissuesLow to Not DetectedImmunohistochemistry, RNA-SeqThe Human Protein Atlas[4][5]

Experimental Protocols

This section provides detailed methodologies for the detection and analysis of Parvin isoforms in tissue samples.

Western Blotting for Parvin Isoforms

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture.

a) Tissue Lysate Preparation:

  • Excise and weigh the tissue of interest.

  • Homogenize the tissue in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

  • Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant (total protein lysate) and determine the protein concentration using a BCA or Bradford protein assay.

b) SDS-PAGE and Electrotransfer:

  • Mix the protein lysate with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

c) Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in Table 4.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Table 4: Recommended Primary Antibodies for Western Blotting

Target IsoformAntibodyHostDilutionSource
α-ParvinRabbit PolyclonalRabbit1:1000Cell Signaling Technology (#4026)
α-ParvinRabbit Monoclonal (D7F9)Rabbit1:1000Cell Signaling Technology (#8190)
β-ParvinMouse Monoclonal (4A11)Mouse1:2000antibodies-online (ABIN1496912)[6]
γ-ParvinMouse Monoclonal (C-5)Mouse1:1000Santa Cruz Biotechnology (sc-390388)
Immunohistochemistry (IHC) for Parvin Isoforms

IHC allows for the visualization of protein expression and localization within the context of tissue architecture.

a) Tissue Preparation:

  • Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours.

  • Dehydrate the tissue through a graded series of ethanol (B145695) and clear in xylene.

  • Embed the tissue in paraffin (B1166041) wax and cut 4-5 µm sections using a microtome.

  • Mount the sections on positively charged glass slides and bake at 60°C for 1 hour.

b) Deparaffinization and Rehydration:

  • Immerse slides in xylene (2 x 5 minutes).

  • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).

  • Rinse with deionized water.

c) Antigen Retrieval:

  • Immerse slides in a target retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0).

  • Heat the solution to 95-100°C for 20-30 minutes in a water bath or steamer.

  • Allow the slides to cool to room temperature for 20 minutes.

d) Staining:

  • Wash sections in PBS.

  • Quench endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 10 minutes.

  • Wash with PBS.

  • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

  • Incubate with the primary antibody (see Table 5 for recommendations) overnight at 4°C in a humidified chamber.

  • Wash with PBS.

  • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Wash with PBS.

  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

  • Wash with PBS.

  • Develop the color with a diaminobenzidine (DAB) substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount with a coverslip.

Table 5: Recommended Primary Antibodies for Immunohistochemistry

Target IsoformAntibodyHostDilutionSource
α-ParvinRabbit PolyclonalRabbit1:50 - 1:200Novateinbio (NB-A9932)
β-ParvinMouse Monoclonal (4A11)Mouse1:150antibodies-online (ABIN1496912)[6]
γ-ParvinMouse Monoclonal (8C5.2)Mouse1-2 µg/mlNeoBiotechnologies (64098-MSM1-P1)[7]
Immunoprecipitation (IP) of the ILK-Parvin Complex

IP is used to isolate a specific protein or protein complex from a cell or tissue lysate.

  • Prepare tissue lysate as described in the Western Blotting protocol (section 2.1.a), using a non-denaturing lysis buffer (e.g., Triton X-100 based buffer).

  • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.

  • Centrifuge and collect the supernatant.

  • Add 2-5 µg of an antibody against ILK or a Parvin isoform to the pre-cleared lysate.

  • Incubate overnight at 4°C with gentle rotation.

  • Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer.

  • Elute the protein complex by boiling the beads in 2x Laemmli sample buffer for 5 minutes.

  • Analyze the eluted proteins by Western blotting using antibodies against the different components of the expected complex (e.g., ILK, α-Parvin, β-Parvin, PINCH).

Mandatory Visualizations

Signaling Pathways

The Parvin isoforms are key components of the Integrin-Linked Kinase (ILK)/PINCH/Parvin (IPP) complex, which plays a crucial role in integrin-mediated signal transduction. This complex links integrins to the actin cytoskeleton and regulates various cellular processes, including cell adhesion, migration, and survival.

ILK_Parvin_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm ECM ECM Proteins (e.g., Fibronectin, Laminin) Integrin Integrin (α/β) ECM->Integrin binds ILK ILK Integrin->ILK recruits FAK FAK Integrin->FAK activates Talin Talin Integrin->Talin recruits PINCH PINCH ILK->PINCH forms IPP complex with Parvin Parvin (α, β, or γ) ILK->Parvin forms IPP complex with Rac1 Rac1-GTP (Active) ILK->Rac1 activates via αPIX/βPIX (GEFs) Cdc42 Cdc42-GTP (Active) ILK->Cdc42 activates via αPIX/βPIX (GEFs) PINCH->ILK Parvin->ILK Paxillin Paxillin Parvin->Paxillin binds alpha_Actinin α-Actinin Parvin->alpha_Actinin binds Actin Actin Cytoskeleton Parvin->Actin links to Vinculin Vinculin Paxillin->Vinculin FAK->Paxillin phosphorylates Talin->Vinculin Vinculin->Actin alpha_Actinin->Actin PAK PAK Rac1->PAK WAVE_WASP WAVE/WASP Complex Rac1->WAVE_WASP Cdc42->WAVE_WASP PAK->Actin regulates dynamics Arp23 Arp2/3 Complex WAVE_WASP->Arp23 activates Arp23->Actin promotes nucleation

Caption: Integrin-mediated signaling pathway involving the IPP complex.

Experimental Workflows

The following diagram illustrates a typical experimental workflow for the quantitative analysis of Parvin isoform expression in tissue samples using Western blotting and immunohistochemistry.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_IHC Immunohistochemistry (IHC) cluster_WB Western Blotting (WB) Tissue Tissue Sample Collection Fixation Formalin Fixation & Paraffin Embedding (IHC) Tissue->Fixation Lysis Tissue Lysis & Protein Extraction (WB) Tissue->Lysis Sectioning Microtome Sectioning Fixation->Sectioning Quant_Prot Protein Quantification (BCA/Bradford) Lysis->Quant_Prot Staining IHC Staining Protocol (Deparaffinization, Antigen Retrieval, Antibody Incubation, Detection) Sectioning->Staining Imaging_IHC Microscopy & Image Analysis Staining->Imaging_IHC Quant_IHC Semi-Quantitative Analysis (H-Score) Imaging_IHC->Quant_IHC SDS_PAGE SDS-PAGE & Transfer Quant_Prot->SDS_PAGE Immunoblot Immunoblotting (Blocking, Antibody Incubation, Detection) SDS_PAGE->Immunoblot Imaging_WB Chemiluminescence Imaging Immunoblot->Imaging_WB Quant_WB Densitometry Analysis Imaging_WB->Quant_WB

Caption: Workflow for Parvin isoform expression analysis.

References

Parvin: A Critical Regulator of Cell Adhesion and Spreading

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The Parvin family of proteins are crucial adaptor molecules that play a pivotal role in the intricate processes of cell adhesion and spreading. As key components of the integrin adhesome, they form the heterotrimeric IPP complex with Integrin-Linked Kinase (ILK) and PINCH, providing a critical link between the extracellular matrix (ECM) and the actin cytoskeleton. This guide delves into the molecular mechanisms by which Parvins regulate cell-matrix interactions, highlighting the distinct roles of its isoforms, their downstream signaling pathways, and the experimental methodologies used to elucidate their function. A comprehensive understanding of Parvin biology is essential for developing novel therapeutic strategies targeting diseases characterized by aberrant cell adhesion and migration, such as cancer.

Introduction to the Parvin Family

The Parvin family consists of three members in vertebrates: α-parvin (PARVA), β-parvin (PARVB), and γ-parvin (PARVG). These proteins share a conserved domain structure, featuring two calponin homology (CH) domains, which are crucial for their interactions with other proteins. Parvins are integral components of focal adhesions, which are dynamic structures that mediate the mechanical and signaling connection between a cell and the ECM.[1][2][3] The formation of the IPP (ILK-PINCH-Parvin) complex is a cornerstone of their function, stabilizing the components and localizing them to sites of integrin clustering.[4]

The Dichotomous Role of α- and β-Parvin in Cell Spreading

Emerging evidence indicates that α-parvin and β-parvin have distinct and often opposing roles in the regulation of cell spreading and adhesion. While both localize to focal adhesions, their effects on the actin cytoskeleton and cell morphology are different.

  • α-Parvin (PARVA): An Inhibitor of Cell Spreading. Depletion of α-parvin has been shown to increase cell spreading.[1] This inhibitory role is, in part, attributed to its negative regulation of the Rho GTPase, Rac1, a key promoter of lamellipodia formation.[1]

  • β-Parvin (PARVB): A Promoter of Cell Spreading. In contrast, β-parvin promotes cell spreading.[1][3] It achieves this by interacting with proteins such as α-actinin and the guanine (B1146940) nucleotide exchange factor (GEF) α-PIX, which in turn activates Rac1.[1][5]

Quantitative Data on Parvin Function

The following tables summarize key quantitative data from studies investigating the role of Parvins in cell adhesion and spreading.

Parameter Condition Quantitative Value Cell Type Reference
Binding Affinity (Kd) α-Parvin to F-actin8.4 µM-[1][6]
β-Parvin (CH2) to Paxillin (B1203293) LD127 µM-[7][8]
β-Parvin (CH2) to Paxillin LD242 µM-[7][8]
β-Parvin (CH2) to Paxillin LD473 µM-[7][8]
Cell Spreading Depletion of α-ParvinIncreased cell spreading-[1]
Depletion of β-ParvinInhibition of lamellipodia formation-[1]
Rac1 Activity Depletion of α-ParvinSignificant increase-[1]
Depletion of β-ParvinSlight reductionHeLa[1]
Cell Migration Knockdown of β-Parvin in ANXA1-/- cellsIncreased motilityMurine Mammary Gland Cells[2]
Cell Adhesion Knockdown of β-Parvin in ANXA1-/- cellsAbolition of collagen adhesionMurine Mammary Gland Cells[2]

Signaling Pathways Involving Parvin

Parvins are central hubs in signaling pathways that emanate from integrin engagement with the ECM. These pathways converge on the regulation of the actin cytoskeleton, leading to changes in cell shape, adhesion, and motility.

The Core IPP Complex and its Interactions

The formation of the IPP complex is a critical event in integrin signaling. ILK, a pseudokinase, acts as a scaffold, binding to both PINCH and Parvin. This complex is then recruited to the cytoplasmic tails of β-integrins. Parvins, in turn, interact with a host of other focal adhesion proteins.

Parvin Signaling Hub integrin Integrins ilk ILK integrin->ilk recruits ecm ECM ecm->integrin parvin Parvin (α, β, γ) paxillin Paxillin parvin->paxillin α/β bind actinin α-Actinin parvin->actinin β binds f_actin F-actin parvin->f_actin α binds pix α-PIX parvin->pix β binds ilk->parvin pinch PINCH ilk->pinch rac1 Rac1 rac1->f_actin pix->rac1 activates

Caption: The Parvin signaling hub integrates signals from the ECM via integrins to regulate the actin cytoskeleton.

Differential Regulation of Rac1 by α- and β-Parvin

A key divergence in the signaling pathways of α- and β-parvin lies in their regulation of the Rho GTPase Rac1. This differential regulation provides a molecular basis for their opposing effects on cell spreading.

Differential Rac1 Regulation by Parvin Isoforms alpha_parvin α-Parvin rac1 Rac1 alpha_parvin->rac1 inhibits spreading_inhibition Cell Spreading Inhibition alpha_parvin->spreading_inhibition leads to beta_parvin β-Parvin pix α-PIX beta_parvin->pix binds actinin α-Actinin beta_parvin->actinin binds spreading_promotion Cell Spreading Promotion rac1->spreading_promotion promotes pix->rac1 activates

Caption: α-Parvin inhibits Rac1, leading to decreased cell spreading, while β-Parvin promotes Rac1 activation and subsequent cell spreading.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of Parvin in cell adhesion and spreading.

Cell Spreading Assay on Fibronectin-Coated Coverslips

This assay is used to quantify the extent of cell spreading on an ECM substrate.

Materials:

  • Glass coverslips

  • Fibronectin solution (10 µg/mL in PBS)

  • Cell culture medium

  • Trypsin-EDTA

  • Paraformaldehyde (4% in PBS)

  • Phalloidin (B8060827) conjugated to a fluorescent dye (for F-actin staining)

  • DAPI (for nuclear staining)

  • Mounting medium

Protocol:

  • Coat Coverslips: Aseptically place sterile glass coverslips in a 24-well plate. Add 500 µL of 10 µg/mL fibronectin solution to each well, ensuring the coverslips are fully submerged. Incubate at 37°C for 1 hour or overnight at 4°C.

  • Cell Seeding: Aspirate the fibronectin solution and wash the coverslips three times with sterile PBS. Harvest cells using trypsin-EDTA, neutralize with serum-containing medium, and centrifuge. Resuspend the cell pellet in serum-free medium and count the cells. Seed a defined number of cells (e.g., 2 x 10^4 cells/well) onto the fibronectin-coated coverslips.

  • Spreading: Incubate the cells at 37°C in a CO2 incubator for a defined period (e.g., 30, 60, 120 minutes) to allow for spreading.

  • Fixation and Staining: After the incubation period, gently aspirate the medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes. Wash three times with PBS. Stain the actin cytoskeleton with fluorescently-labeled phalloidin and the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope. The cell area can be quantified using image analysis software such as ImageJ by outlining the periphery of each cell.

Cell Spreading Assay Workflow start Start coat Coat Coverslips with Fibronectin start->coat seed Seed Cells coat->seed incubate Incubate for Spreading seed->incubate fix Fix and Stain Cells (Phalloidin/DAPI) incubate->fix image Image Acquisition fix->image analyze Quantify Cell Area image->analyze end End analyze->end

Caption: A streamlined workflow for performing and analyzing a cell spreading assay.

Immunofluorescence Staining for Focal Adhesions

This protocol allows for the visualization and analysis of focal adhesions.

Materials:

  • Cells cultured on glass coverslips

  • PBS

  • Paraformaldehyde (4% in PBS)

  • Triton X-100 (0.1% in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against a focal adhesion protein (e.g., anti-vinculin, anti-paxillin)

  • Fluorescently-labeled secondary antibody

  • DAPI

  • Mounting medium

Protocol:

  • Fixation: Wash cells grown on coverslips twice with PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBS for 30-60 minutes.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescently-labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash three times with PBS. Stain nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips on microscope slides with anti-fade mounting medium.

  • Analysis: Visualize focal adhesions using a fluorescence microscope. The number and size of focal adhesions per cell can be quantified using image analysis software.

Rac1 Activity Assay (G-LISA)

This ELISA-based assay quantifies the amount of active, GTP-bound Rac1 in cell lysates.

Materials:

  • G-LISA Rac1 Activation Assay Kit (contains Rac-GTP-binding protein coated plates, lysis buffer, antibodies, and detection reagents)

  • Cultured cells

  • Ice-cold PBS

  • Microplate reader

Protocol:

  • Cell Lysis: Treat cells as required (e.g., after plating on fibronectin for different times). Wash cells with ice-cold PBS. Lyse the cells using the provided lysis buffer containing protease inhibitors.

  • Lysate Clarification: Centrifuge the lysates to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Concentration Determination: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

  • G-LISA Assay: Equal amounts of protein lysate are added to the wells of the Rac-GTP-binding protein coated plate. The plate is incubated to allow the active Rac1 to bind.

  • Washing and Detection: The wells are washed to remove unbound proteins. A primary antibody specific for Rac1 is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Signal Development and Measurement: A colorimetric HRP substrate is added, and the reaction is stopped. The absorbance is read on a microplate reader. The signal intensity is proportional to the amount of active Rac1 in the sample.

Co-Immunoprecipitation of ILK and Parvin

This technique is used to verify the interaction between ILK and Parvin in a cellular context.

Materials:

  • Cultured cells

  • Lysis buffer (non-denaturing, e.g., containing 1% NP-40)

  • Protease and phosphatase inhibitors

  • Primary antibody against ILK or Parvin

  • Protein A/G agarose (B213101) or magnetic beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Pre-clearing: (Optional but recommended) Incubate the cell lysate with protein A/G beads for 30-60 minutes to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the primary antibody (e.g., anti-ILK) to the pre-cleared lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in elution buffer (e.g., 2X SDS-PAGE sample buffer) and heat to denature the proteins and release them from the beads.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies against both ILK and Parvin to confirm their co-precipitation.

Co-Immunoprecipitation Workflow start Start lyse Cell Lysis (Non-denaturing) start->lyse preclear Pre-clear Lysate with Beads lyse->preclear ip Immunoprecipitate with Primary Ab preclear->ip capture Capture Complexes with Beads ip->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute wb Western Blot Analysis elute->wb end End wb->end

Caption: A step-by-step workflow for performing a co-immunoprecipitation experiment.

Conclusion and Future Directions

The Parvin family of proteins are indispensable regulators of cell adhesion and spreading, acting as a critical nexus in the integrin signaling pathway. The opposing roles of α- and β-parvin in controlling cell morphology through the differential regulation of Rac1 highlight the complexity and fine-tuning of cell-matrix interactions. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted functions of Parvins.

Future research should focus on elucidating the precise regulatory mechanisms that govern the expression and activity of different Parvin isoforms in various physiological and pathological contexts. Understanding how the dynamic interplay between Parvins and their binding partners is orchestrated will be key to developing targeted therapies for diseases where cell adhesion and migration are dysregulated, such as in cancer metastasis and fibrosis. The continued development of advanced imaging and proteomic techniques will undoubtedly shed further light on the intricate world of the Parvin-regulated adhesome.

References

The Critical Role of Parvin in Embryonic Vasculature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of a functional vascular network is a cornerstone of embryonic development, demanding precise coordination of endothelial cell adhesion, migration, and signaling. At the heart of these processes lies the Parvin family of adaptor proteins. This technical guide synthesizes current research on the indispensable function of Parvins in embryonic blood vessel formation. Through a detailed examination of signaling pathways, quantitative analysis of vascular defects in knockout models, and comprehensive experimental protocols, this document serves as an in-depth resource for professionals investigating angiogenesis and developing novel therapeutic strategies.

Introduction

Parvins are a family of actin-binding proteins that are crucial components of the intracellular signaling machinery, linking integrin receptors to the actin cytoskeleton. In vertebrates, this family comprises three members: α-Parvin (PARVA), β-Parvin (PARVB), and γ-Parvin (PARVG). They are key constituents of the Integrin-Linked Kinase (ILK)-PINCH-Parvin (IPP) complex, a pivotal signaling platform at focal adhesions.[1] This guide focuses on the vital role of α- and β-Parvin in the intricate process of embryonic angiogenesis.

Endothelial cells express both α- and β-Parvin, which have been shown to have some compensatory functions. However, research indicates that α-Parvin is particularly critical for the development and stability of the embryonic vasculature.[2][3] Global knockout of α-Parvin in mice results in embryonic lethality due to severe cardiovascular defects, including disorganized vessel networks and impaired association of mural cells.[2][4] This underscores the non-redundant and essential function of Parvin in orchestrating the cellular events that give rise to a functional circulatory system.

The ILK-PINCH-Parvin (IPP) Signaling Nexus

Parvins do not function in isolation but as part of the heterotrimeric IPP complex. This complex assembles at the cytoplasmic tail of β-integrins and acts as a critical scaffold, recruiting various signaling and cytoskeletal proteins to focal adhesions.[5]

IPP_Complex_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_PM Plasma Membrane ECM ECM Proteins (e.g., Fibronectin, Laminin) Integrin Integrin (α/β) ECM->Integrin binds

Caption: The Integrin-Linked Kinase (ILK)-PINCH-Parvin (IPP) signaling complex.

The binding of integrins to the extracellular matrix (ECM) triggers the recruitment of the IPP complex to the cell membrane. This event initiates a cascade of downstream signaling that regulates:

  • Cytoskeletal Organization: Parvin directly binds to F-actin, physically linking integrin-mediated adhesions to the cytoskeleton. This connection is fundamental for cell spreading, migration, and the generation of contractile forces.[2]

  • Cell Adhesion and Migration: The IPP complex stabilizes focal adhesions, which are essential for endothelial cell migration during angiogenesis.

  • Signal Transduction: The complex serves as a hub for various signaling molecules, including focal adhesion kinase (FAK) and Rho family GTPases, thereby influencing a wide range of cellular processes.

Parvin's Role in Regulating Rho GTPase Signaling

A critical function of Parvin in the context of vascular development is its regulation of Rho family GTPases, particularly RhoA. In vascular smooth muscle cells (vSMCs) and pericytes, the absence of α-Parvin leads to increased RhoA activity.[4] This, in turn, activates Rho-associated kinase (ROCK), leading to hypercontraction and impaired migration of these mural cells, which are essential for stabilizing newly formed vessels.[4][6]

RhoA_Signaling Parvin α-Parvin RhoA_GTP RhoA-GTP (Active) Parvin->RhoA_GTP inhibits RhoA RhoA-GDP (Inactive) RhoA->RhoA_GTP activation ROCK ROCK RhoA_GTP->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits pMLC Phosphorylated Myosin Light Chain ROCK->pMLC promotes phosphorylation MLCP->pMLC dephosphorylates Contraction Actomyosin Hypercontraction pMLC->Contraction Migration Directed Cell Migration Contraction->Migration inhibits

Caption: Parvin-mediated regulation of RhoA/ROCK signaling in vascular mural cells.

This regulatory pathway is crucial for the proper recruitment of pericytes and vSMCs to the nascent endothelial tubes, a process vital for vessel maturation and stability.

Quantitative Analysis of Vascular Defects in Parvin Knockout Mice

The indispensable role of Parvins in embryonic blood vessel formation is starkly illustrated by the phenotype of knockout mouse models. Mice with a combined endothelial-specific deletion of α-Parvin and global deletion of β-Parvin (α-pvΔEC;β-pv−/−) exhibit severe vascular defects and embryonic lethality around embryonic day 11.5 (E11.5). Similarly, endothelial-specific deletion of α-Parvin alone (α-pvΔEC) results in late embryonic lethality with significant vascular abnormalities.[2]

ParameterControlα-pvΔEC;β-pv−/−Reference
Embryonic Lethality N/A~E11.5
Vessel Branching (Hindbrain, E11.5) NormalReduced
Vessel Diameter (Hindbrain, E11.5) NormalIncreased
Vascular Density (Retina, P7, postnatal model) 100%~60%[2]
Vessel Sprouting (Retina, P7, postnatal model) 100%~50%[2]
Vessel Regression (Retina, P7, postnatal model) NormalIncreased[2]

Table 1: Summary of Quantitative Vascular Defects in Parvin-Deficient Mouse Embryos.

These quantitative data highlight that Parvin deficiency leads to a disorganized vascular network characterized by fewer branches, dilated vessels, and overall reduced vascular density. These defects are attributed to impaired endothelial cell-cell junctions, compromised cell polarity, and defective basement membrane integrity.

Experimental Protocols

Generation of Conditional Knockout Mice

A Cre-LoxP system is typically employed to achieve endothelial cell-specific deletion of Parvin genes.

Knockout_Workflow start Start: Define Target Gene (e.g., Parva) step1 Generate Floxed Allele Mouse (Parva fl/fl) start->step1 step2 Generate Cre-Driver Mouse (Tie2-Cre) start->step2 step3 Cross Parva fl/fl with Tie2-Cre mice step1->step3 step2->step3 step4 Genotype Offspring for Parva fl/fl; Tie2-Cre step3->step4 step5 Analyze Phenotype in Conditional Knockout Embryos step4->step5 end End: Characterize Vascular Defects step5->end

Caption: Experimental workflow for generating conditional knockout mice.

  • Generation of Floxed Mice: A targeting vector is constructed to flank critical exons of the Parvin gene (e.g., Parva) with loxP sites. This construct is introduced into embryonic stem (ES) cells, and correctly targeted cells are used to generate chimeric mice. Chimeras are then bred to establish a germline-transmitting floxed allele (Parvafl/fl).

  • Cre-Driver Line: A transgenic mouse line expressing Cre recombinase under the control of an endothelial-specific promoter, such as Tie2, is obtained.

  • Breeding: Parvafl/fl mice are crossed with Tie2-Cre mice to generate offspring with endothelial-specific deletion of the Parvin gene (Parvafl/fl; Tie2-Cre).

  • Genotyping: DNA is extracted from tail biopsies or yolk sacs of embryos, and PCR is performed using primers specific for the wild-type, floxed, and null alleles, as well as the Cre transgene.

Immunohistochemistry for Embryonic Vasculature

This protocol outlines the staining of whole-mount embryos or tissue sections for key vascular markers.

  • Embryo Dissection and Fixation:

    • Dissect embryos at the desired developmental stage (e.g., E11.5) in ice-cold PBS.

    • Fix embryos in 4% paraformaldehyde (PFA) in PBS for 2-4 hours at 4°C.

  • Permeabilization and Blocking:

    • Wash embryos in PBS.

    • Permeabilize with 0.5% Triton X-100 in PBS for 1-2 hours at room temperature.

    • Block non-specific antibody binding with a blocking buffer (e.g., 5% goat serum, 0.2% Triton X-100 in PBS) for 2 hours at room temperature.

  • Primary Antibody Incubation:

    • Incubate embryos with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies include:

      • Anti-CD31 (PECAM-1) for endothelial cells.

      • Anti-VE-cadherin for endothelial cell junctions.

  • Secondary Antibody Incubation:

    • Wash embryos extensively in PBS with 0.2% Triton X-100.

    • Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 2-4 hours at room temperature, protected from light.

  • Mounting and Imaging:

    • Wash embryos in PBS.

    • Mount in an appropriate mounting medium.

    • Image using a confocal microscope.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures.

  • Plate Coating:

    • Thaw basement membrane extract (e.g., Matrigel) on ice.

    • Coat wells of a 96-well plate with a thin layer of the extract and allow it to polymerize at 37°C for 30 minutes.

  • Cell Seeding:

    • Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free or low-serum medium.

    • Seed cells onto the polymerized matrix.

  • Incubation and Analysis:

    • Incubate at 37°C for 4-18 hours.

    • Monitor the formation of tube-like structures using a light microscope.

    • Quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.

Conclusion and Future Directions

The evidence overwhelmingly positions Parvin as a central regulator of embryonic blood vessel formation. Its role within the IPP complex is fundamental for linking integrin-mediated adhesion to the actin cytoskeleton, thereby controlling endothelial cell behavior. Furthermore, its regulation of RhoA signaling in mural cells is critical for vessel maturation and stability. The severe vascular defects observed in Parvin-deficient embryos highlight its non-redundant functions and establish it as a potential target for therapeutic interventions aimed at modulating angiogenesis.

Future research should focus on dissecting the specific downstream effectors of the Parvin-regulated signaling pathways in endothelial cells. Understanding how Parvin integrates signals from the ECM and neighboring cells to coordinate the complex cellular movements of angiogenesis will be key. Moreover, investigating the potential for targeting Parvin or its interacting partners could open new avenues for the treatment of diseases characterized by aberrant angiogenesis, such as cancer and ischemic disorders. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this critical signaling nexus.

References

Parvin's Role in Integrin-Mediated Cell Adhesion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the Parvin protein family and its critical role as a central component in integrin-mediated cell adhesion. Parvins are adaptor proteins that form the core of the Integrin-Linked Kinase (ILK)-PINCH-Parvin (IPP) complex, a key signaling platform that connects integrin receptors to the actin cytoskeleton. This linkage is fundamental for the regulation of cell adhesion, spreading, migration, and survival. This document details the molecular interactions within the IPP complex, summarizes key quantitative data, provides detailed experimental protocols for studying these interactions, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to be a valuable resource for researchers and professionals involved in cell biology, cancer research, and drug development targeting cell adhesion-dependent processes.

Introduction: The Central Role of Parvin in the Integrin Adhesome

Integrin-mediated cell adhesion to the extracellular matrix (ECM) is a fundamental process governing tissue architecture and cellular communication. This dynamic interaction is orchestrated by a complex network of proteins collectively known as the integrin adhesome. At the heart of this network lies the Parvin protein family, which acts as a crucial scaffold, linking integrins to the actin cytoskeleton and a multitude of signaling pathways.[1][2]

The Parvin family consists of three main isoforms in vertebrates: α-parvin, β-parvin, and γ-parvin, each with distinct tissue expression patterns and some overlapping functions.[1] Parvins are characterized by the presence of two calponin homology (CH) domains. These domains are not only involved in actin-binding but also serve as critical protein-protein interaction modules.

Parvins do not function in isolation; they are core components of the highly stable, ternary ILK-PINCH-Parvin (IPP) complex.[3][4][5] This complex assembles in the cytoplasm and is recruited to sites of integrin clustering at focal adhesions. Within the IPP complex, Integrin-Linked Kinase (ILK), a pseudokinase, acts as the central scaffold. Its N-terminal ankyrin repeat domain binds to the LIM1 domain of PINCH (a LIM-only protein), while its C-terminal kinase-like domain binds to the CH2 domain of Parvin.[1][3][4] The formation of this tripartite complex is essential for the stability and function of each of its components.[6]

The IPP complex, through the multifaceted interactions of Parvin and its partners, plays a pivotal role in:

  • Connecting Integrins to the Actin Cytoskeleton: This physical linkage is essential for transmitting forces between the cell and the ECM, a process known as mechanotransduction.

  • Regulating Cytoskeletal Dynamics: The IPP complex influences the organization of the actin cytoskeleton, thereby controlling cell shape, spreading, and migration.

  • Modulating Signaling Pathways: The complex serves as a signaling hub, regulating pathways that control cell survival, proliferation, and gene expression.

Disruptions in the function of Parvin and the IPP complex have been implicated in various diseases, including cancer, where altered cell adhesion and migration contribute to metastasis.[7][8] Therefore, a thorough understanding of Parvin's involvement in integrin-mediated cell adhesion is critical for the development of novel therapeutic strategies.

The Parvin Protein Family and its Core Interactions

The functional significance of Parvin lies in its ability to interact with a multitude of proteins within the focal adhesion complex. These interactions are crucial for the assembly, stability, and signaling capacity of the integrin adhesome.

The ILK-PINCH-Parvin (IPP) Complex: A Stable Stoichiometric Unit
Parvin's Interaction with Other Focal Adhesion Proteins

Beyond the core IPP complex, Parvins interact with several other key focal adhesion proteins, further anchoring the complex and expanding its signaling capabilities.

  • Paxillin: α-parvin and β-parvin directly interact with the LIM domain-containing protein paxillin. This interaction is mediated by the CH2 domain of Parvin and the LD motifs of paxillin.[1][11] This interaction is crucial for the proper localization of the IPP complex to focal adhesions.

  • α-Actinin: β-parvin has been shown to interact with the actin-binding protein α-actinin via its CH2 domain.[1]

  • αPIX: β-parvin also interacts with αPIX, a guanine (B1146940) nucleotide exchange factor (GEF) for the Rho family GTPases Rac1 and Cdc42, through its CH1 domain.[1] This interaction links the IPP complex to the regulation of cytoskeletal dynamics.

  • F-actin: α-parvin can directly bind to filamentous actin (F-actin), providing a direct link between the IPP complex and the cytoskeleton.[1]

Quantitative Data on Parvin Interactions

Quantitative analysis of the binding affinities between Parvin and its interacting partners is crucial for understanding the dynamics of focal adhesion assembly and signaling. While a comprehensive set of dissociation constants (Kd) for all interactions is still an active area of research, several key affinities have been determined.

Interacting ProteinsMethodDissociation Constant (Kd)Reference
α-Parvin and F-actinActin-binding assay8.4 µM[1]
β-Parvin (CH2) and Paxillin (LD1)Surface Plasmon Resonance27 µM[11]
β-Parvin (CH2) and Paxillin (LD2)Surface Plasmon Resonance42 µM[11]
β-Parvin (CH2) and Paxillin (LD4)Surface Plasmon Resonance73 µM[11]
ILK and PINCHCo-immunoprecipitation, Structural AnalysisHigh affinity, stoichiometric interaction[8][10]
Parvin and ILKCo-immunoprecipitation, Yeast Two-HybridHigh affinity, mutually exclusive binding of isoforms[1][3][12]

Signaling Pathways Involving Parvin

Parvin, as part of the IPP complex, is a central node in the signaling network downstream of integrins. It plays a critical role in relaying signals from the ECM to the cell interior, influencing a variety of cellular processes.

Integrin-IPP-Actin Axis and Cytoskeletal Regulation

The primary role of the IPP complex is to physically link integrins to the actin cytoskeleton. This connection is essential for cell adhesion, spreading, and migration.

cluster_ECM Extracellular Matrix cluster_PM Plasma Membrane cluster_Cytoplasm Cytoplasm ECM ECM Integrin Integrin ECM->Integrin Adhesion ILK ILK Integrin->ILK Recruitment PINCH PINCH ILK->PINCH Parvin Parvin ILK->Parvin Paxillin Paxillin Parvin->Paxillin Actin Actin Cytoskeleton Parvin->Actin Paxillin->Actin cluster_IPP IPP Complex alpha_Parvin α-Parvin Rac1 Rac1 alpha_Parvin->Rac1 Inhibition beta_Parvin β-Parvin alpha_PIX αPIX beta_Parvin->alpha_PIX Interaction Cell_Spreading Cell Spreading & Lamellipodia Rac1->Cell_Spreading Promotion alpha_PIX->Rac1 Activation start Start: Cell Culture lysis Cell Lysis start->lysis preclear Pre-clearing with Beads lysis->preclear ip Immunoprecipitation: Add Antibody & Beads preclear->ip wash Washing Steps ip->wash elute Elution wash->elute analysis Analysis: SDS-PAGE & Western Blot elute->analysis end End analysis->end start Start: Cells on Coverslips fix Fixation start->fix permeabilize Permeabilization fix->permeabilize block Blocking permeabilize->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab mount Counterstain & Mount secondary_ab->mount image Fluorescence Microscopy mount->image end End image->end start Start: Cell Seeding prepare_complex Prepare siRNA-Lipid Complexes start->prepare_complex transfect Transfect Cells prepare_complex->transfect incubate Incubate (24-72 hours) transfect->incubate analyze_kd Analyze Knockdown Efficiency incubate->analyze_kd functional_assay Perform Functional Assays incubate->functional_assay end End analyze_kd->end functional_assay->end

References

Methodological & Application

Application Notes: Immunofluorescence Staining of α-Parvin in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alpha-parvin (α-parvin), also known as actopaxin, is an essential adaptor protein involved in the connection between the integrin receptors and the actin cytoskeleton. It is a key component of the Integrin-Linked Kinase (ILK)/PINCH/Parvin (IPP) complex, which plays a crucial role in the formation and maturation of focal adhesions.[1][2] These structures are critical for cell adhesion, migration, proliferation, and survival.[1][3] The subcellular localization of α-parvin to focal adhesions is a key indicator of its functional status.[2][4] Immunofluorescence staining is a powerful technique to visualize the localization of α-parvin within cultured cells, providing insights into its role in various cellular processes and its potential as a drug target.

This document provides a detailed protocol for the immunofluorescent staining of endogenous α-parvin in cultured adherent cells.

Signaling Pathway of α-Parvin

α-Parvin is a central component of the IPP signaling scaffold. Integrin engagement with the extracellular matrix (ECM) recruits the pre-formed IPP complex, consisting of Integrin-Linked Kinase (ILK), PINCH, and Parvin, to the cell membrane.[1][5] ILK acts as a scaffold, binding to the cytoplasmic tail of β-integrins and interacting with both PINCH and α-parvin.[6][7] α-Parvin, in turn, can bind directly to F-actin and to other focal adhesion proteins like paxillin.[8][9] This complex provides a critical link between the ECM and the actin cytoskeleton, enabling bidirectional signaling that regulates cell adhesion, spreading, and migration.[1][5] The IPP complex also influences downstream signaling pathways, including the regulation of Rac GTPase activity, which is essential for cytoskeletal dynamics.[5]

alpha_parvin_signaling_pathway cluster_ECM Extracellular Matrix (ECM) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_IPP IPP Complex ECM ECM Proteins (e.g., Fibronectin, Laminin) Integrin Integrin (α/β) ECM->Integrin ILK ILK Integrin->ILK recruits PINCH PINCH ILK->PINCH Parvin α-Parvin ILK->Parvin IPP_label IPP Complex Paxillin Paxillin Parvin->Paxillin Actin Actin Cytoskeleton Parvin->Actin Paxillin->Actin Downstream Downstream Signaling (Cell Adhesion, Migration, Survival) Actin->Downstream Rac_GTPases Rac GTPases Rac_GTPases->Actin regulates IPP_label->Rac_GTPases regulates

Caption: The α-Parvin signaling pathway, highlighting the IPP complex.

Experimental Protocol: Immunofluorescence Staining of α-Parvin

This protocol is designed for adherent cells grown on glass coverslips.

Materials and Reagents
  • Cells: Adherent cell line of interest (e.g., fibroblasts, epithelial cells)

  • Culture medium: Appropriate for the cell line

  • Glass coverslips: Sterile, 12 mm or 18 mm diameter

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic; handle in a fume hood.

  • Permeabilization Solution: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS with 0.1% Triton X-100

  • Primary Antibody: Rabbit anti-α-parvin antibody (see table for examples)

  • Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG (e.g., Alexa Fluor 488 or 594)

  • Nuclear Stain (optional): DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium: Anti-fade mounting medium

  • Microscope slides

  • Nail polish or sealant

Experimental Workflow

immunofluorescence_workflow start Start: Seed Cells on Coverslips culture Culture Cells (24-48h) start->culture wash1 Wash with PBS culture->wash1 fix Fixation (4% PFA, 15 min) wash1->fix wash2 Wash with PBS (3x) fix->wash2 permeabilize Permeabilization (0.1% Triton X-100, 5 min) wash2->permeabilize wash3 Wash with PBS (3x) permeabilize->wash3 block Blocking (1 hour) wash3->block primary_ab Primary Antibody Incubation (α-Parvin Ab, 4°C Overnight) block->primary_ab wash4 Wash with PBS (3x) primary_ab->wash4 secondary_ab Secondary Antibody Incubation (1 hour, dark) wash4->secondary_ab wash5 Wash with PBS (3x) secondary_ab->wash5 mount Mount Coverslips wash5->mount image Image with Fluorescence Microscope mount->image end End image->end

Caption: Workflow for immunofluorescence staining of α-parvin.

Step-by-Step Procedure
  • Cell Seeding:

    • Place sterile glass coverslips into the wells of a 24-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.

    • Culture the cells for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.

  • Fixation:

    • Gently aspirate the culture medium.

    • Rinse the cells once with warm PBS.

    • Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.[4]

    • Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add 1 mL of 0.1% Triton X-100 in PBS to each well and incubate for 5 minutes at room temperature.[4]

    • Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add 1 mL of Blocking Buffer to each well.

    • Incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-α-parvin antibody in the Blocking Buffer according to the recommended dilution (see table below).

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Aspirate the primary antibody solution and wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

    • Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer.

    • Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature, protected from light.

    • If using a nuclear counterstain like DAPI, it can be added during the last 10 minutes of this incubation.

  • Final Washes:

    • Aspirate the secondary antibody solution and wash the cells three times with PBS for 5 minutes each, protected from light.

    • Perform a final quick rinse with deionized water to remove salt crystals.

  • Mounting:

    • Carefully remove the coverslips from the wells using fine-tipped forceps.

    • Gently touch the edge of the coverslip to a kimwipe to remove excess water.

    • Place a small drop of mounting medium onto a clean microscope slide.

    • Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant.

    • Allow the mounting medium to cure as per the manufacturer's instructions, typically overnight at room temperature in the dark.

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI. α-Parvin should appear localized to focal adhesions.[4]

Data Presentation

The following table summarizes recommended antibody dilutions for immunofluorescence staining of α-parvin. Note that optimal dilutions may vary depending on the cell type, experimental conditions, and antibody lot. It is recommended to perform a titration experiment to determine the optimal antibody concentration.

Antibody Name and SupplierCatalog NumberHost SpeciesRecommended Dilution for IF
α-Parvin Antibody, Cell Signaling Technology#4026Rabbit1:400[10]
α-Parvin (D7F9) Rabbit mAb, Cell Signaling Technology#8190Rabbit1:200[9]
anti-Parvin alpha AntibodyABIN1496444Mouse1:100

Troubleshooting

  • High Background:

    • Ensure adequate blocking by increasing the incubation time or the concentration of BSA/serum.

    • Optimize the primary and secondary antibody concentrations.

    • Ensure thorough washing steps.

  • Weak or No Signal:

    • Confirm that the primary antibody is suitable for immunofluorescence.

    • Increase the primary antibody concentration or incubation time.

    • Check the compatibility of the primary and secondary antibodies.

    • Ensure proper fixation and permeabilization, as some epitopes can be masked.

  • Non-specific Staining:

    • Use high-quality antibodies and perform a negative control (omitting the primary antibody).

    • Ensure the blocking serum is from the same species as the secondary antibody was raised in.

By following this detailed protocol, researchers can effectively visualize the subcellular localization of α-parvin, contributing to a better understanding of its role in cell biology and disease.

References

Application Notes & Protocols: CRISPR/Cas9-Mediated Knockout of γ-Parvin in Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The parvin protein family, comprising α-, β-, and γ-parvin, are crucial adaptor proteins that link integrins to the actin cytoskeleton.[1][2] They are key components of focal adhesions, cellular structures that mediate adhesion to the extracellular matrix (ECM) and regulate critical cellular processes such as cell shape, migration, and survival.[2] In endothelial cells (ECs), parvins are essential for maintaining cell-cell junctions, establishing cell polarity, and ensuring the integrity of the developing vasculature.[1][3][4] Specifically, γ-parvin (encoded by the PARVG gene) interacts with partners like integrin-linked kinase (ILK) and paxillin, playing a significant role in actin-dependent processes.[2] The targeted knockout of γ-parvin using the CRISPR/Cas9 system in endothelial cells provides a powerful model to dissect its specific functions in angiogenesis, vascular integrity, and its role in pathological conditions. These application notes provide detailed protocols for the CRISPR/Cas9-mediated knockout of γ-parvin in human endothelial cells, methods for validation, and functional assays to characterize the resulting phenotype.

Key Experimental Protocols

Protocol 1: CRISPR/Cas9 Ribonucleoprotein (RNP) Preparation and Delivery

This protocol describes the generation of γ-parvin knockout endothelial cells using a lipofection-based delivery of pre-complexed Cas9 protein and guide RNA (gRNA) ribonucleoproteins (RNPs). This method is effective for hard-to-transfect primary cells like Human Umbilical Vein Endothelial Cells (HUVECs).[5][6]

1.1. gRNA Design and Synthesis:

  • Target Selection: Design at least two gRNAs targeting an early exon of the PARVG gene to maximize the probability of generating a loss-of-function frameshift mutation. Use online CRISPR design tools to identify gRNAs with high on-target scores and low off-target potential.

  • Synthesis: Synthesize the required crRNA (targeting the PARVG gene) and a universal tracrRNA. Chemically synthesized and modified RNAs enhance stability and efficiency.

1.2. RNP Complex Formation:

  • Reconstitute lyophilized crRNA and tracrRNA to 100 µM in nuclease-free buffer.

  • To form the gRNA duplex, mix equal molar amounts of crRNA and tracrRNA, heat at 95°C for 5 minutes, and cool to room temperature.

  • Combine the gRNA duplex with high-fidelity Cas9 nuclease protein at a 1.2:1 molar ratio (gRNA:Cas9).

  • Incubate the mixture at room temperature for 15-20 minutes to allow for RNP complex formation.

1.3. Endothelial Cell Culture and Transfection:

  • Culture HUVECs in a suitable endothelial growth medium (e.g., EGM-2) at 37°C and 5% CO₂.

  • Seed 1.5 x 10⁵ cells per well in a 24-well plate and allow them to reach 70-80% confluency.

  • Dilute the pre-formed RNPs with a transfection-compatible buffer (e.g., Opti-MEM).

  • In a separate tube, dilute a lipofection reagent suitable for primary cells according to the manufacturer's instructions.

  • Combine the diluted RNPs and lipofection reagent, mix gently, and incubate for 20 minutes at room temperature to form RNP-lipid complexes.

  • Add the complexes dropwise to the HUVECs.

  • Incubate for 48-72 hours before proceeding to validation experiments.

Protocol 2: Validation of γ-Parvin Knockout

Validation is a critical step to confirm the successful gene edit at both the genomic and protein levels.[7][8]

2.1. Genomic DNA Extraction and PCR:

  • Harvest a portion of the transfected cells and extract genomic DNA using a commercial kit.

  • Design PCR primers to amplify a ~500 bp region surrounding the gRNA target site in the PARVG gene.

  • Perform PCR using the extracted genomic DNA from both knockout and wild-type (control) cells.

2.2. Sanger Sequencing for Indel Detection:

  • Purify the PCR products from the previous step.

  • Send the purified products for Sanger sequencing.

  • Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) or by visual inspection to confirm the presence of insertions or deletions (indels) at the target site in the knockout population.[9]

2.3. Western Blotting for Protein Knockout Confirmation:

  • Lyse the remaining knockout and wild-type HUVECs in RIPA buffer supplemented with protease inhibitors.

  • Quantify total protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for γ-parvin.

  • Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate. A significant reduction or absence of the γ-parvin band confirms successful knockout at the protein level.[8]

Protocol 3: Functional Assays for Phenotypic Characterization

After confirming knockout, assess the functional consequences on endothelial cell behavior.

3.1. Cell Migration (Wound Healing) Assay:

  • Grow γ-parvin knockout and wild-type HUVECs to a confluent monolayer in 12-well plates.

  • Create a uniform "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

  • Wash with PBS to remove detached cells and replace with fresh culture medium.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 8, 16, and 24 hours).

  • Quantify the wound area at each time point using ImageJ or similar software to determine the rate of wound closure, which is indicative of collective cell migration.

3.2. Angiogenesis (Tube Formation) Assay:

  • Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to polymerize at 37°C for 30 minutes.

  • Seed 1 x 10⁴ γ-parvin knockout and wild-type HUVECs onto the Matrigel-coated wells.

  • Incubate for 4-12 hours to allow for the formation of capillary-like tube structures.

  • Image the tube networks using a light microscope.

  • Quantify angiogenic activity by measuring parameters such as the number of junctions, total tube length, and number of loops using angiogenesis analysis software.

3.3. Transendothelial Electrical Resistance (TEER) Assay:

  • Seed knockout and wild-type HUVECs on porous Transwell inserts.

  • Allow the cells to form a confluent monolayer, which typically takes 2-3 days.

  • Measure the electrical resistance across the monolayer using a TEER measurement system.

  • A decrease in TEER in the knockout cells compared to wild-type indicates a compromised endothelial barrier function.[10]

Data Presentation

Quantitative data from experiments should be summarized in tables for clear comparison between control and knockout groups.

Table 1: Example Data from Western Blot Quantification

Cell Line γ-Parvin Protein Level (Normalized to GAPDH) Fold Change (vs. Wild-Type)
Wild-Type HUVEC 1.00 ± 0.08 1.0

| γ-Parvin KO HUVEC | 0.05 ± 0.02 | 0.05 |

Table 2: Example Data from Wound Healing Assay

Cell Line Wound Closure at 16h (%) Migration Rate (µm²/hr)
Wild-Type HUVEC 75.3 ± 5.1 1250 ± 85

| γ-Parvin KO HUVEC | 32.8 ± 4.5 | 545 ± 75 |

Table 3: Example Data from Tube Formation Assay

Cell Line Total Tube Length (µm) Number of Junctions
Wild-Type HUVEC 18,500 ± 1,200 150 ± 15

| γ-Parvin KO HUVEC | 7,200 ± 950 | 45 ± 8 |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_design Phase 1: Design & Prep cluster_ko Phase 2: Knockout cluster_validation Phase 3: Validation cluster_analysis Phase 4: Functional Analysis gRNA_design gRNA Design (Target PARVG Gene) RNP_prep RNP Complex Formation (Cas9 + gRNA) gRNA_design->RNP_prep transfection RNP Transfection RNP_prep->transfection cell_culture HUVEC Culture cell_culture->transfection dna_extraction Genomic DNA Extraction transfection->dna_extraction western_blot Western Blot transfection->western_blot migration Migration Assay transfection->migration tube_formation Tube Formation Assay transfection->tube_formation barrier Barrier Function Assay transfection->barrier pcr PCR Amplification dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing G cluster_ecm Extracellular Matrix (ECM) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_function Cellular Functions ECM Fibronectin, Collagen, etc. Integrin Integrin Receptor (e.g., β1) ECM->Integrin binds ILK Integrin-Linked Kinase (ILK) Integrin->ILK recruits Paxillin Paxillin Integrin->Paxillin recruits Parvin γ-Parvin ILK->Parvin binds Actin Actin Cytoskeleton ILK->Actin Parvin->Paxillin interacts Parvin->Actin links to Parvin->Actin Knockout Disrupts Link Adhesion Focal Adhesion Assembly Actin->Adhesion Migration Cell Migration Actin->Migration Adhesion->Migration Angiogenesis Angiogenesis Migration->Angiogenesis

References

Application Notes and Protocols for Co-immunoprecipitation of the Parvin-Paxillin Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and supporting information for the successful co-immunoprecipitation (Co-IP) of the Parvin-paxillin protein complex. This interaction is a key component of focal adhesions, dynamic structures that mediate the connection between the cell and the extracellular matrix, playing a crucial role in cell adhesion, migration, and signaling. Understanding the intricacies of the Parvin-paxillin interaction is vital for research in cancer biology, cell motility, and tissue engineering.

Introduction to the Parvin-Paxillin Interaction

Parvins are a family of adaptor proteins that link integrins to the actin cytoskeleton. Paxillin (B1203293) is a scaffolding protein that recruits a multitude of signaling and structural proteins to focal adhesions. The direct interaction between the C-terminal calponin homology (CH2) domain of Parvin and the leucine-rich LD motifs (specifically LD1, LD2, and LD4) of paxillin is a critical event in the assembly and maturation of focal adhesions.[1][2] This interaction contributes to the regulation of cell spreading, migration, and survival.

Data Presentation: Parvin-Paxillin Binding Affinity

The binding affinity between β-parvin and the different LD motifs of paxillin has been quantified using surface plasmon resonance (SPR), providing valuable data on the strength of these interactions.

Interacting ProteinsMethodDissociation Constant (KD)Reference
β-Parvin and Paxillin LD1Surface Plasmon Resonance27 µM[1][3]
β-Parvin and Paxillin LD2Surface Plasmon Resonance42 µM[1][3]
β-Parvin and Paxillin LD4Surface Plasmon Resonance73 µM[1][3]

Experimental Protocols

This section provides a detailed methodology for the co-immunoprecipitation of endogenous Parvin and paxillin from cultured cells.

Materials and Reagents
  • Cell Lines: CHO, HeLa, or other cell lines expressing endogenous Parvin and paxillin.

  • Antibodies:

    • Rabbit anti-Parvin antibody for immunoprecipitation (IP).

    • Mouse anti-paxillin antibody for Western blot detection.

    • Normal Rabbit IgG (isotype control).

  • Lysis Buffer (Buffer X with modifications):

    • 50 mM PIPES, pH 6.8

    • 150 mM Sucrose

    • 50 mM NaCl

    • 50 mM NaF

    • 40 mM Sodium Pyrophosphate

    • 1 mM Na₃VO₄

    • 0.5% Triton X-100

    • 0.1% Sodium Deoxycholate

    • Protease Inhibitor Cocktail (EDTA-free)

    • Phosphatase Inhibitor Cocktail

  • Wash Buffer: Lysis Buffer with a reduced concentration of Triton X-100 (0.05%).[1]

  • Elution Buffer: 2x Laemmli sample buffer.

  • Beads: Protein A/G magnetic beads or agarose (B213101) beads.

  • Buffers: Phosphate-buffered saline (PBS), Tris-buffered saline with Tween-20 (TBST).

  • Western Blotting Reagents: SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary and secondary antibodies, and chemiluminescent substrate.

Protocol: Co-immunoprecipitation of Parvin and Paxillin

1. Cell Culture and Lysis: a. Culture cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish). d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. h. Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

2. Pre-clearing the Lysate (Optional but Recommended): a. To a sufficient amount of protein lysate (e.g., 1 mg), add Protein A/G beads. b. Incubate with gentle rotation for 1 hour at 4°C. c. Pellet the beads by centrifugation or using a magnetic rack. d. Carefully transfer the supernatant (pre-cleared lysate) to a new tube.

3. Immunoprecipitation: a. To the pre-cleared lysate, add the primary antibody (e.g., 2-5 µg of anti-Parvin antibody). b. As a negative control, add an equivalent amount of normal rabbit IgG to a separate tube of pre-cleared lysate. c. Incubate with gentle rotation for 2-4 hours or overnight at 4°C. d. Add pre-washed Protein A/G beads to each tube. e. Incubate with gentle rotation for another 1-2 hours at 4°C.

4. Washing: a. Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold Wash Buffer. c. Repeat the wash step 3-4 times to remove non-specific binding proteins.

5. Elution: a. After the final wash, remove all residual wash buffer. b. Add 20-40 µL of 2x Laemmli sample buffer directly to the beads. c. Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins. d. Pellet the beads and transfer the supernatant (eluted sample) to a new tube.

6. Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against paxillin overnight at 4°C. e. Wash the membrane with TBST. f. Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane with TBST. h. Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Co_IP_Workflow start Start: Cell Culture lysis Cell Lysis (Buffer X with modifications) start->lysis preclear Pre-clearing Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (with anti-Parvin Ab or IgG control) preclear->ip capture Capture of Immune Complex (with Protein A/G beads) ip->capture wash Washing Steps (3-4 times with Wash Buffer) capture->wash elution Elution (with 2x Laemmli Buffer) wash->elution analysis Western Blot Analysis (Detect for Paxillin) elution->analysis end End: Detection of Interaction analysis->end

Caption: Experimental workflow for the co-immunoprecipitation of the Parvin-paxillin complex.

Parvin_Paxillin_Signaling ecm Extracellular Matrix (ECM) integrin Integrin ecm->integrin binds ilk ILK integrin->ilk recruits paxillin Paxillin integrin->paxillin recruits pinch PINCH ilk->pinch forms complex parvin Parvin ilk->parvin forms complex pinch->parvin parvin->paxillin interacts (CH2-LD) actin Actin Cytoskeleton parvin->actin links to fak FAK paxillin->fak recruits paxillin->actin links to signaling Downstream Signaling (Cell Migration, Survival) paxillin->signaling fak->signaling

Caption: Simplified signaling pathway at focal adhesions involving the Parvin-paxillin interaction.

References

Application Notes and Protocols for Quantitative PCR Analysis of Parvin mRNA Expression Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Parvin family of proteins, comprising α-parvin (PARVA), β-parvin (PARVB), and γ-parvin (PARVG), are crucial adaptor proteins involved in the linkage between the actin cytoskeleton and the extracellular matrix (ECM) through integrin adhesion sites.[1][2] These proteins are key components of the Integrin-Linked Kinase (ILK) signaling complex, also known as the IPP complex (ILK-PINCH-Parvin), which regulates fundamental cellular processes such as cell adhesion, migration, cytoskeletal organization, and cell survival.[1][3][4] Given their integral role in these pathways, alterations in Parvin expression levels have been implicated in various pathological conditions, including cancer progression and metastasis, making them attractive targets for therapeutic intervention.[4][5][6]

Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for quantifying mRNA expression levels, providing valuable insights into the regulation of Parvin genes under various experimental conditions.[7][8] This document provides detailed application notes and protocols for the analysis of Parvin mRNA expression using qPCR.

Signaling Pathways Involving Parvins

Parvins act as a central hub in integrin-mediated signaling. Upon integrin engagement with the ECM, a multi-protein complex is recruited to the cell membrane, forming focal adhesions. The IPP complex is a core component of these structures. ILK, a serine/threonine pseudo-kinase, binds to the cytoplasmic tail of β-integrins and acts as a scaffold, recruiting PINCH and Parvin proteins.[9][10] Parvins, in turn, bind to actin filaments and other focal adhesion proteins like paxillin (B1203293) and α-actinin, thereby physically linking the ECM to the actin cytoskeleton.[1][3][11] This connection is vital for transducing mechanical signals from the outside of the cell to the inside, influencing cell behavior.[1][4]

For instance, α-parvin has been shown to regulate the activity of Rho GTPases, which are master regulators of the actin cytoskeleton, thereby affecting cell spreading and migration.[1][12] β-parvin can interact with α-PIX (ARHGEF6), a guanine (B1146940) nucleotide exchange factor for Rac1 and Cdc42, influencing lamellipodia formation.[13][14] γ-parvin is predominantly expressed in hematopoietic cells and is crucial for leukocyte migration.[15][16]

integrin Integrins ilk ILK integrin->ilk recruits cell_processes Cell Adhesion Cell Migration Cytoskeletal Dynamics Gene Expression integrin->cell_processes ecm ECM ecm->integrin binds actin Actin Cytoskeleton actin->cell_processes pinch PINCH ilk->pinch binds parvin Parvin (α, β, γ) ilk->parvin binds parvin->actin links to paxillin Paxillin parvin->paxillin binds alpha_actinin α-Actinin parvin->alpha_actinin binds rho_gtpases Rho GTPases (Rac, Rho) parvin->rho_gtpases regulates rho_gtpases->actin

Figure 1: Simplified Parvin Signaling Pathway at Focal Adhesions.

Experimental Protocols

The following protocols provide a step-by-step guide for the quantitative analysis of Parvin mRNA expression levels.

Experimental Workflow

The overall workflow for Parvin mRNA quantification by qPCR involves several key stages, from sample preparation to data analysis.

cluster_0 Sample Preparation cluster_1 Nucleic Acid Extraction & QC cluster_2 Reverse Transcription cluster_3 Quantitative PCR cluster_4 Data Analysis cell_culture Cell Culture & Treatment rna_extraction Total RNA Extraction cell_culture->rna_extraction rna_qc RNA Quality & Quantity (Nanodrop/Bioanalyzer) rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr qPCR with Parvin-specific primers cdna_synthesis->qpcr data_analysis Relative Quantification (ΔΔCt Method) qpcr->data_analysis

Figure 2: Experimental Workflow for qPCR Analysis of Parvin mRNA.

Protocol 1: Total RNA Extraction

This protocol is based on a standard TRIzol/chloroform (B151607) extraction method.[17][18] Commercially available kits can also be used following the manufacturer's instructions.[19][20]

Materials:

  • Cultured cells or tissue samples

  • TRIzol reagent or similar

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (B145695) (prepared with nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated microcentrifuge

Procedure:

  • Sample Homogenization:

    • For cell monolayers, aspirate the culture medium and add 1 mL of TRIzol reagent per 10 cm² of culture plate area. Lyse cells by pipetting several times.

    • For suspension cells, pellet the cells by centrifugation, remove the supernatant, and add 1 mL of TRIzol per 5-10 x 10⁶ cells.

    • For tissue samples, homogenize the tissue in 1 mL of TRIzol per 50-100 mg of tissue using a homogenizer.

  • Phase Separation:

    • Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.[17]

    • Add 0.2 mL of chloroform per 1 mL of TRIzol used. Cap the tubes securely and shake vigorously for 15 seconds.

    • Incubate at room temperature for 2-3 minutes.

    • Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.[17] This will separate the mixture into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used. Mix by inverting and incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.

  • RNA Wash:

    • Discard the supernatant. Wash the RNA pellet once with at least 1 mL of 75% ethanol per 1 mL of TRIzol used.

    • Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Solubilization:

    • Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry as this will decrease its solubility.

    • Resuspend the RNA in an appropriate volume of nuclease-free water by passing the solution a few times through a pipette tip.

  • RNA Quantification and Quality Control:

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA.

    • RNA integrity can be assessed by agarose (B213101) gel electrophoresis or using an Agilent Bioanalyzer.

Protocol 2: cDNA Synthesis (Reverse Transcription)

This protocol outlines the conversion of RNA to complementary DNA (cDNA).[21][22]

Materials:

  • Total RNA (up to 1 µg)

  • Reverse Transcriptase (e.g., M-MLV)

  • Reverse Transcriptase Buffer (5X)

  • dNTPs (10 mM)

  • Random Primers or Oligo(dT) primers

  • RNase Inhibitor

  • Nuclease-free water

  • Thermal cycler

Procedure:

  • Prepare the RNA-primer mixture:

    • In a PCR tube, combine:

      • Total RNA (e.g., 1 µg)

      • Random Primers (e.g., 1 µL)

      • dNTPs (1 µL)

      • Nuclease-free water to a final volume of 13 µL.

  • Denaturation:

    • Incubate the mixture at 65°C for 5 minutes, then place immediately on ice for at least 1 minute. This denatures the RNA secondary structures.

  • Prepare the Reverse Transcription Master Mix:

    • For each reaction, combine:

      • 5X Reaction Buffer (4 µL)

      • RNase Inhibitor (0.5 µL)

      • Reverse Transcriptase (1 µL)

      • Nuclease-free water (1.5 µL)

  • Reverse Transcription Reaction:

    • Add 7 µL of the master mix to the RNA-primer mixture for a total volume of 20 µL.

    • Incubate in a thermal cycler with the following program:

      • 25°C for 10 minutes (primer annealing)

      • 42-50°C for 50-60 minutes (cDNA synthesis)

      • 70°C for 15 minutes (inactivate the enzyme)

  • Store cDNA:

    • The resulting cDNA can be used immediately for qPCR or stored at -20°C.

Protocol 3: Quantitative PCR (qPCR)

This protocol uses a SYBR Green-based detection method.[23]

Materials:

  • cDNA template

  • SYBR Green qPCR Master Mix (2X)

  • Forward and Reverse primers for Parvin genes (PARVA, PARVB, PARVG) and a reference gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR plate and seals

  • Real-time PCR detection system

Primer Design: Primers should be designed to span an exon-exon junction to avoid amplification of any contaminating genomic DNA. The amplicon size should ideally be between 70 and 200 base pairs.

Table 1: Example Human Primer Sequences for qPCR

Gene Forward Primer (5'-3') Reverse Primer (5'-3') Amplicon Size (bp)
PARVA GAGCTGGAGAAGGCTCGGAA TCATACACGGAGTCGGTCCA 152
PARVB AGGCCAAGACGGAGTTCAAC TCTTCAGGTCCAGGTTCTCC 138
PARVG CTGGAGGAAGCCAAGAAGCA GCTTGTCGTACTCCTCCTTG 145
GAPDH AATCCCATCACCATCTTCCA TGGACTCCACGACGTACTCA 101

| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | 171 |

Procedure:

  • Prepare the qPCR Reaction Mix:

    • In a microcentrifuge tube, prepare a master mix for each primer set. For a single 20 µL reaction:

      • 2X SYBR Green Master Mix (10 µL)

      • Forward Primer (10 µM stock, 0.5 µL)

      • Reverse Primer (10 µM stock, 0.5 µL)

      • Nuclease-free water (4 µL)

      • cDNA template (5 µL, diluted 1:5 to 1:10)

    • It is recommended to prepare a master mix for the number of samples plus extra to account for pipetting errors.

  • Set up the qPCR Plate:

    • Aliquot 15 µL of the master mix into each well of the qPCR plate.

    • Add 5 µL of the appropriate cDNA template to each well.

    • Include no-template controls (NTCs) for each primer set by adding 5 µL of nuclease-free water instead of cDNA.

    • Seal the plate securely.

  • Run the qPCR:

    • Place the plate in the real-time PCR machine and run a standard thermal cycling protocol:

      • Initial Denaturation: 95°C for 10 minutes

      • Cycling (40 cycles):

        • 95°C for 15 seconds (Denaturation)

        • 60°C for 1 minute (Annealing/Extension)

      • Melt Curve Analysis: To verify the specificity of the amplified product.

Data Presentation and Analysis

The most common method for relative quantification of gene expression is the 2-ΔΔCt (Delta-Delta Ct) method.[24][25][26] This method normalizes the expression of the target gene to a reference (housekeeping) gene and compares the treated sample to an untreated control.[27][28]

Table 2: Example qPCR Data and Calculation of Relative Expression

Sample Target Gene (Parvin) Ct Reference Gene (GAPDH) Ct ΔCt (Ct_Target - Ct_Reference) ΔΔCt (ΔCt_Sample - ΔCt_Control) Fold Change (2-ΔΔCt)
Control 1 22.5 18.2 4.3 0.0 1.0
Control 2 22.7 18.4 4.3 0.0 1.0
Control 3 22.6 18.3 4.3 0.0 1.0
Treated 1 24.8 18.3 6.5 2.2 0.22
Treated 2 25.1 18.5 6.6 2.3 0.20

| Treated 3 | 24.9 | 18.4 | 6.5 | 2.2 | 0.22 |

Data Analysis Steps:

  • Calculate ΔCt: For each sample, subtract the Ct value of the reference gene from the Ct value of the target gene.[26]

  • Calculate Average ΔCt for Control Group: Determine the average ΔCt of the biological replicates in the control group.

  • Calculate ΔΔCt: For each sample, subtract the average ΔCt of the control group from its ΔCt value.[25]

  • Calculate Fold Change: The fold change in expression is calculated as 2-ΔΔCt.[24][27]

Data Interpretation:

  • A fold change of 1 indicates no change in expression compared to the control.

  • A fold change greater than 1 indicates upregulation.

  • A fold change less than 1 indicates downregulation.

Conclusion

The quantitative analysis of Parvin mRNA expression is a powerful tool for understanding the molecular mechanisms underlying cell adhesion, migration, and signaling in both normal physiology and disease. The protocols and guidelines presented here provide a robust framework for obtaining reliable and reproducible qPCR data. Accurate quantification of Parvin gene expression can aid researchers and drug development professionals in identifying novel therapeutic targets and evaluating the efficacy of potential treatments.

References

Application Notes and Protocols: Using FRET to Study Conformational Changes in β-parvin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-parvin is a crucial adaptor protein involved in cell adhesion, migration, and signaling. It functions as a key component of the Integrin-Linked Kinase (ILK)-PINCH-Parvin (IPP) complex, which connects integrin receptors to the actin cytoskeleton.[1] Understanding the conformational dynamics of β-parvin is essential for elucidating its regulatory mechanisms and for developing therapeutic strategies targeting pathways involved in cancer and other diseases. This document provides detailed application notes and protocols for utilizing Förster Resonance Energy Transfer (FRET) to study the conformational changes in β-parvin, particularly upon its interaction with binding partners like paxillin (B1203293).

Principle of FRET for Detecting Conformational Changes

FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm).[2] The efficiency of FRET is exquisitely sensitive to the distance between the fluorophores. This principle can be harnessed to monitor conformational changes within a single protein or between interacting proteins. By strategically labeling a protein with a FRET pair, a change in the protein's conformation that alters the distance between the fluorophores will result in a measurable change in FRET efficiency.[2]

Conformational Changes in β-parvin: The Case of Paxillin Binding

β-parvin is composed of two calponin homology (CH) domains, CH1 and CH2.[3] Structural studies have revealed that the CH2 domain of β-parvin undergoes a significant conformational change upon binding to the LD motifs of paxillin, a focal adhesion protein.[1][4] Crystal structures of the unbound (apo) β-parvin CH2 domain show considerable flexibility in its N-terminal α-helix.[1] However, upon binding to the paxillin LD1 motif, this helix adopts a stable, well-defined conformation. This "induced fit" mechanism presents an ideal scenario for the application of FRET to monitor this specific conformational switch in real-time and in a cellular context.[1]

Data Presentation: Quantitative Analysis of β-parvin-Paxillin Interaction

The interaction between β-parvin's CH2 domain and various paxillin LD motifs has been quantified using surface plasmon resonance (SPR). This data provides a baseline for understanding the binding affinities and can be correlated with FRET measurements.

Paxillin LD MotifBinding Affinity (KD)Reference
LD127 µM[4]
LD242 µM[4]
LD473 µM[4]

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach, the following diagrams are provided.

G β-parvin Signaling Pathway cluster_0 Extracellular Matrix cluster_1 Plasma Membrane cluster_2 Cytoplasm ECM ECM Integrin Integrin ECM->Integrin ILK ILK Integrin->ILK PINCH PINCH ILK->PINCH beta_parvin β-parvin (Inactive) ILK->beta_parvin Forms IPP complex beta_parvin_active β-parvin (Active, Open Conformation) beta_parvin->beta_parvin_active Paxillin Paxillin Paxillin->beta_parvin Binding induces conformational change Actin Actin Cytoskeleton beta_parvin_active->Actin Cytoskeletal reorganization G Experimental Workflow for FRET Analysis cluster_0 Biosensor Construction cluster_1 In Vitro Analysis cluster_2 In Cellulo Analysis Plasmid Plasmid Design (β-parvin-FRET cassette) Cloning Cloning and Mutagenesis Plasmid->Cloning Verification Sequence Verification Cloning->Verification Expression Protein Expression and Purification Verification->Expression Transfection Cell Transfection Verification->Transfection Labeling Fluorophore Labeling (if not using FPs) Expression->Labeling FRET_in_vitro In Vitro FRET Assay (with and without Paxillin) Labeling->FRET_in_vitro Data_analysis_in_vitro Data Analysis (FRET Efficiency) FRET_in_vitro->Data_analysis_in_vitro Imaging Live-Cell FRET Imaging Transfection->Imaging Data_analysis_in_cellulo Image Analysis (Ratiometric Imaging) Imaging->Data_analysis_in_cellulo

References

Application Notes and Protocols for Recombinant α-Parvin Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Parvin, also known as actopaxin, is a focal adhesion protein that plays a crucial role in linking integrin receptors to the actin cytoskeleton. It is a key component of the integrin-linked kinase (ILK)/PINCH/parvin (IPP) complex, which is involved in cell adhesion, migration, and survival signaling pathways.[1][2][3] The ability to produce high-purity, active recombinant α-parvin is essential for in vitro studies of its function, for use in drug screening assays, and for structural biology applications. These application notes provide detailed protocols for the expression and purification of recombinant α-parvin from various expression systems.

Expression Systems for Recombinant α-Parvin

The choice of expression system is critical for obtaining properly folded and functional α-parvin. The most common systems include Escherichia coli, insect cells (using baculovirus expression vector systems, BEVS), and mammalian cells.[4]

Expression SystemAdvantagesDisadvantages
E. coli - Rapid growth and high cell densities- Low-cost culture media- Well-established genetics and easy manipulation- Lack of post-translational modifications (PTMs)- Potential for protein misfolding and inclusion body formation
Insect Cells (Sf9, Sf21) - Capable of more complex PTMs than bacteria- High levels of protein expression- Good for secreted, intracellular, and membrane proteins- More expensive and time-consuming than bacterial expression- Glycosylation patterns may differ from mammalian cells
Mammalian Cells (HEK293, CHO) - Provides the most authentic PTMs and protein folding- Suitable for producing complex, functional proteins- Highest cost and complexity- Lower protein yields compared to bacterial and insect systems

Purification Strategies for Recombinant α-Parvin

A multi-step purification strategy is typically required to achieve high-purity recombinant α-parvin. The general workflow involves cell lysis, an initial capture step using affinity chromatography, followed by one or more polishing steps, such as ion-exchange and size-exclusion chromatography.

Experimental Workflow for α-Parvin Purification

experimental_workflow cluster_expression Protein Expression cluster_lysis Cell Lysis & Clarification cluster_purification Purification Steps cluster_analysis Analysis & Storage Expression Recombinant α-Parvin Expression (E. coli, Insect, or Mammalian Cells) Lysis Cell Lysis Expression->Lysis Centrifugation Centrifugation/Filtration Lysis->Centrifugation Remove cell debris Affinity Affinity Chromatography (e.g., Ni-NTA or Glutathione Resin) Centrifugation->Affinity IonExchange Ion-Exchange Chromatography (Anion or Cation Exchange) Affinity->IonExchange Intermediate Polishing SizeExclusion Size-Exclusion Chromatography (Gel Filtration) IonExchange->SizeExclusion Final Polishing Analysis Purity Analysis (SDS-PAGE) & Concentration Measurement SizeExclusion->Analysis Storage Storage at -80°C Analysis->Storage

Caption: General experimental workflow for recombinant α-parvin purification.

Detailed Protocols

Protocol 1: Purification of His-tagged α-Parvin from E. coli

This protocol is adapted for the purification of N- or C-terminally His-tagged α-parvin expressed in E. coli.

1. Cell Lysis and Lysate Preparation

  • Thaw the frozen cell pellet (from a 1 L culture) on ice.

  • Resuspend the pellet in 30-40 mL of ice-cold Lysis Buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme (B549824), 1 mM PMSF, and protease inhibitor cocktail).

  • Incubate on ice for 30 minutes with occasional stirring.

  • Sonicate the cell suspension on ice to lyse the cells and shear DNA. The lysate should no longer be viscous.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the soluble His-tagged α-parvin.

2. Immobilized Metal Affinity Chromatography (IMAC)

  • Equilibrate a Ni-NTA affinity column (e.g., 5 mL bed volume) with 5-10 column volumes (CVs) of Lysis Buffer (without lysozyme and protease inhibitors).

  • Load the clarified lysate onto the equilibrated column at a flow rate of 1-2 mL/min.

  • Wash the column with 10-15 CVs of Wash Buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged α-parvin with 5 CVs of Elution Buffer (50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Collect 1 mL fractions.

  • Analyze the fractions by SDS-PAGE to identify those containing purified α-parvin.

3. (Optional) Ion-Exchange Chromatography (IEX)

  • Pool the fractions containing α-parvin from the IMAC step.

  • Perform a buffer exchange into a low-salt IEX binding buffer (e.g., 20 mM Tris-HCl, pH 8.0, 25 mM NaCl).

  • Load the sample onto an equilibrated anion-exchange column (e.g., Q-sepharose).

  • Wash the column with the binding buffer.

  • Elute the protein with a linear gradient of increasing salt concentration (e.g., 25 mM to 1 M NaCl in 20 mM Tris-HCl, pH 8.0).

  • Collect fractions and analyze by SDS-PAGE.

4. Size-Exclusion Chromatography (SEC)

  • Concentrate the pooled fractions from the previous step.

  • Equilibrate a size-exclusion column (e.g., Superdex 200) with SEC Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Load the concentrated protein onto the column.

  • Elute with SEC Buffer at a constant flow rate.

  • Collect fractions and analyze for purity by SDS-PAGE. Pool the purest fractions.

5. Protein Concentration and Storage

  • Measure the protein concentration (e.g., by Bradford assay or UV absorbance at 280 nm).

  • Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Purification of GST-tagged α-Parvin from E. coli

This protocol outlines the purification of GST-tagged α-parvin.

1. Cell Lysis and Lysate Preparation

  • Follow the same procedure as for His-tagged α-parvin (Protocol 1, Step 1), but use a lysis buffer without imidazole (e.g., PBS, pH 7.4, with protease inhibitors).

2. Glutathione Affinity Chromatography

  • Equilibrate a Glutathione-Sepharose column with 5-10 CVs of lysis buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10-15 CVs of wash buffer (e.g., PBS, pH 7.4) to remove unbound proteins.

  • Elute the GST-tagged α-parvin with Elution Buffer (50 mM Tris-HCl, pH 8.0, 10-20 mM reduced glutathione). Collect fractions.[5]

  • Analyze fractions by SDS-PAGE.

3. (Optional) Tag Cleavage

  • If a protease cleavage site (e.g., for Thrombin or PreScission Protease) is engineered between the GST tag and α-parvin, the tag can be removed.

  • Pool the eluted fractions and incubate with the appropriate protease according to the manufacturer's instructions.

  • Pass the cleavage reaction mixture back over the Glutathione-Sepharose column to bind the cleaved GST tag. The flow-through will contain untagged α-parvin.

4. Further Polishing

  • Perform ion-exchange and/or size-exclusion chromatography as described in Protocol 1 (Steps 3 and 4) to further purify the untagged α-parvin.

5. Protein Concentration and Storage

  • Follow the same procedure as in Protocol 1, Step 5.

Purification from Eukaryotic Systems

Purification of α-parvin from insect or mammalian cells generally follows the same principles of affinity, ion-exchange, and size-exclusion chromatography.[6][7] However, cell lysis protocols differ. For insect and mammalian cells, lysis is typically achieved using milder detergents (e.g., Triton X-100 or NP-40) in the lysis buffer to preserve protein structure and function.

Quantitative Analysis of Purification

The following table provides a representative summary of a typical multi-step purification of recombinant α-parvin, illustrating the expected changes in total protein, protein of interest, specific activity, yield, and purity at each stage.[8][9]

Purification StepTotal Protein (mg)α-Parvin (mg)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate 50010201001
Affinity Chromatography 208.54258521.25
Ion-Exchange Chromatography 57.014007070
Size-Exclusion Chromatography 3.56.017146085.7

Note: Specific activity is a measure of the protein's biological activity per milligram of total protein. The values presented are illustrative.

α-Parvin Signaling Pathway

α-Parvin is a central component of the integrin signaling pathway, primarily as part of the IPP complex.[2] This complex is recruited to focal adhesions, where it connects the cytoplasmic tail of integrins to the actin cytoskeleton. This linkage is crucial for regulating cell adhesion, spreading, and migration.[1][2][3]

parvin_signaling cluster_ecm Extracellular Matrix (ECM) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ipp IPP Complex cluster_downstream Downstream Effects ECM ECM Proteins (e.g., Fibronectin, Collagen) Integrin Integrin Receptor ECM->Integrin Binding ILK ILK Integrin->ILK Recruitment PINCH PINCH ILK->PINCH Parvin α-Parvin ILK->Parvin Paxillin Paxillin Parvin->Paxillin Interaction Actin Actin Cytoskeleton Parvin->Actin Binding Paxillin->Actin Adhesion Cell Adhesion Migration Cell Migration Survival Cell Survival IPP IPP IPP->Adhesion IPP->Migration IPP->Survival

References

Application Notes and Protocols: Investigating Cell Migration through siRNA-mediated Knockdown of β-parvin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell migration is a fundamental biological process crucial in embryonic development, immune response, and tissue repair. However, dysregulation of cell migration is a hallmark of pathological conditions, most notably cancer metastasis. The parvins are a family of focal adhesion proteins that play a pivotal role in linking integrin receptors to the actin cytoskeleton, thereby regulating cell adhesion and migration. β-parvin, a member of this family, is an adaptor protein that interacts with integrin-linked kinase (ILK), forming a key signaling complex that influences cell motility. This document provides detailed protocols for utilizing small interfering RNA (siRNA) to knockdown β-parvin expression and subsequently study its effects on cell migration using established in vitro assays.

Data Presentation

The following tables summarize representative quantitative data from wound healing and transwell migration assays performed on MDA-MB-231 breast cancer cells following siRNA-mediated knockdown of a closely related parvin family member, α-parvin. This data illustrates the expected outcome of reduced parvin expression on cell migration.[1] It is anticipated that knockdown of β-parvin would yield similar results, demonstrating an inhibition of cell migration.

Table 1: Effect of Parvin Knockdown on Cell Migration in a Wound Healing Assay

Treatment GroupTime (hours)Remaining Acellular Area (%)Standard Error
Control (Untransfected)01000
675± 3.5
1240± 4.2
Control siRNA01000
678± 3.8
1245± 4.5
α-parvin siRNA #101000
690± 4.1
1275± 5.1
α-parvin siRNA #201000
692± 4.3
1280± 5.3

Data is representative of expected outcomes based on α-parvin knockdown studies.[1]

Table 2: Effect of Parvin Knockdown on Cell Invasion in a Transwell Assay

Treatment GroupNumber of Invading Cells (per field)Standard Deviation
Control (Untransfected)250± 25
Control siRNA240± 22
β-parvin siRNA110± 15

This data is illustrative and represents the expected trend based on the known inhibitory role of β-parvin in cell invasion.

Experimental Protocols

Protocol 1: siRNA Transfection for β-parvin Knockdown

This protocol outlines the transient transfection of siRNA targeting β-parvin into a human breast cancer cell line, such as MDA-MB-231.

Materials:

  • MDA-MB-231 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Opti-MEM™ I Reduced Serum Medium

  • siRNA targeting β-parvin (and a non-targeting control siRNA)

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed MDA-MB-231 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well to be transfected, prepare two tubes.

    • Tube A: Dilute 20-80 pmol of β-parvin siRNA (or control siRNA) in 100 µL of Opti-MEM™ medium.

    • Tube B: Dilute 2-8 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ medium.

    • Combine the contents of Tube A and Tube B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[2]

  • Transfection:

    • Aspirate the growth medium from the cells and wash once with sterile PBS.

    • Add 0.8 mL of Opti-MEM™ to the tube containing the siRNA-lipid complexes.

    • Overlay the 1 mL mixture onto the washed cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[2]

  • Post-transfection: Add 1 mL of complete growth medium (containing 2x the normal serum and antibiotic concentration) to each well without removing the transfection mixture.

  • Analysis: The cells are typically ready for downstream analysis (e.g., Western blot, migration assays) 24-72 hours post-transfection.

Protocol 2: Western Blot for β-parvin Knockdown Verification

This protocol is for confirming the successful knockdown of β-parvin protein expression.

Materials:

  • Transfected and control cells

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against β-parvin

  • Loading control primary antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against β-parvin (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Confirm knockdown by comparing the band intensity of β-parvin in the siRNA-treated samples to the controls. Reprobe the membrane with a loading control antibody to ensure equal protein loading.

Protocol 3: Wound Healing (Scratch) Assay

This assay assesses collective cell migration.

Materials:

  • Confluent monolayer of transfected and control cells in a 6-well plate

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Create a "wound" in the confluent cell monolayer by gently scratching a straight line with a sterile 200 µL pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Replace with fresh culture medium.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

  • Quantify the rate of wound closure by measuring the change in the acellular area over time using image analysis software (e.g., ImageJ). A larger remaining wound area in the β-parvin knockdown cells compared to controls indicates inhibited cell migration.[1][3]

Protocol 4: Transwell Migration/Invasion Assay

This assay measures the migratory capacity of individual cells towards a chemoattractant. For an invasion assay, the transwell insert is coated with a basement membrane matrix (e.g., Matrigel).

Materials:

  • Transfected and control cells

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Serum-free medium

  • Complete medium (chemoattractant)

  • Matrigel (for invasion assay)

  • Cotton swabs

  • Crystal violet stain

Procedure:

  • (For invasion assay only): Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the transwell inserts with the Matrigel solution and allow it to solidify at 37°C.

  • Cell Seeding: Resuspend transfected and control cells in serum-free medium. Seed the cells into the upper chamber of the transwell inserts.

  • Chemoattraction: Add complete medium (containing serum as a chemoattractant) to the lower chamber.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).

  • Cell Removal: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of stained, migrated cells in several random fields of view under a microscope. A decrease in the number of migrated cells in the β-parvin knockdown group compared to controls signifies inhibited migration/invasion.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation & Transfection cluster_verification Knockdown Verification cluster_assays Cell Migration Assays cluster_analysis Data Analysis cell_culture Culture MDA-MB-231 Cells transfection siRNA Transfection cell_culture->transfection siRNA_prep Prepare β-parvin & Control siRNA siRNA_prep->transfection protein_extraction Protein Extraction transfection->protein_extraction wound_healing Wound Healing Assay transfection->wound_healing transwell Transwell Migration/Invasion Assay transfection->transwell western_blot Western Blot for β-parvin protein_extraction->western_blot data_quantification Quantify Migration & Invasion Rates wound_healing->data_quantification transwell->data_quantification conclusion Conclusion on β-parvin's Role data_quantification->conclusion

Caption: Experimental workflow for studying β-parvin's role in cell migration.

signaling_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell ECM ECM Proteins (e.g., Fibronectin) Integrin Integrin Receptor ECM->Integrin binds ILK Integrin-Linked Kinase (ILK) Integrin->ILK activates b_Parvin β-parvin ILK->b_Parvin binds PINCH PINCH ILK->PINCH binds b_Parvin->ILK inhibits kinase activity Actin Actin Cytoskeleton b_Parvin->Actin links to PINCH->Actin links to Cell_Migration Cell Migration Actin->Cell_Migration drives

Caption: β-parvin's role in the integrin signaling pathway for cell migration.

References

Application Notes and Protocols: Yeast Two-Hybrid Screening for Novel Parvin Interacting Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for identifying novel protein interaction partners of the Parvin family of proteins using the Yeast Two-Hybrid (Y2H) screening method. Parvins are crucial adaptor proteins involved in cell adhesion, migration, and signaling, making their interacting partners potential targets for therapeutic intervention in various diseases, including cancer.

Introduction to Parvin and Yeast Two-Hybrid Screening

The Parvin family of proteins, consisting of α-parvin, β-parvin, and γ-parvin, are essential components of the integrin-linked kinase (ILK)/PINCH/Parvin (IPP) complex. This complex serves as a critical signaling hub, linking integrins to the actin cytoskeleton and regulating a multitude of cellular processes. Identifying novel proteins that interact with Parvins can unveil new signaling pathways and cellular functions, offering valuable insights for drug development.

The Yeast Two-Hybrid (Y2H) system is a powerful in vivo technique used to discover protein-protein interactions.[1] It relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[1] In a Y2H screen, a "bait" protein (in this case, a Parvin isoform) is fused to the DBD, and a library of "prey" proteins (from a cDNA library) is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing for the selection and identification of interacting partners.[2]

Key Signaling Pathways Involving Parvin

Parvins are central to focal adhesion dynamics and integrin-mediated signaling. The IPP complex, where Parvins interact with ILK and PINCH, is a key player in connecting the extracellular matrix to the intracellular actin cytoskeleton. This interaction is crucial for cell adhesion, spreading, and migration. The binding of Parvins to ILK is mutually exclusive with other proteins, suggesting a tightly regulated assembly of signaling complexes.[2] Furthermore, Parvins have been shown to interact with other focal adhesion proteins such as paxillin (B1203293) and α-actinin, further highlighting their role as scaffolding proteins that integrate various signaling inputs.

Parvin Signaling Pathway Diagram

Parvin_Signaling cluster_ECM Extracellular Matrix cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm ECM ECM Proteins (e.g., Fibronectin, Laminin) Integrin Integrin Receptor ECM->Integrin binds ILK ILK Integrin->ILK recruits FAK FAK Integrin->FAK activates PINCH PINCH ILK->PINCH binds Parvin Parvin (α, β, or γ) ILK->Parvin binds Signaling Downstream Signaling (e.g., Rho GTPases) ILK->Signaling PINCH->ILK Parvin->ILK Paxillin Paxillin Parvin->Paxillin binds alpha_Actinin α-Actinin Parvin->alpha_Actinin binds Actin Actin Cytoskeleton Parvin->Actin links to Paxillin->FAK alpha_Actinin->Actin Actin->Signaling regulates FAK->Signaling

Caption: Simplified diagram of the Parvin signaling pathway at focal adhesions.

Experimental Protocols

This section provides a detailed methodology for performing a Y2H screen to identify novel Parvin interacting proteins. The GAL4-based system is described here, as it is one of the most commonly used systems.[3]

I. Bait Plasmid Construction and Validation
  • Cloning of Parvin cDNA: The full-length coding sequence of the human Parvin isoform of interest (e.g., α-parvin) is cloned into a GAL4 DNA-binding domain vector (e.g., pGBKT7). This creates the "bait" plasmid.

  • Transformation of Yeast: The bait plasmid is transformed into a suitable yeast strain (e.g., Y2HGold) using the lithium acetate (B1210297) method.[4]

  • Selection of Transformants: Transformed yeast are plated on synthetic defined (SD) medium lacking tryptophan (SD/-Trp) to select for colonies containing the bait plasmid.[4]

  • Bait Auto-activation Test: Before screening, it is crucial to confirm that the Parvin-DBD fusion protein does not autonomously activate the reporter genes in the absence of an interacting prey protein.

    • Streak the bait-containing yeast strain on SD medium lacking tryptophan and histidine (SD/-Trp/-His) and on SD medium lacking tryptophan, histidine, and adenine (B156593) (SD/-Trp/-His/-Ade).

    • Incubate plates at 30°C for 3-5 days.

    • The bait is considered non-auto-activating if there is no growth on the selective media. If auto-activation occurs, the bait construct may need to be modified (e.g., by using a different fragment of the Parvin protein).

II. Yeast Two-Hybrid Library Screening
  • Yeast Mating: The bait-containing yeast strain (e.g., Y2HGold) is mated with a yeast strain of the opposite mating type (e.g., Y187) that has been pre-transformed with a human cDNA library fused to the GAL4 activation domain (the "prey").[4] A normalized universal human cDNA library is recommended to ensure a broad representation of potential interactors.[4]

  • Selection of Diploids: The mated yeast are plated on SD medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for diploid cells that contain both the bait and prey plasmids.

  • Screening for Interactions: The diploid yeast are then replica-plated onto high-stringency selective media, such as SD medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade), to identify positive interactions.

  • Colony-PCR and Sequencing: Colonies that grow on the high-stringency medium are picked, and the prey plasmid is isolated. The cDNA insert is amplified by PCR and sequenced to identify the putative interacting protein.[2]

III. Validation of Positive Interactions
  • Re-transformation and Co-transformation: The identified prey plasmid is co-transformed with the original bait plasmid into a fresh yeast strain to confirm the interaction. As a negative control, the prey plasmid is also co-transformed with an empty DBD vector.

  • Quantitative β-galactosidase Assay: The strength of the interaction can be quantified using a β-galactosidase assay. This provides a more quantitative measure of reporter gene activation.

  • Independent Validation: It is essential to validate the interaction using an independent method, such as co-immunoprecipitation, from a relevant mammalian cell line to confirm that the interaction occurs in a more physiological context.[3]

Yeast Two-Hybrid Experimental Workflow

Y2H_Workflow Bait_Construction 1. Bait Construction (Parvin in pGBKT7) Yeast_Transformation_Bait 2. Transform Bait into Yeast (e.g., Y2HGold) Bait_Construction->Yeast_Transformation_Bait Autoactivation_Test 3. Test for Auto-activation Yeast_Transformation_Bait->Autoactivation_Test Library_Mating 4. Mate with Prey Library (cDNA library in Y187) Autoactivation_Test->Library_Mating If no auto-activation Diploid_Selection 5. Select for Diploids (SD/-Trp/-Leu) Library_Mating->Diploid_Selection Interaction_Screening 6. Screen on High-Stringency Media (SD/-Trp/-Leu/-His/-Ade) Diploid_Selection->Interaction_Screening Isolate_Positive_Clones 7. Isolate Positive Clones Interaction_Screening->Isolate_Positive_Clones Sequencing 8. Sequence Prey Insert Isolate_Positive_Clones->Sequencing Validation 9. Validate Interactions (e.g., Co-IP) Sequencing->Validation

Caption: Workflow for Yeast Two-Hybrid screening of Parvin interacting proteins.

Data Presentation

Following a successful Y2H screen, the identified potential interacting proteins should be organized and presented in a clear and structured manner to facilitate further analysis and validation.

Table 1: Summary of Putative Parvin Interacting Proteins Identified by Yeast Two-Hybrid Screening

Clone IDGene SymbolGene DescriptionNumber of Independent ClonesReporter Gene Activation Strength (e.g., β-gal units)
P001ACTN1Alpha-actinin-15+++
P002FLNCFilamin-C3++
P003LPPLIM-domain containing preferred translocation partner in lipoma2++
P004ZYXZyxin2+
P005VCLVinculin1+
...............

Note: This table presents hypothetical data for illustrative purposes. The actual data will depend on the specific screen performed.

Table 2: Quantitative Analysis of Confirmed Parvin Interactions

BaitPreyβ-galactosidase Activity (Miller Units) ± SDGrowth on SD/-Trp/-Leu/-His/-Ade
Parvin-αACTN1125.6 ± 10.2+++
Parvin-αFLNC88.4 ± 7.5++
Parvin-αLPP75.1 ± 6.8++
Parvin-αEmpty Prey Vector1.2 ± 0.3-
Empty Bait VectorACTN10.9 ± 0.2-

Note: This table presents hypothetical data for illustrative purposes. SD = Standard Deviation. Growth is often scored qualitatively (e.g., -, +, ++, +++).

Conclusion

The Yeast Two-Hybrid system is a robust and effective method for the identification of novel protein-protein interactions. By employing the protocols outlined in these application notes, researchers can successfully screen for and identify novel interacting partners of the Parvin protein family. The discovery of new Parvin interactors will undoubtedly contribute to a deeper understanding of the complex signaling networks that govern cell adhesion and migration, and may ultimately lead to the development of novel therapeutic strategies for a range of human diseases. Independent validation of the interactions identified in a Y2H screen is a critical next step to confirm their physiological relevance.[3]

References

Application Notes and Protocols for Generating Parvin Mutant Constructs for Domain Function Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the generation and functional analysis of Parvin mutant constructs. The methodologies outlined herein are essential for dissecting the roles of specific Parvin domains in cellular processes such as cell adhesion, migration, and signaling, which are critical in both normal physiology and disease states, including cancer.

Introduction

The Parvin family of proteins (α, β, and γ-parvin) are crucial adaptor proteins that link integrins to the actin cytoskeleton.[1][2] They are key components of the Integrin-Linked Kinase (ILK)-PINCH-Parvin (IPP) complex, a central signaling platform at focal adhesions.[3][4][5] Parvins contain two calponin homology (CH) domains, designated CH1 and CH2, which mediate interactions with various binding partners, thereby regulating cell adhesion, spreading, and motility.[6] Understanding the specific functions of these domains is critical for elucidating the molecular mechanisms of Parvin-mediated signaling and for identifying potential therapeutic targets.

This guide details the generation of Parvin mutants with specific domain deletions or point mutations and provides protocols for their functional characterization.

Data Presentation

Quantitative Analysis of Parvin-Paxillin Binding Affinity

The C-terminal CH2 domain of Parvin is known to interact with the Leucine-Aspartate (LD) motifs of paxillin (B1203293). The following table summarizes the dissociation constants (KD) for the binding of wild-type and a mutant β-parvin CH2 domain to different paxillin LD motifs, as determined by surface plasmon resonance. A V256Q mutation in the β-parvin CH2 domain was shown to disrupt this binding.[6]

Table 1: Dissociation Constants (KD) of β-Parvin CH2 Domain and its Mutant for Paxillin LD Motifs [6]

Parvin ConstructPaxillin LD MotifDissociation Constant (KD) in μM (±S.D.)
β-Parvin CH2 (WT)LD127 ± 1
LD242 ± 1
LD473 ± 7
β-Parvin CH2 (V256Q)LD1Not Detected
LD2Not Detected
LD4Not Detected
Quantitative Analysis of Parvin Mutant Localization to Focal Adhesions

The proper localization of Parvin to focal adhesions is critical for its function and is dependent on its interactions with both ILK and paxillin. The following table presents the quantification of the co-localization of GFP-tagged β-parvin mutants with the focal adhesion marker vinculin. Mutations that disrupt either paxillin (V256Q) or ILK (F299D) binding affect this localization.[7]

Table 2: Co-localization of β-Parvin Mutants with Vinculin in Focal Adhesions [7]

GFP-Parvin ConstructTime PointPearson Correlation Coefficient (r) with Vinculin (mean ± S.E.)
eGFP (vector)8 h0.14
24 h0.15
Wild-Type (WT) β-Parvin8 h~0.55
24 h~0.7
V256Q (paxillin binding deficient)8 h~0.3
24 h~0.65
F299D (ILK binding deficient)8 h~0.15
24 h~0.15
*Approximate values extrapolated from graphical data.

Signaling Pathways and Experimental Workflows

Parvin Signaling Pathways

Parvin is a central component of at least two key signaling pathways that regulate cell migration and cancer progression. The well-established IPP complex and a more recently identified pathway involving G3BP2 and TWIST1 are depicted below.

IPP_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm ECM ECM Proteins Integrin Integrin ECM->Integrin ILK ILK Integrin->ILK recruits PINCH PINCH ILK->PINCH binds Parvin Parvin (α, β, or γ) ILK->Parvin binds Actin Actin Cytoskeleton Parvin->Actin links to Paxillin Paxillin Parvin->Paxillin binds (α/β) Cell_Motility Cell Adhesion, Spreading & Motility Actin->Cell_Motility regulates Paxillin->Integrin Experimental_Workflow cluster_Construct_Generation Mutant Construct Generation cluster_Functional_Analysis Functional Analysis Plasmid Parvin Expression Plasmid (WT) Mutagenesis Site-Directed or Deletion Mutagenesis Plasmid->Mutagenesis Transformation Bacterial Transformation & Plasmid Amplification Mutagenesis->Transformation Sequencing Sequence Verification Transformation->Sequencing Transfection Transfection into Mammalian Cells Sequencing->Transfection CoIP Co-Immunoprecipitation (Protein Interactions) Transfection->CoIP Adhesion_Assay Cell Adhesion Assay Transfection->Adhesion_Assay Migration_Assay Cell Migration Assay (Wound Healing/Transwell) Transfection->Migration_Assay Data_Analysis Data Analysis & Quantification CoIP->Data_Analysis Adhesion_Assay->Data_Analysis Migration_Assay->Data_Analysis

References

Techniques for Measuring Parvin's Actin-Binding Affinity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvin is a family of adaptor proteins (α, β, and γ) that play a crucial role in linking integrin-mediated cell-matrix adhesions to the actin cytoskeleton. This connection is vital for various cellular processes, including cell adhesion, migration, and cytoskeletal organization. The interaction between Parvin proteins and filamentous actin (F-actin) is a key regulatory point in these pathways. Accurate measurement of Parvin's actin-binding affinity is therefore essential for understanding its cellular function and for the development of potential therapeutic agents targeting these interactions.

This document provides detailed application notes and protocols for the quantitative analysis of Parvin's actin-binding affinity, with a primary focus on the widely used co-sedimentation assay. Additionally, it outlines protocols for alternative biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) that can be adapted for this purpose.

Data Presentation: Quantitative Analysis of Parvin-Actin Interaction

The following table summarizes the currently available quantitative data for the interaction between Parvin isoforms and F-actin.

Parvin IsoformTechniqueLigandAnalyteDissociation Constant (Kd)Reference
α-ParvinCo-sedimentation AssayF-actinα-Parvin8.4 ± 2.1 µM[1]
β-ParvinCo-sedimentation AssayF-actinβ-ParvinDirect binding not consistently observed[2]
γ-ParvinCo-sedimentation AssayF-actinγ-ParvinBinds F-actin in vitro, but quantitative Kd not reported[2]

Experimental Protocols

Co-sedimentation Assay for Measuring α-Parvin and F-actin Binding Affinity

This is the most common method for quantifying the interaction between Parvin and F-actin. The principle of this assay is that F-actin, being a polymer, can be pelleted by ultracentrifugation. Proteins that bind to F-actin will co-sediment with it, and the amount of protein in the pellet can be quantified to determine the binding affinity.[3][4]

Materials:

  • Purified recombinant α-Parvin

  • Monomeric (G-)actin (e.g., from rabbit skeletal muscle)

  • G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)[3]

  • 10x Polymerization Buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP)[5]

  • 1x Reaction Buffer (e.g., 10 mM Tris pH 7.0, 1 mM ATP, 0.2 mM DTT, 1 mM EGTA, 0.1 mM CaCl₂, 2 mM MgCl₂)[3]

  • Ultracentrifuge with a suitable rotor (e.g., TLA100)

  • Polycarbonate ultracentrifuge tubes

  • SDS-PAGE equipment and reagents

  • Densitometry software (e.g., ImageJ)

Protocol:

  • Preparation of F-actin:

    • Thaw an aliquot of G-actin on ice.

    • Dilute the G-actin to 0.4 mg/mL in G-buffer.[3]

    • Induce polymerization by adding 1/10th volume of 10x Polymerization Buffer.

    • Incubate at room temperature for 1 hour to allow for complete polymerization into F-actin.[3]

  • Preparation of α-Parvin:

    • Thaw purified recombinant α-Parvin on ice.

    • To remove any aggregates, centrifuge the protein solution at 100,000 x g for 20 minutes at 4°C.[3]

    • Carefully collect the supernatant containing soluble α-Parvin. Determine the protein concentration using a suitable method (e.g., Bradford assay or measuring absorbance at 280 nm).

  • Binding Reaction:

    • Set up a series of reactions in ultracentrifuge tubes. Each reaction should have a final volume of 100-150 µL.[3]

    • Keep the concentration of F-actin constant (e.g., 5 µM) and vary the concentration of α-Parvin over a range that brackets the expected Kd (e.g., 0.1 µM to 20 µM).

    • Include control reactions: F-actin alone and α-Parvin alone (at the highest concentration used) to assess non-specific pelleting.

    • Incubate the reactions at room temperature for 1 hour.[3]

  • Co-sedimentation:

    • Centrifuge the reaction mixtures at 100,000 x g for 20-30 minutes at 22°C to pellet the F-actin and any bound proteins.[3][6]

  • Analysis:

    • Carefully separate the supernatant from the pellet.

    • Resuspend the pellet in a volume of 1x SDS-PAGE sample buffer equal to the initial reaction volume.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

    • Stain the gel with Coomassie Brilliant Blue and quantify the band intensities for actin and α-Parvin using densitometry.

  • Data Analysis:

    • Determine the concentration of bound and free α-Parvin for each reaction.

    • Plot the concentration of bound α-Parvin against the concentration of free α-Parvin.

    • Fit the data to a binding isotherm (e.g., using a single-site binding model) to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR) for Parvin-Actin Interaction (Adapted Protocol)

SPR measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[7][8] While no specific SPR studies on the Parvin-actin interaction were identified, this protocol is adapted from general protein-protein interaction SPR methods.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Purified recombinant α-Parvin (ligand)

  • Purified G-actin (analyte)

  • SPR running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

Protocol:

  • Ligand Immobilization:

    • Immobilize α-Parvin onto the sensor chip surface according to the manufacturer's instructions for amine coupling. Aim for a low to moderate immobilization level to avoid mass transport limitations.

  • Analyte Preparation:

    • Prepare a series of dilutions of G-actin in running buffer. The concentration range should span at least 10-fold above and below the expected Kd.

  • Binding Measurement:

    • Inject the different concentrations of G-actin over the sensor chip surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

    • Include buffer-only injections (blanks) for double referencing.

    • Regenerate the sensor chip surface between analyte injections if necessary, using a regeneration solution that does not denature the immobilized α-Parvin.

  • Data Analysis:

    • Subtract the reference sensorgram (blank) from the experimental sensorgrams.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/kₐ).

Isothermal Titration Calorimetry (ITC) for Parvin-Actin Interaction (Adapted Protocol)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters in a single experiment.[9][10] This adapted protocol is based on general principles of ITC for protein-protein interactions.

Materials:

  • Isothermal titration calorimeter

  • Purified recombinant α-Parvin

  • Purified G-actin

  • Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)

Protocol:

  • Sample Preparation:

    • Dialyze both α-Parvin and G-actin extensively against the same buffer to minimize heat of dilution effects.

    • Determine the accurate concentrations of both protein solutions.

    • Degas the protein solutions immediately before the experiment.

  • ITC Experiment:

    • Load the sample cell (typically ~200 µL) with α-Parvin (e.g., 10-20 µM).

    • Load the injection syringe (typically ~40 µL) with G-actin at a concentration 10-15 times that of α-Parvin.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections (e.g., 2 µL) of G-actin into the α-Parvin solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat signal for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of G-actin to α-Parvin.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Mandatory Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_assay Co-sedimentation Assay cluster_analysis Data Analysis actin_prep G-actin Purification & Polymerization to F-actin incubation Incubate F-actin with varying concentrations of Parvin actin_prep->incubation parvin_prep Recombinant Parvin Purification & Clarification parvin_prep->incubation centrifugation Ultracentrifugation to pellet F-actin incubation->centrifugation separation Separate Supernatant (unbound) and Pellet (bound) centrifugation->separation sds_page SDS-PAGE analysis of Supernatant and Pellet separation->sds_page densitometry Densitometry to quantify protein bands sds_page->densitometry binding_curve Plot Bound vs. Free Parvin densitometry->binding_curve kd_determination Fit data to determine Kd binding_curve->kd_determination

Caption: Workflow for Co-sedimentation Assay.

signaling_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell ecm ECM Ligands integrin Integrin Receptor ecm->integrin Binding ilk ILK integrin->ilk Recruitment fak FAK integrin->fak Activation pinch PINCH ilk->pinch parvin Parvin ilk->parvin pinch->parvin IPP Complex Formation actin Actin Cytoskeleton parvin->actin Direct Binding paxillin Paxillin paxillin->parvin Interaction fak->paxillin Phosphorylation

Caption: Parvin in Integrin Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Parvin Western Blots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to non-specific bands in Parvin Western blots.

Frequently Asked Questions (FAQs)

Q1: What is Parvin and why is it studied using Western blotting?

Parvin is a family of proteins (α-parvin, β-parvin, and γ-parvin) that play a crucial role in linking integrins to the actin cytoskeleton.[1][2][3] This connection is vital for cell adhesion, migration, and survival.[1][2] Western blotting is a key technique used to detect the presence and quantity of Parvin protein in cell and tissue samples, helping researchers understand its role in various cellular processes and diseases.[4] The expected molecular weight of α-parvin is approximately 42 kDa.[3][5]

Q2: What are the common causes of non-specific bands in a Parvin Western blot?

Non-specific bands in Western blotting can arise from several factors. High background can appear as a uniform haze or distinct, unwanted bands.[6] Common culprits include:

  • Antibody Concentration: Both primary and secondary antibody concentrations may be too high, leading to off-target binding.[6][7][8][9]

  • Insufficient Blocking: Incomplete blocking of the membrane allows antibodies to bind non-specifically.[6][8][10]

  • Inadequate Washing: Insufficient washing fails to remove unbound antibodies effectively.[7][10][11][12]

  • Sample Quality: Protein degradation in the sample can lead to multiple bands below the target protein's molecular weight.[12][13][14]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in the lysate.[15]

  • Contaminated Buffers: Bacterial growth in buffers can interfere with the results.[11][16]

Q3: How can I optimize my blocking step to reduce background?

Optimizing the blocking step is critical for a clean Western blot.[17] Here are a few strategies:

  • Choice of Blocking Agent: The most common blocking agents are non-fat dry milk and bovine serum albumin (BSA).[6] If you observe high background with one, try switching to the other. For detecting phosphorylated proteins, BSA is generally preferred as milk contains phosphoproteins like casein that can cause interference.[6]

  • Concentration and Time: You can try increasing the concentration of your blocking agent (e.g., from 3% to 5%) or extending the blocking time (e.g., 2 hours at room temperature or overnight at 4°C).[10][18]

  • Addition of Detergent: Including a mild detergent like Tween 20 (typically at 0.05-0.1%) in your blocking buffer can help reduce non-specific binding.[10][19]

Q4: My secondary antibody seems to be causing the non-specific bands. What should I do?

To determine if the secondary antibody is the issue, run a control lane where the primary antibody is omitted.[9][10] If you still see bands in this lane, the secondary antibody is likely binding non-specifically. To address this, you can:

  • Optimize Concentration: Decrease the concentration of the secondary antibody.[13][15][20]

  • Use Pre-adsorbed Secondary Antibodies: These antibodies have been purified to reduce cross-reactivity with proteins from other species.[14]

  • Ensure Compatibility: Double-check that your secondary antibody is raised against the host species of your primary antibody (e.g., if your primary is a rabbit anti-Parvin, use an anti-rabbit secondary).

Parvin Signaling Pathway

The Parvin protein family is a key component of the Integrin-Linked Kinase (ILK)-PINCH-Parvin (IPP) complex. This complex is recruited to focal adhesions, which are sites of cell-extracellular matrix (ECM) contact, and plays a critical role in mediating signals between integrins and the actin cytoskeleton.[2][21][22]

ParvinSignalingPathway cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm ECM ECM Proteins (Fibronectin, Laminin, etc.) Integrin Integrins ECM->Integrin ILK ILK Integrin->ILK recruits IPP_Complex IPP Complex ILK->IPP_Complex PINCH PINCH PINCH->IPP_Complex Parvin Parvin Parvin->IPP_Complex Paxillin Paxillin Parvin->Paxillin interacts with Actin Actin Cytoskeleton IPP_Complex->Actin regulates Paxillin->Actin links to

Caption: Parvin's role in the IPP signaling complex.

Troubleshooting Guide

This guide provides a systematic approach to resolving non-specific bands in your Parvin Western blots.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting non-specific bands.

TroubleshootingWorkflow cluster_solutions Solutions Start Non-specific Bands Observed Check_Antibody 1. Optimize Antibody Concentrations Start->Check_Antibody Check_Blocking 2. Optimize Blocking Conditions Check_Antibody->Check_Blocking Still non-specific? Sol_Antibody Titrate primary & secondary Ab Check_Antibody->Sol_Antibody Check_Washing 3. Improve Washing Procedure Check_Blocking->Check_Washing Still non-specific? Sol_Blocking Try different blocking agents/times Check_Blocking->Sol_Blocking Check_Sample 4. Assess Sample Quality Check_Washing->Check_Sample Still non-specific? Sol_Washing Increase wash duration/volume Check_Washing->Sol_Washing Secondary_Control 5. Run Secondary Antibody Control Check_Sample->Secondary_Control Still non-specific? Sol_Sample Use fresh lysates with protease inhibitors Check_Sample->Sol_Sample Result Clean Blot Secondary_Control->Result Issue identified and resolved Sol_Secondary Use pre-adsorbed secondary Secondary_Control->Sol_Secondary

Caption: Systematic workflow for troubleshooting.

Summary of Troubleshooting Strategies
ProblemPossible CauseRecommended Solution
High Background (Uniform) Antibody concentration too highDecrease primary and/or secondary antibody concentration.[7][14] Perform an antibody titration.
Insufficient blockingIncrease blocking time or concentration.[10][14] Try a different blocking agent (e.g., BSA instead of milk).[6][13]
Inadequate washingIncrease the number and/or duration of wash steps.[7][10][12] Increase the detergent (Tween 20) concentration in the wash buffer to 0.1%.[7]
Membrane dried outEnsure the membrane remains hydrated throughout the procedure.[11][14]
OverexposureReduce the film exposure time or the incubation time with the detection reagent.[10][16]
Non-Specific Bands Primary antibody concentration too highDecrease the primary antibody concentration and/or incubate at 4°C overnight.[8][9]
Protein degradationPrepare fresh samples and always include protease inhibitors in the lysis buffer.[12][13][14]
Too much protein loadedReduce the amount of protein loaded per well.[7][12][19] A typical range is 20-30 µg of cell lysate.[12]
Secondary antibody cross-reactivityRun a secondary antibody-only control.[10] Use a pre-adsorbed secondary antibody.[14]
Contaminated buffersPrepare fresh buffers, especially those containing milk or detergents that can support bacterial growth.[11][16]

Detailed Experimental Protocols

Protocol 1: Optimizing Antibody Dilution using Dot Blot

A dot blot is a simple and effective method to determine the optimal antibody concentration without running a full Western blot.[20][23]

Materials:

  • Nitrocellulose or PVDF membrane

  • Your protein lysate

  • Primary antibody against Parvin

  • HRP-conjugated secondary antibody

  • TBS or PBS buffer

  • Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)

  • Wash buffer (TBST: TBS with 0.1% Tween 20)

  • Chemiluminescent substrate

Procedure:

  • Prepare Protein Dilutions: Prepare a series of dilutions of your protein lysate in TBS or PBS. A good starting range for cell lysates is 1-50 µg.[23]

  • Spot onto Membrane: Cut a strip of membrane for each primary antibody concentration you plan to test.[20] Pipette 1-2 µL of each protein dilution onto the membrane, creating a series of dots.[23] Allow the spots to dry completely.

  • Blocking: Block the membranes in blocking buffer for 1 hour at room temperature with gentle agitation.[20]

  • Primary Antibody Incubation: Prepare different dilutions of your Parvin primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000).[24] Incubate each membrane strip in a different primary antibody dilution for 1 hour at room temperature.[20][24]

  • Washing: Wash the membrane strips three times for 5 minutes each with wash buffer.[13]

  • Secondary Antibody Incubation: Incubate all membrane strips in the same dilution of the secondary antibody for 1 hour at room temperature. A typical starting dilution is 1:10,000.[24]

  • Washing: Repeat the washing step as in step 5.

  • Detection: Incubate the membranes with the chemiluminescent substrate according to the manufacturer's instructions and visualize the signal.[20] The optimal primary antibody concentration will give a strong signal for the higher protein concentrations with minimal background in the areas with no protein.

Protocol 2: Improving Washing Steps

Effective washing is crucial for removing unbound antibodies and reducing background.[25][26]

Standard Washing Protocol:

  • After primary and secondary antibody incubations, decant the antibody solution.

  • Add a sufficient volume of wash buffer (TBST: 0.1% Tween 20 in TBS) to completely submerge the membrane.

  • Place the container on a rocker and agitate gently for 5-10 minutes.

  • Decant the wash buffer.

  • Repeat steps 2-4 for a total of three to five washes.[10][12][13]

Troubleshooting Modifications:

  • Increase Wash Duration: Extend each wash to 10-15 minutes.

  • Increase Number of Washes: Increase the total number of washes to five or six.

  • Increase Detergent Concentration: If background persists, you can cautiously increase the Tween 20 concentration to 0.2%, but be aware that this may also strip some of the specific signal.[15]

  • Increase Salt Concentration: For stubborn background, you can try a high-salt wash buffer (e.g., TBS with 500 mM NaCl) for one of the washes.[9]

References

Optimizing antibody concentrations for Parvin immunocytochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing antibody concentrations for Parvin immunocytochemistry (ICC). Here, you will find troubleshooting advice and frequently asked questions in a clear question-and-answer format, detailed experimental protocols, and structured data to ensure successful and reproducible staining of Parvin proteins.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during Parvin immunocytochemistry, providing specific solutions to refine your experimental workflow.

Q1: I am not seeing any signal, or the signal for Parvin is very weak. What are the possible causes and solutions?

A1: Weak or absent staining is a common issue in immunocytochemistry. Several factors could be contributing to this problem.

  • Suboptimal Primary Antibody Concentration: The concentration of your anti-Parvin antibody may be too low. It is crucial to perform a titration experiment to determine the optimal dilution.[1]

  • Incorrect Antibody for the Application: Ensure the anti-Parvin antibody you are using is validated for immunocytochemistry.[1]

  • Problems with Fixation and Permeabilization: Over-fixation can mask the epitope, while insufficient permeabilization can prevent the antibody from reaching the target protein. If using a formaldehyde-based fixative, ensure adequate permeabilization with a detergent like Triton X-100. Methanol fixation typically does not require a separate permeabilization step.

  • Low Abundance of Parvin: The cell type you are using may have low endogenous levels of Parvin. It is advisable to include a positive control cell line known to express Parvin to validate the protocol and antibody.

  • Improper Antibody Storage: Repeated freeze-thaw cycles or incorrect storage temperatures can degrade the antibody. Always store antibodies according to the manufacturer's instructions.

Q2: My images show high background staining, making it difficult to interpret the results. How can I reduce the background?

A2: High background can obscure specific staining and lead to misinterpretation of Parvin localization.

  • Primary Antibody Concentration is Too High: An excessively high concentration of the primary antibody is a frequent cause of high background. Optimizing the antibody dilution is essential.

  • Inadequate Blocking: Insufficient blocking can lead to non-specific binding of both primary and secondary antibodies. Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin or serum from the host species of the secondary antibody).

  • Insufficient Washing: Inadequate washing between antibody incubation steps can result in residual, unbound antibodies that contribute to background noise. Increase the number and duration of wash steps.

  • Secondary Antibody Non-specificity: To check for non-specific binding of the secondary antibody, include a control where the primary antibody is omitted. If staining persists, the secondary antibody may be cross-reacting with components in your sample.

Q3: The Parvin staining does not look like what I expected. The localization appears incorrect. What should I do?

A3: Incorrect subcellular localization of the staining can be challenging to troubleshoot but may indicate issues with experimental setup or antibody specificity.

  • Cell Health and Confluency: Ensure that the cells are healthy and not over-confluent, as this can alter cellular morphology and protein expression patterns.

  • Antibody Specificity: Verify the specificity of your anti-Parvin antibody. The parvin family consists of three members: α-parvin, β-parvin, and γ-parvin.[2] Ensure your antibody is specific to the isoform you intend to study.

  • Fixation Artifacts: The choice of fixation method can sometimes influence the apparent localization of a protein. You may need to test different fixation protocols.

  • Review Published Literature: Compare your results with published studies that have successfully stained for Parvin in a similar cell type to confirm the expected localization at focal adhesions.[3]

Optimizing Antibody Concentration: Data and Protocols

Antibody Dilution Recommendations

The optimal antibody concentration is critical for achieving a high signal-to-noise ratio. The following table provides a general guideline for titrating a new anti-Parvin antibody. Note that these are starting points, and the ideal dilution will need to be determined empirically for your specific experimental conditions.

Primary Antibody DilutionExpected Signal IntensityExpected BackgroundPotential Outcome
1:50HighHighPotential for non-specific staining, good for initial signal detection.
1:100High to MediumMediumA good starting point for many antibodies.
1:200MediumLowOften provides a good balance of signal and background. A recommended starting dilution for some commercial α-Parvin antibodies.
1:400Low to MediumVery LowMay be optimal for high-affinity antibodies or abundant targets.
1:800Very LowVery LowSignal may be too weak for detection.
Detailed Experimental Protocol: Titration of Anti-Parvin Antibody

This protocol outlines the steps for performing a dilution series to determine the optimal concentration of your primary antibody for Parvin immunocytochemistry.

Materials:

  • Cells cultured on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Anti-Parvin Antibody

  • Fluorophore-conjugated Secondary Antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on sterile glass coverslips in a multi-well plate and culture until they reach the desired confluency.

    • Gently aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is crucial for intracellular targets like Parvin.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Prepare a series of dilutions of the anti-Parvin primary antibody in Blocking Buffer (e.g., 1:50, 1:100, 1:200, 1:400).

    • Incubate separate coverslips with each antibody dilution overnight at 4°C in a humidified chamber. Include a negative control with no primary antibody.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS for 5 minutes each.

    • Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer according to the manufacturer's recommendation, for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash the cells a final three times with PBS for 5 minutes each.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the staining using a fluorescence microscope.

    • Capture images using identical settings for all dilutions to allow for direct comparison.

    • Evaluate the signal intensity of Parvin staining at focal adhesions and the level of background fluorescence for each dilution to determine the optimal concentration.

Visualizing Experimental and Biological Contexts

To aid in understanding the experimental workflow and the biological role of Parvin, the following diagrams are provided.

Antibody_Optimization_Workflow cluster_prep Cell Preparation cluster_staining Antibody Staining cluster_final Final Steps cell_culture Culture Cells on Coverslips fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., 0.1% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 1% BSA) permeabilization->blocking primary_ab Primary Antibody Incubation (Dilution Series) blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab counterstain Counterstain (e.g., DAPI) secondary_ab->counterstain mounting Mounting counterstain->mounting imaging Imaging and Analysis mounting->imaging

Caption: Workflow for optimizing anti-Parvin antibody concentration.

Parvin is a key component of the Integrin-Linked Kinase (ILK)-PINCH-Parvin (IPP) complex, which plays a crucial role in connecting the actin cytoskeleton to the extracellular matrix via integrins.

Parvin_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_ipp IPP Complex ecm ECM Proteins integrin Integrin ecm->integrin ilk ILK integrin->ilk pinch PINCH ilk->pinch parvin Parvin ilk->parvin actin Actin Cytoskeleton ilk->actin paxillin Paxillin parvin->paxillin paxillin->actin

References

How to reduce background noise in Parvin co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Parvin co-immunoprecipitation (co-IP) experiments and reduce background noise.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background in a Parvin co-IP experiment?

High background in co-IP experiments can originate from several sources, leading to the presence of non-specific proteins in the final eluate. For Parvin co-IP, which involves a protein associated with the cytoskeleton and focal adhesions, common sources of background include:

  • Non-specific binding to the beads: Agarose or magnetic beads can have an affinity for certain proteins.

  • Non-specific binding to the antibody: The immunoprecipitating antibody may cross-react with other proteins, or proteins may bind non-specifically to the Fc region of the antibody.

  • Abundant cellular proteins: Highly abundant proteins, such as cytoskeletal components (e.g., actin), can non-specifically associate with the beads or antibody-antigen complex.

  • Improper lysis and washing conditions: Lysis buffers that are too harsh can expose non-specific binding sites on proteins, while insufficient washing can fail to remove loosely bound contaminants.

Q2: Which isoform of Parvin (α, β, or γ) should I target for my co-IP?

The choice of Parvin isoform to target depends on your research question and the biological system you are studying. α-Parvin and β-Parvin are ubiquitously expressed, while γ-Parvin expression is more restricted to hematopoietic cells.[1] It is crucial to select an antibody that is specific to the isoform of interest.

Q3: What are the known key interacting partners of Parvin that I can use as positive controls?

Parvin is a core component of the Integrin-Linked Kinase (ILK)-PINCH-Parvin (IPP) complex.[2][3] Therefore, ILK and PINCH-1 are excellent positive controls for a Parvin co-IP. Other known interacting partners include paxillin, α-actinin, and testicular kinase 1 (TESK1).[2][3] Verifying the co-precipitation of one of these known interactors can confirm the success of your experiment.

Q4: Should I use a monoclonal or polyclonal antibody for Parvin co-IP?

Both monoclonal and polyclonal antibodies can be used for co-IP.[4] A polyclonal antibody may be advantageous for capturing the bait protein as it recognizes multiple epitopes, potentially increasing the efficiency of the pulldown. However, a monoclonal antibody offers higher specificity, which can help in reducing non-specific binding. The choice may depend on the availability of validated antibodies for the specific Parvin isoform.

Troubleshooting Guides

Issue 1: High Background Due to Non-Specific Binding to Beads

If your beads-only control (lysate incubated with beads without the primary antibody) shows significant background, the following steps can help.

Solutions:

  • Pre-clearing the Lysate: This is a highly recommended step to remove proteins that non-specifically bind to the beads.[5] Before adding your specific Parvin antibody, incubate the cell lysate with beads to capture these "sticky" proteins. The beads are then discarded, and the "pre-cleared" lysate is used for the actual immunoprecipitation.

  • Blocking the Beads: Before adding the antibody, block the beads with a protein solution like Bovine Serum Albumin (BSA) or salmon sperm DNA to saturate non-specific binding sites.[6]

Issue 2: High Background Due to Non-Specific Binding to the Antibody

If your isotype control (a non-specific antibody of the same isotype as your Parvin antibody) pulls down many proteins, the issue may be with the antibody.

Solutions:

  • Optimize Antibody Concentration: Using too much antibody can increase non-specific binding. Perform a titration experiment to determine the optimal antibody concentration that effectively pulls down Parvin without excessive background.

  • Use Affinity-Purified Antibodies: Whenever possible, use affinity-purified antibodies to ensure high specificity for Parvin.

Issue 3: High Background Due to Insufficient Washing

Insufficient washing is a common cause of high background.

Solutions:

  • Increase the Number and Duration of Washes: Performing additional wash steps (e.g., 3-5 washes) and increasing the incubation time during each wash can help remove non-specifically bound proteins.[7]

  • Increase Wash Buffer Stringency: If background persists, you can systematically increase the stringency of the wash buffer. This can be achieved by increasing the salt concentration (e.g., from 150 mM to 500 mM NaCl) or the detergent concentration (e.g., increasing Tween-20 or NP-40 concentration).[7]

Data Presentation

Table 1: Hypothetical Data on the Effect of Lysis Buffer Composition on Parvin Co-IP Efficiency

This table presents hypothetical data for illustrative purposes to guide optimization.

Lysis BufferDetergentSalt ConcentrationParvin Pulldown (Relative Units)ILK Co-IP (Relative Units)Background (Relative Units)
RIPA 1% NP-40, 0.5% Deoxycholate, 0.1% SDS150 mM NaCl1.00.21.5
NP-40 Buffer 1% NP-40150 mM NaCl1.21.00.8
Digitonin Buffer 1% Digitonin150 mM NaCl0.91.10.5
CHAPS Buffer 1% CHAPS150 mM NaCl1.10.90.7

Experimental Protocols

Detailed Protocol for Parvin Co-Immunoprecipitation

This protocol provides a general framework. Optimization of antibody concentration, bead volume, and wash conditions is recommended.

1. Cell Lysis a. Culture cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and freshly added protease and phosphatase inhibitors).[8] d. Scrape cells and transfer the lysate to a pre-chilled microfuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

2. Pre-Clearing the Lysate a. Add 20-30 µL of Protein A/G beads to 1 mg of cleared lysate. b. Incubate for 1 hour at 4°C with gentle rotation. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant (pre-cleared lysate) to a new tube, avoiding the bead pellet.

3. Immunoprecipitation a. Add the optimal amount of anti-Parvin antibody (or isotype control) to the pre-cleared lysate. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation. c. Add 30-40 µL of pre-washed Protein A/G beads. d. Incubate for another 1-2 hours at 4°C with gentle rotation.

4. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove the supernatant. c. Add 1 mL of ice-cold wash buffer (e.g., lysis buffer or a modified version with adjusted salt/detergent concentration). d. Gently resuspend the beads and rotate for 5-10 minutes at 4°C. e. Repeat the pelleting and washing steps for a total of 3-5 times.[7]

5. Elution a. After the final wash, remove all supernatant. b. Elute the protein complexes from the beads by adding 2X SDS-PAGE loading buffer and boiling for 5-10 minutes. c. Alternatively, use a gentler elution buffer (e.g., 0.1 M glycine, pH 2.5) if you need to preserve protein activity.[9] d. Pellet the beads and collect the supernatant containing the eluted proteins for analysis (e.g., by Western blotting).

Visualizations

Parvin_Signaling_Pathway ECM Extracellular Matrix Integrin Integrin ECM->Integrin ILK ILK Integrin->ILK recruits PINCH PINCH ILK->PINCH binds Parvin Parvin ILK->Parvin binds Cell_Adhesion Cell Adhesion & Spreading ILK->Cell_Adhesion Cell_Migration Cell Migration ILK->Cell_Migration PINCH->Cell_Adhesion PINCH->Cell_Migration Paxillin Paxillin Parvin->Paxillin binds Actin Actin Cytoskeleton Parvin->Actin links to TESK1 TESK1 Parvin->TESK1 inhibits Parvin->Cell_Adhesion Parvin->Cell_Migration Paxillin->Actin

Caption: Parvin signaling pathway highlighting key interactions within the IPP complex.

CoIP_Workflow start Start: Cell Culture lysis Cell Lysis start->lysis preclear Pre-clear Lysate (with beads) lysis->preclear ip Immunoprecipitation (add anti-Parvin Ab) preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads (3-5x) capture->wash elute Elute Proteins wash->elute analyze Analyze by Western Blot elute->analyze

Caption: Experimental workflow for Parvin co-immunoprecipitation.

Troubleshooting_Logic start High Background in Parvin Co-IP check_controls Analyze Controls: Beads-only & Isotype start->check_controls beads_issue High background in Beads-only control? check_controls->beads_issue isotype_issue High background in Isotype control? beads_issue->isotype_issue No preclear_block Solution: - Pre-clear lysate - Block beads with BSA beads_issue->preclear_block Yes optimize_ab Solution: - Titrate antibody - Use affinity-purified Ab isotype_issue->optimize_ab Yes optimize_wash If background persists: - Increase wash steps - Increase wash buffer stringency isotype_issue->optimize_wash No preclear_block->optimize_wash optimize_ab->optimize_wash

Caption: Troubleshooting logic for high background in Parvin co-IP.

References

Technical Support Center: Improving the Efficiency of siRNA-Mediated Parvin Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for siRNA-mediated Parvin knockdown. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to diminishing Parvin gene expression.

Frequently Asked Questions (FAQs)

Q1: What are the different isoforms of Parvin, and should I target a specific one?

A1: The Parvin family in vertebrates consists of three isoforms: α-parvin (PARVA), β-parvin (PARVB), and γ-parvin (PARVG).[1] These proteins are involved in linking integrins to the actin cytoskeleton and regulating cell adhesion, migration, and survival.[2][3] While they share structural similarities, they can have distinct and sometimes opposing functions.[2] For example, α-parvin can inhibit cell spreading, whereas β-parvin can promote it.[2] The choice of which isoform to target depends on your specific research question and the cellular context of your experiment. If you are unsure, it is advisable to consult the literature to determine which isoform is most relevant to your study. Due to high sequence homology between isoforms (around 80%), it is crucial to design siRNAs that target non-homologous regions to ensure specific knockdown of a single isoform.[4]

Q2: How do I design an effective siRNA for Parvin knockdown?

A2: For effective siRNA design, consider the following:

  • Length: 21-23 nucleotides.[5]

  • Avoid Introns: The siRNA should target a coding sequence, not an intron.[5]

  • Validated siRNAs: Whenever possible, use pre-designed and validated siRNAs from reputable suppliers. These have been experimentally tested for their efficacy.[7]

Q3: What are the key factors to optimize for efficient siRNA transfection?

A3: Several factors influence siRNA transfection efficiency and should be optimized for each new cell line and experiment:

  • Transfection Reagent: The choice of transfection reagent is crucial, especially for difficult-to-transfect cells.[8] Consider reagents like Lipofectamine RNAiMAX, DharmaFECT, or electroporation for challenging cell lines.[11]

  • siRNA Concentration: Titrate the siRNA concentration, typically between 5-100 nM, to find the lowest effective concentration that provides significant knockdown without inducing cytotoxicity.[5][8]

Q4: My Parvin mRNA levels are down, but the protein levels are unchanged. What could be the reason?

Q5: How can I minimize off-target effects in my Parvin knockdown experiment?

A5: Off-target effects, where the siRNA unintentionally silences other genes, are a significant concern.[15][16][17] To minimize these:

  • Use the Lowest Effective siRNA Concentration: Higher concentrations of siRNA are more likely to cause off-target effects.[15][18]

  • Use Modified siRNAs: Chemical modifications, such as 2'-O-methylation, can reduce off-target binding without affecting on-target silencing.[16][19]

  • Pool siRNAs: Using a pool of multiple siRNAs targeting different regions of the same Parvin mRNA can reduce the effective concentration of any single siRNA, thereby minimizing off-target effects.[19]

  • Sequence Design: Ensure your siRNA sequence, particularly the seed region (nucleotides 2-8), does not have complementarity to other mRNAs.[19][20]

  • Controls: Use appropriate negative controls, such as a non-targeting scrambled siRNA, to differentiate between specific knockdown and non-specific cellular responses.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low/No Parvin Knockdown Inefficient Transfection - Optimize siRNA concentration (try a range from 10-100 nM).- Optimize transfection reagent volume.- Test a different transfection reagent, especially for difficult-to-transfect cells.[11]- Optimize cell density at the time of transfection (aim for 40-80% confluency).[5][9][10]- Use a positive control siRNA (e.g., targeting a housekeeping gene) and a fluorescently labeled control siRNA to confirm transfection efficiency.[5][9][14]
Poor siRNA Quality/Design - Use a new aliquot of siRNA to rule out degradation.- Test 2-3 different siRNA sequences targeting different regions of the Parvin mRNA.[7]- Use a pre-validated siRNA if available.[7]
Incorrect Assay Timepoint - Perform a time-course experiment (e.g., 24, 48, 72, 96 hours post-transfection) to determine the optimal time for measuring mRNA and protein knockdown.[10][13]
Slow Protein Turnover - If mRNA levels are reduced but protein levels are not, extend the incubation time to allow for the degradation of existing protein.[5][13]
High Cell Toxicity/Death High siRNA Concentration - Reduce the siRNA concentration. Use the lowest concentration that gives effective knockdown.[8]
Toxicity of Transfection Reagent - Reduce the amount of transfection reagent.- Increase cell density at the time of transfection.- Change the medium 8-24 hours post-transfection.[10]- Run a control with only the transfection reagent to assess its toxicity.[13]
Off-Target Effects - The siRNA may be targeting an essential gene. Test another siRNA with a different sequence.[16]
Inconsistent Results Variability in Cell Culture - Use cells with a low passage number.- Maintain consistent cell density at the time of plating and transfection.[5][9]
RNase Contamination - Use RNase-free tips, tubes, and reagents.[5][8]
Pipetting Errors - Prepare a master mix for transfections in multi-well plates to ensure consistency.[15]
Knockdown of Multiple Parvin Isoforms High Sequence Homology - Design siRNAs to target unique, non-homologous regions of the specific Parvin isoform.[4]- Perform a BLAST search to confirm the specificity of your siRNA sequence.[4]

Experimental Protocols

Protocol 1: siRNA Transfection using a Lipid-Based Reagent (e.g., Lipofectamine RNAiMAX)

This protocol is a general guideline and should be optimized for your specific cell line.

Materials:

  • Cells to be transfected

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM™)

  • siRNA stock solution (e.g., 20 µM)

  • Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Multi-well plates (e.g., 24-well)

  • RNase-free tubes and pipette tips

Procedure:

  • Cell Seeding (Day 1):

    • Seed cells in a 24-well plate at a density that will result in 40-80% confluency on the day of transfection. For many cell lines, this is approximately 2.5 x 10^4 to 5 x 10^4 cells per well.

    • Incubate overnight at 37°C in a CO2 incubator.

  • Transfection (Day 2):

    • For each well to be transfected, prepare two tubes:

      • Tube A (siRNA): Dilute the desired amount of Parvin siRNA (e.g., to a final concentration of 20 nM) in serum-free medium. Mix gently.

      • Tube B (Lipid Reagent): Dilute the optimized amount of transfection reagent (e.g., 1 µL of Lipofectamine RNAiMAX) in serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine: Add the diluted siRNA from Tube A to the diluted lipid reagent in Tube B. Mix gently and incubate for 10-20 minutes at room temperature to allow for complex formation.

    • Add to Cells: Add the siRNA-lipid complex mixture drop-wise to the cells in each well. Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to analysis.

Protocol 2: Validation of Parvin Knockdown by qPCR

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for the target Parvin isoform and a housekeeping gene (e.g., GAPDH, Actin)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • At the desired time point post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

  • Reverse Transcription:

    • Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for your target Parvin isoform and the housekeeping gene.

    • Run the reaction on a qPCR instrument.

Protocol 3: Validation of Parvin Knockdown by Western Blot

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer system and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target Parvin isoform

  • Loading control primary antibody (e.g., GAPDH, Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Harvest cells at the desired time point post-transfection.

    • Lyse the cells in ice-cold RIPA buffer.[21]

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[21]

    • Determine the protein concentration of each sample.[21]

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.[21]

    • Separate the proteins by size on an SDS-PAGE gel.[21]

    • Transfer the separated proteins to a PVDF membrane.[21]

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature.[21]

    • Incubate the membrane with the primary antibody against your Parvin isoform overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Wash the membrane again.

    • Incubate with a chemiluminescent substrate and visualize the bands.

    • Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading. A successful knockdown will show a significant reduction or absence of the Parvin protein band compared to the control.[22]

Visualizations

Parvin Signaling Pathway

Parvin_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm ECM ECM Proteins (e.g., Fibronectin, Collagen) Integrin Integrin Receptors ECM->Integrin Activates ILK Integrin-Linked Kinase (ILK) Integrin->ILK Recruits PINCH PINCH ILK->PINCH Binds Parvin Parvin (α, β, or γ) ILK->Parvin Binds ILK->Parvin Paxillin Paxillin Parvin->Paxillin Binds Actin Actin Cytoskeleton Parvin->Actin Regulates Dynamics Rac1 Rac1 Parvin->Rac1 Regulates Activation Paxillin->Actin Links to Cell Adhesion & Migration Cell Adhesion & Migration Actin->Cell Adhesion & Migration Rac1->Actin Promotes Polymerization

Caption: The core IPP (ILK-PINCH-Parvin) complex in integrin-mediated signaling.

Experimental Workflow for Parvin Knockdown

Parvin_Knockdown_Workflow cluster_prep Preparation cluster_execution Execution cluster_validation Validation cluster_analysis Analysis A 1. Design/Select Parvin siRNA B 2. Culture Cells to Optimal Density A->B C 3. Transfect Cells with siRNA B->C D 4. Incubate for 24-96 hours C->D E 5a. Harvest Cells for RNA Analysis (qPCR) D->E F 5b. Harvest Cells for Protein Analysis (Western Blot) D->F G 6. Analyze Knockdown Efficiency E->G F->G H 7. Perform Functional Assays G->H

Caption: A typical experimental workflow for siRNA-mediated gene knockdown.

Troubleshooting Logic for Low Knockdown Efficiency

Troubleshooting_Logic start Low Parvin Knockdown Efficiency Observed q1 Is the positive control (e.g., housekeeping gene) knockdown also low? start->q1 q2 Have you tested multiple siRNA sequences for Parvin? q1->q2 No sol1 Problem is likely transfection efficiency. - Optimize cell density - Titrate siRNA & reagent - Try a new reagent q1->sol1 Yes q3 Have you performed a time-course experiment? q2->q3 Yes sol2 The specific Parvin siRNA may be inefficient. - Test 2-3 new siRNAs - Use a validated siRNA q2->sol2 No sol3 Optimal time point for knockdown may be missed. - Analyze at 24, 48, 72h - Consider protein half-life q3->sol3 No sol4 Assay is likely working. Focus on siRNA and time course. q3->sol4 Yes

Caption: A decision tree for troubleshooting low siRNA knockdown efficiency.

References

Solving protein aggregation issues with recombinant Parvin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression and purification of recombinant Parvin protein, with a focus on solving protein aggregation.

Frequently Asked Questions (FAQs)

Q1: My recombinant Parvin is expressed in inclusion bodies in E. coli. What is the first step to improve solubility?

A1: The initial and often most effective step is to lower the expression temperature. Reducing the temperature from 37°C to 15-25°C slows down protein synthesis, which can promote proper folding and reduce aggregation.[1][2] Concurrently, decreasing the inducer concentration (e.g., IPTG) can also reduce the rate of transcription and translation, further enhancing the solubility of the recombinant protein.[1][3]

Q2: What are the best solubility-enhancing fusion tags for Parvin?

A2: While the optimal tag can be protein-specific, Maltose-Binding Protein (MBP) and Glutathione S-transferase (GST) are commonly used and effective solubility enhancers.[4][5] These tags are not only large and highly soluble but may also act as chaperones to assist in the proper folding of the Parvin protein.[5] It is advisable to test multiple tags to determine the most effective one for your specific Parvin construct.

Q3: Can the buffer composition during purification affect Parvin aggregation?

A3: Yes, the buffer composition is critical. Key factors to optimize include pH, ionic strength, and the use of additives. Proteins are often least soluble at their isoelectric point (pI), so adjusting the buffer pH to be at least one unit away from the pI of Parvin can increase solubility.[6] Maintaining an appropriate ionic strength (e.g., 300-500 mM NaCl) can also help to prevent aggregation.[1]

Q4: Are there any specific additives that can be included in my lysis and purification buffers to keep Parvin soluble?

A4: Several additives can be beneficial. Arginine and glutamate (B1630785) (often used together at around 50 mM) can suppress aggregation.[6] Non-detergent sulfobetaines and low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can also help to solubilize proteins. For long-term storage, the addition of cryoprotectants like glycerol (B35011) (10-50%) is recommended to prevent aggregation during freeze-thaw cycles.[6]

Q5: My purified Parvin is soluble initially but aggregates over time. How can I improve its stability?

A5: Long-term stability can be enhanced by optimizing the storage buffer. This includes ensuring the pH and salt concentration are optimal, as determined during purification. The addition of stabilizing osmolytes like sucrose (B13894) or glycerol is crucial.[6] Storing the protein at a low concentration and flash-freezing aliquots in liquid nitrogen for storage at -80°C can also prevent degradation and aggregation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Low or No Expression of Recombinant Parvin
Possible Cause Suggested Solution
Codon Bias The codon usage of the Parvin gene may not be optimal for the expression host (e.g., expressing a human gene in E. coli).
Solution: Synthesize a codon-optimized version of the Parvin gene for your specific expression host.
Toxicity of Parvin to Host Cells Overexpression of Parvin might be toxic to the host cells, leading to poor growth and low yield.
Solution: Use a tightly regulated promoter (e.g., pBAD) and a lower inducer concentration to reduce basal expression. Lowering the expression temperature can also mitigate toxicity.
Plasmid Instability The expression plasmid may be unstable, leading to its loss from the host cell population.
Solution: Ensure that the appropriate antibiotic is always present in the culture medium to maintain selective pressure.
Inefficient Translation Initiation The secondary structure of the mRNA near the start codon may be inhibiting ribosome binding.
Solution: Re-design the 5' untranslated region of the gene to minimize mRNA secondary structure.
Issue 2: Recombinant Parvin Aggregation During Purification
Possible Cause Suggested Solution
High Protein Concentration Concentrating the protein during purification can lead to aggregation.
Solution: Perform purification steps at a lower protein concentration. If a high final concentration is required, perform a final concentration step in a buffer optimized for stability (containing stabilizers like glycerol or arginine).
Incorrect Buffer Conditions The pH or ionic strength of the purification buffers may be promoting aggregation.
Solution: Systematically screen a range of pH values (e.g., 6.0-9.0) and salt concentrations (e.g., 150-500 mM NaCl) to identify the optimal conditions for Parvin solubility.
Oxidation of Cysteine Residues Parvin contains cysteine residues that can form intermolecular disulfide bonds, leading to aggregation.
Solution: Add a reducing agent such as DTT or TCEP (1-5 mM) to all purification buffers.
Hydrophobic Interactions Exposed hydrophobic patches on the surface of Parvin can lead to aggregation.
Solution: Add mild non-ionic detergents (e.g., 0.1% Tween-20) or non-detergent sulfobetaines to the buffers to mask hydrophobic regions.

Experimental Protocols

Protocol 1: Expression of His-tagged Parvin in E. coli
  • Transformation: Transform E. coli BL21(DE3) cells with the Parvin expression plasmid and plate on LB agar (B569324) containing the appropriate antibiotic. Incubate overnight at 37°C.[7][8]

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking.[7]

  • Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[7]

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.[8][9]

  • Harvesting: Continue to incubate at 18°C for 16-20 hours. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[7][9]

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, 10% glycerol, and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein. Collect the supernatant for purification.

Protocol 2: Purification of His-tagged Parvin by Affinity Chromatography
  • Column Equilibration: Equilibrate a Ni-NTA affinity column with lysis buffer.[10][11]

  • Binding: Load the clarified cell lysate onto the equilibrated column.[10]

  • Washing: Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM TCEP, 10% glycerol) to remove non-specifically bound proteins.[10]

  • Elution: Elute the bound Parvin protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM TCEP, 10% glycerol).[10][12]

  • Buffer Exchange: If necessary, exchange the elution buffer for a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 20% glycerol) using dialysis or a desalting column.[13]

Protocol 3: On-Column Refolding of Insoluble Parvin
  • Inclusion Body Isolation: After cell lysis, centrifuge the lysate and discard the supernatant. Wash the pellet containing inclusion bodies with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.[14][15]

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., 20 mM DTT).[14][15]

  • Binding to Column: Load the solubilized protein onto a Ni-NTA column pre-equilibrated with the same solubilization buffer.

  • On-Column Refolding: Gradually exchange the denaturing buffer with a refolding buffer (without denaturant) using a linear gradient on a chromatography system. This allows the protein to refold while bound to the resin, which can minimize aggregation.[14][16]

  • Elution and Analysis: Elute the refolded protein as described in the affinity purification protocol and analyze its solubility and activity.

Data Presentation

Table 1: Common Solubility Enhancing Tags for Recombinant Parvin
Fusion Tag Size (kDa) Mechanism of Action Purification Method Considerations
His-tag (6xHis) ~0.8Increases solubility to some extent; primarily for purification.Immobilized Metal Affinity Chromatography (IMAC)Small size is advantageous, but may not be sufficient to solubilize highly aggregation-prone proteins.[17]
GST (Glutathione S-transferase) ~26High solubility and can act as a chaperone.Glutathione Affinity ChromatographyLarger tag size may need to be cleaved post-purification.[4]
MBP (Maltose-Binding Protein) ~42Very high solubility and promotes proper folding.Amylose Affinity ChromatographyLarge size, often requires cleavage. Can sometimes interfere with protein function.
SUMO (Small Ubiquitin-like Modifier) ~11Enhances solubility and can be specifically cleaved.IMAC (if His-tagged)SUMO proteases provide specific cleavage without leaving extra amino acids.[17]
Table 2: Buffer Additives to Prevent Parvin Aggregation
Additive Typical Concentration Mechanism of Action
Arginine/Glutamate 50-500 mMSuppresses aggregation by interacting with hydrophobic and charged residues.[6]
Glycerol 10-50% (v/v)Stabilizes protein structure and acts as a cryoprotectant.[6]
Sucrose 0.25-1 MOsmolyte that stabilizes the native protein state.
TCEP/DTT 1-5 mMReducing agents that prevent the formation of intermolecular disulfide bonds.
Tween-20/Triton X-100 0.05-0.2% (v/v)Non-ionic detergents that reduce hydrophobic interactions.

Mandatory Visualizations

ILK-PINCH-Parvin (IPP) Signaling Pathway

IPP_Signaling_Pathway cluster_IPP IPP Complex ECM Extracellular Matrix (e.g., Fibronectin, Laminin) Integrin Integrin (α/β heterodimer) ECM->Integrin binds ILK Integrin-Linked Kinase (ILK) (Pseudokinase) Integrin->ILK recruits Kindlin Kindlin Integrin->Kindlin recruits Talin Talin Integrin->Talin recruits PINCH PINCH (LIM domains) ILK->PINCH binds to N-terminus Parvin Parvin (α, β, or γ) ILK->Parvin binds to C-terminus Signaling_Out Downstream Signaling (Cell Survival, Proliferation, Migration) ILK->Signaling_Out PINCH->ILK Parvin->ILK Paxillin Paxillin Parvin->Paxillin binds Kindlin->ILK interacts Actin Actin Cytoskeleton Talin->Actin links to Actin->Signaling_Out FAK Focal Adhesion Kinase (FAK) FAK->Signaling_Out Paxillin->FAK interacts with

Caption: The ILK-PINCH-Parvin (IPP) complex links integrins to the actin cytoskeleton.

Experimental Workflow for Soluble Parvin Production

Parvin_Expression_Workflow Start Start: Parvin Gene Cloning Cloning into Expression Vector (with solubility tag, e.g., His-MBP) Start->Cloning Transformation Transformation into Expression Host (e.g., E. coli BL21) Cloning->Transformation Expression Optimized Protein Expression (Low Temp, Low Inducer) Transformation->Expression Harvest Cell Harvest Expression->Harvest Lysis Cell Lysis (with optimized buffer) Harvest->Lysis Clarification Centrifugation Lysis->Clarification Purification Affinity Chromatography Clarification->Purification Soluble Fraction Insoluble Inclusion Bodies Clarification->Insoluble Insoluble Pellet Analysis Purity & Solubility Analysis (SDS-PAGE, SEC) Purification->Analysis Soluble Soluble Parvin Analysis->Soluble Refolding Solubilization & Refolding Insoluble->Refolding Refolding->Purification

Caption: Workflow for expression and purification of soluble recombinant Parvin.

Logical Troubleshooting Flowchart for Parvin Aggregation

Aggregation_Troubleshooting rect_node rect_node success_node success_node fail_node fail_node Start Recombinant Parvin Aggregates? CheckExpression Is expression level high? Start->CheckExpression LowerTemp Lower Expression Temperature (18-25°C) & Inducer Conc. CheckExpression->LowerTemp Yes AddTag Add/Change Solubility Tag (MBP, GST, SUMO) CheckExpression->AddTag No CheckSolubility1 Is Parvin soluble now? LowerTemp->CheckSolubility1 CheckSolubility1->AddTag No Success Soluble Parvin Obtained CheckSolubility1->Success Yes CheckSolubility2 Is Parvin soluble now? AddTag->CheckSolubility2 OptimizeBuffer Optimize Lysis/Purification Buffer (pH, Salt, Additives) CheckSolubility2->OptimizeBuffer No CheckSolubility2->Success Yes CheckSolubility3 Is Parvin soluble now? OptimizeBuffer->CheckSolubility3 Refold Use Denaturation/ Refolding Protocol CheckSolubility3->Refold No CheckSolubility3->Success Yes Refold->Success Partially/Fully Soluble Fail Consider Different Expression System Refold->Fail Still Aggregated

Caption: A logical flowchart for troubleshooting recombinant Parvin aggregation issues.

References

Technical Support Center: Validation of a New Parvin Antibody

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the specificity of a new antibody against the Parvin protein family. Following these protocols and troubleshooting tips will ensure reliable and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to validate my new Parvin antibody?

A1: The initial and most crucial step is to perform a Western Blot (WB) analysis. This will help you determine if the antibody recognizes a protein of the correct molecular weight. You should test your antibody on lysates from cell lines known to express Parvin, as well as a negative control cell line with low or no expression.

Q2: How can I be sure my antibody is specific to one Parvin isoform?

A2: The Parvin family consists of three main isoforms: alpha-parvin (PARVA), beta-parvin (PARVB), and gamma-parvin (PARVG), which have high sequence homology. To confirm isoform specificity, you should:

  • Test on single-isoform expressing cells: If available, use cell lines engineered to express only one Parvin isoform.

  • siRNA Knockdown: Perform siRNA-mediated knockdown of each Parvin isoform individually. A specific antibody's signal should decrease only when its target isoform is knocked down.

  • Peptide Competition Assay: Pre-incubate the antibody with a peptide corresponding to the immunizing sequence. This should block the antibody from binding to its target protein on the Western blot.

Q3: My Western Blot shows multiple bands. What does this mean?

A3: Multiple bands can indicate several possibilities:

  • Non-specific binding: The antibody may be cross-reacting with other proteins.

  • Splice variants or post-translational modifications: Parvin proteins can exist as different splice variants or be post-translationally modified (e.g., phosphorylated), leading to bands at different molecular weights.[1]

  • Protein degradation: The sample preparation may have resulted in the degradation of the target protein.

Refer to the Western Blot troubleshooting guide below for steps to resolve this issue.

Q4: How can I confirm that my antibody works in applications other than Western Blot?

A4: Antibody performance can vary between applications. It is essential to validate the antibody for each specific use, such as immunofluorescence (IF) and immunoprecipitation (IP). Use the detailed protocols provided in this guide to test your antibody's performance in these applications.

Experimental Validation Workflows

Western Blot (WB) for Specificity and Molecular Weight Verification

This initial experiment aims to confirm that the antibody recognizes a protein of the expected molecular weight for Parvin.

WB_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Data Analysis Lysate_Prep Prepare Cell Lysates (Positive & Negative Controls) Quantify Quantify Protein Concentration Lysate_Prep->Quantify Denature Denature Proteins (with Loading Buffer) Quantify->Denature SDS_PAGE SDS-PAGE Denature->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Incubate with New Parvin Ab Block->Primary_Ab Secondary_Ab Incubate with Secondary Ab Primary_Ab->Secondary_Ab Detect Detection Secondary_Ab->Detect Analyze Analyze Band Size & Specificity Detect->Analyze

Caption: Workflow for validating a new Parvin antibody using Western Blot.

  • Cell Lysate Preparation:

    • Culture positive control cells (e.g., HeLa, A549) and negative control cells (if known) to ~80-90% confluency.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per well onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100V until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane at 100V for 1 hour.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the new Parvin antibody (start with a 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3 times with TBST for 5 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST for 5 minutes each.

  • Detection:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

A specific antibody should show a single band at the expected molecular weight for the Parvin isoform.

Parvin IsoformTheoretical Molecular Weight
Alpha-parvin (PARVA)~42 kDa[2][3]
Beta-parvin (PARVB)~42 kDa[1]
Gamma-parvin (PARVG)~37 kDa[1]

Note: Apparent molecular weight in SDS-PAGE can vary due to post-translational modifications.

siRNA Knockdown for Isoform Specificity

This experiment is the gold standard for confirming antibody specificity.[4][5]

siRNA_Workflow cluster_transfection Cell Transfection cluster_analysis Analysis Cells Seed Cells siRNA_Control Transfect with Scrambled siRNA Cells->siRNA_Control siRNA_ParvinA Transfect with siRNA for PARVA Cells->siRNA_ParvinA siRNA_ParvinB Transfect with siRNA for PARVB Cells->siRNA_ParvinB siRNA_ParvinG Transfect with siRNA for PARVG Cells->siRNA_ParvinG Incubate Incubate for 48-72h siRNA_Control->Incubate siRNA_ParvinA->Incubate siRNA_ParvinB->Incubate siRNA_ParvinG->Incubate Harvest Harvest Cells & Lyse Incubate->Harvest WB Western Blot with New Parvin Antibody Harvest->WB Analyze Analyze Signal Reduction WB->Analyze

Caption: Workflow for siRNA knockdown to validate Parvin antibody specificity.

  • Transfection:

    • Seed HeLa or A549 cells in a 6-well plate.

    • Transfect cells with siRNAs targeting PARVA, PARVB, PARVG, and a non-targeting (scrambled) control using a lipid-based transfection reagent.

  • Incubation and Lysis:

    • Incubate the cells for 48-72 hours post-transfection.

    • Lyse the cells and quantify protein concentration as described for Western Blot.

  • Western Blot Analysis:

    • Perform Western Blotting as previously described, loading lysates from each knockdown condition.

    • Probe the blot with the new Parvin antibody.

    • It is also recommended to probe a parallel blot with a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

The signal from the Parvin antibody should be significantly reduced only in the lane corresponding to the knockdown of its specific isoform.

siRNA TargetParvin Band Intensity (Normalized to Loading Control)% Knockdown
Scrambled Control1.00 (Reference)0%
PARVA0.2575%
PARVB0.955%
PARVG0.982%
Immunoprecipitation (IP) for Interaction Confirmation

This experiment validates that the antibody can pull down the target Parvin protein and its known interacting partners.

Parvin proteins are key components of the Integrin-Linked Kinase (ILK), PINCH, and Parvin (IPP) complex, which links integrins to the actin cytoskeleton.[1][6]

IPP_Pathway cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm ECM Fibronectin/ Laminin Integrin Integrin Receptor ECM->Integrin ILK ILK Integrin->ILK PINCH PINCH ILK->PINCH Parvin Parvin ILK->Parvin Actin Actin Cytoskeleton Parvin->Actin

Caption: The ILK-PINCH-Parvin (IPP) complex in integrin signaling.

  • Lysate Preparation:

    • Prepare cell lysates using a non-denaturing lysis buffer (e.g., Triton X-100 based) to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Incubate 500 µg of cell lysate with 1-5 µg of the new Parvin antibody or a control IgG overnight at 4°C.

    • Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

    • Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

  • Elution and Western Blot:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluates by Western Blot, probing for Parvin, ILK, and PINCH.

The Parvin antibody should successfully pull down the Parvin protein. Furthermore, known interacting partners like ILK and PINCH should be co-precipitated and detected in the Western blot.

Immunofluorescence (IF) for Subcellular Localization

This experiment confirms that the antibody detects Parvin in the correct subcellular location, which is primarily focal adhesions.[1][7]

  • Cell Culture and Fixation:

    • Grow cells on glass coverslips.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBST for 30 minutes.

  • Antibody Incubation:

    • Incubate with the new Parvin antibody (1:200 dilution) for 1 hour at room temperature.

    • Wash 3 times with PBS.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.

  • Mounting and Imaging:

    • Wash 3 times with PBS.

    • Mount the coverslips on slides with a mounting medium containing DAPI.

    • Image the cells using a fluorescence microscope.

The antibody should produce a staining pattern consistent with the localization of Parvin at focal adhesions, often appearing as elongated structures at the cell periphery.

Troubleshooting Guides

Western Blotting
IssuePossible CauseRecommendation
No Signal Antibody concentration too low.Increase antibody concentration or incubation time.[8]
Insufficient protein loaded.Load more protein (at least 20-30 µg of lysate).
Poor transfer of protein to membrane.Check transfer efficiency with Ponceau S staining.[9]
High Background Antibody concentration too high.Decrease primary or secondary antibody concentration.[10]
Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[11]
Inadequate washing.Increase the number and duration of wash steps.[10]
Non-specific Bands Primary antibody concentration is too high.Titrate the primary antibody to find the optimal concentration.[8]
Cross-reactivity with other proteins.Perform siRNA knockdown to confirm specificity. Use an affinity-purified antibody.
Sample degradation.Use fresh samples and add protease inhibitors to the lysis buffer.[12]
Immunofluorescence
IssuePossible CauseRecommendation
No Signal Antibody not suitable for IF.Confirm the antibody is validated for IF.
Incorrect fixation/permeabilization.Test different fixation (e.g., methanol) and permeabilization methods.[13]
High Background Antibody concentration too high.Decrease the primary antibody concentration.
Insufficient blocking or washing.Increase blocking time and the number of washes.[14]
Autofluorescence of the cells/tissue.Use a different fluorescent channel or an autofluorescence quenching agent.
Non-specific Staining Secondary antibody cross-reactivity.Run a secondary antibody-only control. Use a pre-adsorbed secondary antibody.
Antibody binding to Fc receptors.Block with serum from the same species as the secondary antibody.

References

Technical Support Center: Live-Cell Imaging of Parvin Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the live-cell imaging of Parvin dynamics. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the live-cell imaging of Parvin dynamics, presented in a question-and-answer format.

1. Fluorescent Protein (FP) Fusion and Expression

  • Q1: My Parvin-FP fusion protein is not expressed or shows a very weak signal. What could be the problem?

    A1: Low or no expression of your Parvin fusion protein can be due to several factors:

    • Promoter Strength: The promoter driving the expression of your Parvin-FP construct might be too weak for your cell type. Consider using a strong, constitutive promoter like CMV or EF1a.

    • Codon Optimization: The codon usage of the fluorescent protein might not be optimal for your expression system. Using a codon-optimized version of the FP for your specific cell line (e.g., mammalian cells) can significantly improve expression.

    • Plasmid Integrity: Verify the integrity of your plasmid DNA through sequencing to ensure the Parvin and FP sequences are in-frame and free of mutations.

    • Transfection Efficiency: Optimize your transfection protocol for the specific cell line you are using. Factors like cell confluency, DNA concentration, and transfection reagent can greatly impact efficiency.

    • Protein Instability: The fusion of the FP to Parvin might destabilize the protein, leading to its degradation. You can test this by performing a western blot to check for the presence of the full-length fusion protein.

  • Q2: My Parvin-FP fusion protein is forming aggregates in the cell. How can I prevent this?

    A2: Protein aggregation is a common issue with fusion proteins. Here are some troubleshooting steps:

    • Lower Expression Levels: High levels of protein expression are a common cause of aggregation. Try using a weaker promoter or reducing the amount of plasmid DNA used for transfection.[1] For stable cell lines, select clones with expression levels closer to the endogenous protein.

    • Choice of Fluorescent Protein: Some fluorescent proteins have a higher tendency to oligomerize or aggregate.[2] For instance, some earlier versions of GFP can form dimers. Use well-characterized monomeric FPs like mEGFP, mCherry, or mScarlet.

    • Linker Sequence: The linker between Parvin and the FP is crucial for proper folding of both proteins. A short or rigid linker can lead to misfolding and aggregation.[1] Consider using a flexible glycine-serine linker of at least 5-10 amino acids.

    • N- vs. C-terminal Tagging: The location of the FP tag (N- or C-terminus) can affect protein folding and function. If you are seeing aggregation with one configuration, try cloning the FP to the other end of the Parvin protein. The C-terminus of Parvin is known to interact with several proteins, so an N-terminal tag might be preferable.

  • Q3: The localization of my Parvin-FP is incorrect, or it doesn't seem to be incorporating into focal adhesions. What should I do?

    A3: Incorrect localization can be due to functional impairment of the Parvin protein by the FP tag.

    • Functional Domains: Ensure the FP is not fused to a region of Parvin that is critical for its localization, such as the C-terminal CH2 domain which is involved in binding to ILK and paxillin.[3] An N-terminal tag is generally a safer starting point.

    • Linker Flexibility: As with aggregation, a proper linker is important for allowing both Parvin and the FP to fold and function correctly.

    • Cell Spreading and Adhesion: Parvin localization to focal adhesions is a dynamic process that occurs as cells adhere and spread.[4] Make sure your cells are well-spread on an appropriate extracellular matrix (ECM) coating, such as fibronectin, before imaging.

2. Imaging Conditions and Signal Quality

  • Q4: I am observing rapid photobleaching of my Parvin-FP signal. How can I minimize this?

    A4: Photobleaching is the light-induced destruction of fluorophores. To minimize it:

    • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that still provides a usable signal. Neutral density filters can be used to attenuate the excitation light.

    • Minimize Exposure Time: Use the shortest possible exposure time for your camera.

    • Choose a Photostable Fluorescent Protein: Different FPs have varying levels of photostability. For example, mEGFP is generally more photostable than some red FPs like mCherry under certain conditions.[5][6] Newer FPs like mNeonGreen or mScarlet-I often offer improved photostability.[5][7]

    • Use Antifade Reagents: For live-cell imaging, you can supplement your imaging medium with commercially available antifade reagents.

    • Optimize Imaging Frequency: Only acquire images as frequently as necessary to capture the dynamics of interest. Unnecessary imaging increases the total light exposure.

  • Q5: My images have a low signal-to-noise ratio (SNR), making it difficult to quantify Parvin dynamics. How can I improve the SNR?

    A5: A low SNR can obscure the details of Parvin dynamics. To improve it:

    • Increase Signal:

      • Use a brighter fluorescent protein. Refer to quantitative data on FP brightness to make an informed choice.

      • Use a high numerical aperture (NA) objective to collect more light.

      • Ensure your microscope's light path is clean and properly aligned.

    • Reduce Noise:

      • Background Fluorescence: Use phenol (B47542) red-free imaging medium as phenol red is fluorescent. Ensure your cells are washed well to remove any fluorescent components from the culture medium.

      • Camera Noise: Cool your camera to the manufacturer's recommended temperature to reduce dark current noise. Use appropriate camera settings (e.g., binning) to increase signal per pixel, but be mindful of the trade-off with spatial resolution.

      • Image Processing: Use background subtraction techniques during image analysis. A common method is to measure the fluorescence intensity in a region of the cytoplasm near the focal adhesion and subtract this from the focal adhesion intensity.[8]

  • Q6: I am concerned about phototoxicity affecting cell health and Parvin dynamics. How can I assess and mitigate this?

    A6: Phototoxicity is light-induced cell damage, which can alter normal cellular processes.

    • Assessing Phototoxicity: Monitor cell morphology and behavior during your experiment. Signs of phototoxicity include cell rounding, blebbing, or a halt in normal processes like cell migration. As a control, have a dish of cells on the microscope stage that is not being imaged and compare its health to the imaged cells.

    • Mitigating Phototoxicity:

      • The strategies to reduce photobleaching (reducing light intensity, exposure time, and imaging frequency) also reduce phototoxicity.

      • Avoid UV or near-UV excitation wavelengths if possible, as they are more damaging to cells.

      • Use a sensitive camera that allows you to use lower excitation light levels.

      • Maintain a healthy cell culture environment on the microscope stage (temperature, CO2, humidity).

3. Data Acquisition and Analysis

  • Q7: What is the best microscopy technique for imaging Parvin dynamics at focal adhesions?

    A7: Total Internal Reflection Fluorescence (TIRF) microscopy is often the method of choice for imaging focal adhesions.[9][10] It selectively excites fluorophores within a very thin layer (~100 nm) of the cell that is in contact with the coverslip, which is where focal adhesions are located. This significantly reduces background fluorescence from the cytoplasm, leading to a much higher SNR.[11] If TIRF is not available, a spinning disk confocal microscope is a good alternative for its speed and reduced phototoxicity compared to laser scanning confocal microscopy.

  • Q8: How can I quantitatively analyze the dynamics of Parvin at focal adhesions?

    A8: A common and powerful technique is Fluorescence Recovery After Photobleaching (FRAP).[12][13][14] In a FRAP experiment, the fluorescently tagged Parvin within a focal adhesion is photobleached with a high-intensity laser, and the recovery of fluorescence in that area is monitored over time. This allows you to determine the turnover rate of Parvin, which reflects how quickly Parvin molecules exchange between the focal adhesion and the cytoplasm. The half-time of recovery (t½) is a common metric used to compare the dynamics of different proteins.[15]

Quantitative Data Summary

The following table summarizes the turnover rates (half-time of recovery, t½) of various focal adhesion proteins, including α-Parvin, as determined by FRAP experiments in NIH3T3 fibroblasts. Slower turnover is indicated by a longer t½.

ProteinFunction Categoryt½ (seconds)
Tensin1Structural59.0
TalinStructural49.4
VinculinStructural39.8
α-ActininIntermediate29.6
ILKIntermediate29.1
α-Parvin Intermediate 26.0
Kindlin2Intermediate23.3
PaxillinSignaling15.7
p130CasSignaling14.4
VASPSignaling11.1
FAKSignaling9.9
ZyxinSignaling9.4
(Data sourced from reference[15])

Experimental Protocols

Protocol 1: Live-Cell Imaging of Parvin-FP at Focal Adhesions

This protocol provides a general framework for imaging Parvin dynamics. It should be optimized for your specific cell line and microscopy setup.

  • Cell Culture and Transfection:

    • One to two days before imaging, seed your cells of interest (e.g., NIH3T3, U2OS) onto glass-bottom dishes or coverslips coated with an appropriate ECM protein (e.g., 10 µg/mL fibronectin).

    • Transfect the cells with your Parvin-FP plasmid using your preferred method. Aim for a low transfection efficiency to ensure you can image individual cells. For generating stable cell lines, select clones with low expression levels to minimize artifacts.

    • Allow the cells to express the fusion protein for 24-48 hours.

  • Microscope Setup and Environmental Control:

    • Turn on the microscope, laser sources, and environmental chamber at least one hour before imaging to allow for stabilization of temperature and CO2 levels.

    • Set the environmental chamber to 37°C and 5% CO2.

    • Use an objective heater if available to prevent temperature fluctuations at the sample.

  • Image Acquisition:

    • Place the dish on the microscope stage and allow it to equilibrate for at least 15 minutes.

    • Use a high NA objective (e.g., 60x or 100x oil immersion).

    • Locate a cell with a healthy morphology and low to moderate expression of the Parvin-FP.

    • If using TIRF microscopy, adjust the laser angle to achieve total internal reflection.

    • Set the laser power and camera exposure time to the minimum levels that provide a good SNR.

    • Acquire time-lapse images at a frequency appropriate for Parvin dynamics. For focal adhesion turnover, an interval of 1-5 minutes is often suitable.[11] For faster dynamics measured by FRAP, much faster acquisition is needed (see Protocol 2).

Protocol 2: Quantifying Parvin Turnover using FRAP

  • Image Acquisition Setup:

    • Follow steps 1-3 from Protocol 1.

    • In your imaging software, define a region of interest (ROI) that encompasses a single, stable focal adhesion where Parvin-FP is localized.

    • Set up a time-lapse acquisition sequence that includes:

      • 5-10 pre-bleach images to establish a baseline fluorescence intensity.

      • A single bleach event using high laser power targeted to the ROI.

      • A post-bleach time-lapse series to monitor fluorescence recovery. The duration and frequency will depend on the turnover rate of Parvin. A good starting point is to acquire images every 5-10 seconds for 5-10 minutes.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region in the same cell, and a background region outside the cell for each time point.

    • Correct for photobleaching during acquisition by normalizing the intensity of the bleached ROI to the control region.

    • Subtract the background intensity from your measurements.

    • Normalize the corrected fluorescence recovery data, typically setting the pre-bleach intensity to 1 and the intensity immediately after bleaching to 0.

    • Fit the recovery curve to an exponential function to determine the half-time of recovery (t½) and the mobile fraction.

Visualizations

Parvin Signaling Pathway

Parvin_Signaling ECM Extracellular Matrix (e.g., Fibronectin) Integrin Integrin Receptors ECM->Integrin binds ILK ILK Integrin->ILK recruits FAK FAK Integrin->FAK recruits Parvin α/β-Parvin ILK->Parvin binds Actin Actin Cytoskeleton ILK->Actin link to PINCH PINCH PINCH->ILK binds Parvin->ILK Paxillin Paxillin Parvin->Paxillin binds (α-Parvin) Parvin->Actin link to TESK1 TESK1 Parvin->TESK1 inhibits (α-Parvin) Rac1 Rac1 Parvin->Rac1 inhibits (α-Parvin) PIX α-PIX Parvin->PIX binds (β-Parvin) Paxillin->FAK Paxillin->Actin link to FAK->Paxillin PIX->Rac1 activates

Caption: The Parvin signaling network at focal adhesions.

Experimental Workflow for Quantifying Parvin Dynamics

Parvin_Workflow start Start culture 1. Cell Culture & Transfection (Parvin-FP on coated coverslips) start->culture finish End imaging 2. Live-Cell Imaging (TIRF or Confocal) culture->imaging frap 3. FRAP Experiment (Bleach Parvin-FP in FA) imaging->frap analysis 4. Image Analysis (Measure fluorescence recovery) frap->analysis quantify 5. Quantification (Calculate t½ and mobile fraction) analysis->quantify quantify->finish

Caption: Workflow for FRAP-based analysis of Parvin turnover.

References

Addressing off-target effects in Parvin CRISPR experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing CRISPR-Cas9 technology to study the Parvin gene family. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges in your experiments, with a focus on mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the function of Parvin, and why is it a target of interest in CRISPR studies?

The Parvin family of proteins (α-parvin, β-parvin, and γ-parvin) are crucial adaptor proteins that link integrins to the actin cytoskeleton.[1][2] They are key components of focal adhesions, which are essential for cell adhesion, migration, spreading, and survival.[1][2][3][4] Parvins are involved in intracellular signaling pathways that regulate cytoskeletal dynamics. For instance, they form a ternary complex with Integrin-Linked Kinase (ILK) and the PINCH protein (IPP complex), which is vital for these cellular processes.[1][2][3][5] Given their central role in cell biology, researchers use CRISPR-Cas9 to knock out or modify Parvin genes to understand their specific functions in normal physiology and in diseases like cancer.[5][6]

Q2: What are off-target effects in CRISPR experiments, and why are they a concern?

Off-target effects refer to unintended modifications to the genome at locations other than the intended target site.[7][8] These occur because the guide RNA (gRNA) can sometimes guide the Cas9 nuclease to cut DNA sequences that are similar, but not identical, to the on-target sequence.[7][9] Off-target mutations are a major concern as they can lead to unintended biological consequences, such as the activation of oncogenes or the disruption of essential genes, which can confound experimental results and raise safety concerns for potential therapeutic applications.[9][10]

Q3: How can I minimize off-target effects when designing my gRNA for Parvin?

Careful gRNA design is the first and most critical step in reducing off-target effects.[7][11]

  • Use Design Tools: Employ bioinformatics tools that predict potential off-target sites. These tools scan the genome for sequences with similarity to your target and provide specificity scores.

  • Target Unique Sequences: Choose a gRNA sequence within your Parvin gene of interest that has the fewest potential off-target sites in the rest of the genome.[12]

  • Length and GC Content: Standard gRNAs are 20 nucleotides long. Using truncated gRNAs (17-18 nucleotides) can sometimes increase specificity.[11] Aim for a GC content between 40-60% for optimal on-target activity.[9]

Troubleshooting Guides

Problem 1: High frequency of off-target mutations detected.

If you are observing a high number of off-target mutations after your CRISPR experiment targeting a Parvin gene, consider the following solutions:

Solution 1: Use a High-Fidelity Cas9 Variant.

Engineered Cas9 variants have been developed to have reduced off-target activity while maintaining high on-target efficiency.[13][14][15][16][17] Consider using one of these variants instead of the standard wild-type SpCas9.

Comparison of High-Fidelity Cas9 Variants

Cas9 VariantKey MutationsReduction in Off-Target EffectsOn-Target ActivityReference
SpCas9-HF1 N497A, R661A, Q695A, Q926AReduces off-target effects to undetectable levels for many gRNAs.Comparable to wild-type SpCas9 for >85% of gRNAs.[15][17]
eSpCas9(1.1) K810A, K1003A, R1060ASubstantially reduces off-target cleavage.Can have lower on-target activity for some gRNAs.[8]
evoCas9 Combination of mutationsIncreased on-to-off-target ratio.High on-target activity.[18]
Alt-R HiFi Cas9 R691A>99% of editing events are on-target.High on-target activity in primary cells.[13]

Solution 2: Optimize the Delivery Method.

The amount and duration of Cas9 and gRNA expression can influence off-target activity.[9]

  • Ribonucleoprotein (RNP) Delivery: Delivering the Cas9 protein and gRNA as a pre-complexed RNP can reduce off-target effects. The RNP is active immediately upon delivery and is degraded relatively quickly by the cell, limiting the time available for off-target cleavage.[9][13]

  • mRNA Delivery: Using Cas9 mRNA instead of a DNA plasmid can also reduce the duration of Cas9 expression.[9]

Solution 3: Use Anti-CRISPR Proteins.

Anti-CRISPR (Acr) proteins are naturally occurring inhibitors of Cas9.[19][20][21] They can be delivered after a sufficient time for on-target editing has passed to turn off Cas9 activity and prevent further off-target mutations.[19][22] For example, AcrIIA4 can effectively inhibit the widely used Streptococcus pyogenes Cas9 (SpyCas9).[20]

Problem 2: Difficulty validating on-target edits and assessing off-target events.

Validating your CRISPR edits is crucial. Here are some recommended methods:

Solution 1: On-Target Validation.

  • Mismatch Cleavage Assays (e.g., T7E1): This is a quick and relatively inexpensive method to screen for the presence of insertions or deletions (indels) in a population of cells.

  • Sanger Sequencing: For clonal cell lines, Sanger sequencing of the target region is essential to determine the exact nature of the mutation (e.g., frameshift, specific base change).[23][24]

  • Next-Generation Sequencing (NGS): NGS provides a comprehensive view of the types and frequencies of indels at the target site in a pooled cell population.[23][24]

Solution 2: Off-Target Detection.

Several unbiased, genome-wide methods can be used to identify off-target sites:

  • GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This method captures double-strand breaks (DSBs) by integrating a short, double-stranded oligodeoxynucleotide (dsODN) tag.[8][14]

  • Digenome-seq (Digested Genome Sequencing): This in vitro method uses Cas9 to digest genomic DNA, followed by whole-genome sequencing to identify cleavage sites.[8][14][25]

  • CIRCLE-seq (Circularization for In Vitro Reporting of Cleavage Effects by Sequencing): This is another in vitro method that can identify off-target sites with high sensitivity.[8][14]

  • DISCOVER-seq: This method identifies DSBs by detecting the recruitment of the DNA repair factor MRE11.[26]

Experimental Protocols

Protocol 1: Ribonucleoprotein (RNP) Electroporation for Parvin Knockout

This protocol describes the delivery of Cas9 RNP into a cell line to generate a knockout of a Parvin gene.

Materials:

  • High-fidelity Cas9 nuclease (e.g., Alt-R HiFi Cas9)[13]

  • Custom synthesized gRNA targeting the Parvin gene of interest

  • Electroporation buffer

  • Target cell line

  • Electroporation system

Procedure:

  • Resuspend the lyophilized gRNA in nuclease-free buffer.

  • On the day of electroporation, prepare the RNP complex by mixing the Cas9 protein and the gRNA in an appropriate buffer. Incubate at room temperature for 10-20 minutes to allow the complex to form.

  • Harvest the target cells and resuspend them in the electroporation buffer at the desired concentration.

  • Add the pre-formed RNP complex to the cell suspension.

  • Transfer the cell/RNP mixture to an electroporation cuvette and apply the electric pulse using a pre-optimized program for your cell line.

  • Immediately after electroporation, transfer the cells to a culture dish with pre-warmed media.

  • Culture the cells for 48-72 hours before proceeding with validation assays.[27]

Protocol 2: T7 Endonuclease I (T7E1) Assay for On-Target Editing Efficiency

This protocol is for determining the percentage of alleles that have been modified by CRISPR-Cas9.

Materials:

  • Genomic DNA from edited and control cells

  • PCR primers flanking the target site in the Parvin gene

  • High-fidelity DNA polymerase

  • T7 Endonuclease I

  • Agarose (B213101) gel electrophoresis system

Procedure:

  • Extract genomic DNA from both the CRISPR-edited and control cell populations.

  • Amplify the target region (typically 400-800 bp) using PCR with high-fidelity polymerase.

  • Purify the PCR products.

  • Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands. This is typically done in a thermocycler by heating to 95°C and then slowly cooling.

  • Digest the re-annealed PCR products with T7 Endonuclease I for 15-30 minutes at 37°C. T7E1 recognizes and cleaves mismatched DNA.

  • Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates the presence of indels.

  • Quantify the band intensities to estimate the percentage of modified alleles.

Visualizations

Signaling Pathway of Parvin at Focal Adhesions

Parvin_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm ECM Fibronectin/Collagen Integrin Integrin ECM->Integrin binds ILK ILK Integrin->ILK recruits FAK FAK Integrin->FAK activates Parvin Parvin ILK->Parvin PINCH PINCH PINCH->ILK Paxillin Paxillin Parvin->Paxillin Actin Actin Cytoskeleton Parvin->Actin regulates Rac1 Rac1 Parvin->Rac1 inhibits Paxillin->ILK recruits FAK->Paxillin recruits

Caption: Simplified signaling pathway of Parvin at focal adhesions.

Experimental Workflow for Parvin CRISPR Knockout

CRISPR_Workflow cluster_design Step 1: Design cluster_prep Step 2: Preparation cluster_edit Step 3: Gene Editing cluster_validation Step 4: Validation cluster_analysis Step 5: Analysis gRNA_Design gRNA Design for Parvin (In Silico) RNP_Prep Cas9/gRNA RNP Assembly gRNA_Design->RNP_Prep Transfection Cell Transfection (Electroporation) RNP_Prep->Transfection Validation On-Target Validation (T7E1/Sanger/NGS) Transfection->Validation OffTarget Off-Target Analysis (GUIDE-seq/Digenome-seq) Validation->OffTarget Phenotype Phenotypic Analysis Validation->Phenotype

Caption: General experimental workflow for a Parvin CRISPR knockout experiment.

Logic for Off-Target Effect Mitigation

Caption: Decision-making flowchart for minimizing off-target effects.

References

Technical Support Center: Optimizing Cell Lysis for Parvin Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis buffers for the stability of Parvin proteins.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Parvin proteins and why is their stability during cell lysis important?

Parvin proteins (α-, β-, and γ-parvin) are adaptor proteins that play a crucial role in cell adhesion, migration, and signaling.[1][2] They are key components of the Integrin-Linked Kinase (ILK)-PINCH-Parvin (IPP) complex, which connects the actin cytoskeleton to the extracellular matrix via integrins.[1][2][3] Maintaining the stability of Parvin proteins during cell lysis is critical for accurately studying their function, interaction partners, and post-translational modifications, which are essential for understanding cellular processes and disease progression.[4]

Q2: Which type of lysis buffer is most appropriate for extracting Parvin proteins?

The choice of lysis buffer depends on the downstream application. Parvin proteins are localized to focal adhesions, which are complex structures at the cell membrane.[5]

  • For Immunoprecipitation (IP) and studying protein-protein interactions: A non-denaturing or mild lysis buffer, such as one containing NP-40 or Triton X-100, is recommended to preserve the native conformation of Parvin and its interaction with other proteins in the IPP complex.[6][7][8]

  • For Western Blotting and general protein extraction: A stronger, denaturing buffer like RIPA buffer, which contains SDS, can be used to ensure complete solubilization of focal adhesion proteins.[6][7] However, this may disrupt protein complexes.

Q3: How do pH and ionic strength of the lysis buffer affect Parvin protein stability?

The stability of focal adhesion complexes, where Parvin is located, is sensitive to pH. Studies have shown that the mechanical stability of focal adhesions is lowest at a pH of 6.4 and significantly higher at both more acidic (pH 5.6) and more basic (pH 7.2) conditions.[9] Therefore, maintaining a physiological pH between 7.2 and 8.0 is generally recommended for preserving the integrity of these structures during lysis.

Ionic strength, typically controlled by the salt concentration (e.g., NaCl), is also crucial. Low salt concentrations can lead to increased protein solubility ("salting in"), while very high concentrations can cause precipitation ("salting out").[10] A physiological salt concentration of around 150 mM NaCl is a good starting point for most applications.[6]

Q4: What are the essential additives for a Parvin lysis buffer to prevent degradation?

Due to the release of endogenous proteases and phosphatases upon cell lysis, it is critical to add inhibitors to the lysis buffer immediately before use.[11]

  • Protease Inhibitors: A broad-spectrum protease inhibitor cocktail is essential to prevent the degradation of Parvin proteins.[11][12]

  • Phosphatase Inhibitors: Since Parvin's function is regulated by phosphorylation, phosphatase inhibitors are crucial for preserving its phosphorylation status for downstream analysis.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Parvin Protein Yield Incomplete cell lysis.For adherent cells, ensure complete scraping. For tough-to-lyse cells, consider brief sonication on ice.
Parvin protein is in the insoluble fraction (pellet).Use a stronger lysis buffer (e.g., RIPA) or add a higher concentration of a non-ionic detergent. Consider a buffer containing urea/thiourea for highly insoluble proteins.
Protein degradation.Ensure protease and phosphatase inhibitor cocktails are fresh and added to the lysis buffer immediately before use. Perform all lysis steps at 4°C or on ice.[11][12]
Parvin Protein Degradation (Multiple bands on Western Blot) Proteolytic cleavage.Use a fresh, comprehensive protease inhibitor cocktail. Minimize the time between cell lysis and sample analysis.
Repeated freeze-thaw cycles of the lysate.Aliquot cell lysates after the first preparation and store at -80°C to avoid multiple freeze-thaw cycles.
Loss of Protein-Protein Interactions (e.g., in Co-IP) Lysis buffer is too harsh.Switch to a milder, non-denaturing lysis buffer (e.g., NP-40 or Triton X-100 based) that does not contain SDS.[7][8]
Incorrect salt concentration.Optimize the salt concentration in your lysis buffer. Start with 150 mM NaCl and test a range (e.g., 100-200 mM) to find the optimal condition for the specific interaction.
Variability in Phosphorylation Status Phosphatase activity.Add a phosphatase inhibitor cocktail to your lysis buffer. Ensure inhibitors are active and added fresh.

Data Presentation: Lysis Buffer Component Comparison

The following tables summarize the properties of common lysis buffer components and their suitability for different experimental goals when studying Parvin proteins.

Table 1: Comparison of Common Detergents in Lysis Buffers

Detergent Type Properties Recommended Use for Parvin Studies
NP-40 (Nonidet P-40) Non-ionicMild, non-denaturing. Good for solubilizing cytoplasmic and membrane proteins while preserving protein-protein interactions.[13]Immunoprecipitation (IP), Co-IP, kinase assays, and other functional assays where protein complex integrity is important.
Triton™ X-100 Non-ionicMild, non-denaturing. Similar to NP-40, effective at solubilizing membrane proteins without denaturing them.IP, Co-IP, and functional assays. Can sometimes interfere with UV-based protein quantification.
SDS (Sodium Dodecyl Sulfate) AnionicStrong, denaturing detergent. Disrupts cell membranes and denatures proteins by breaking protein-protein interactions.Western blotting, where complete protein solubilization and denaturation are required. Not suitable for IP or functional assays.
Sodium Deoxycholate AnionicIonic detergent often used in combination with other detergents (e.g., in RIPA buffer). Aids in disrupting membranes.Used in RIPA buffer for complete cell lysis for Western blotting.
CHAPS ZwitterionicMild, non-denaturing. Useful for solubilizing membrane proteins while maintaining their native structure.An alternative to NP-40 and Triton X-100 for IP and functional assays, especially for membrane-associated proteins.

Table 2: Recommended Starting Concentrations for Lysis Buffer Components

Component Recommended Starting Concentration Purpose Notes
Buffer (Tris-HCl or HEPES) 20-50 mMMaintain a stable pHOptimal pH is typically between 7.2 and 8.0.
Salt (NaCl or KCl) 150 mMMaintain physiological ionic strengthCan be optimized (100-200 mM) to enhance specific protein-protein interactions.
Non-ionic Detergent (NP-40 or Triton X-100) 0.5 - 1.0% (v/v)Solubilize proteins from membranesFor mild lysis to preserve protein complexes.
Ionic Detergent (SDS) 0.1 - 1.0% (w/v)Denature proteins and disrupt cellsFor complete solubilization for applications like Western blotting.
EDTA/EGTA 1-5 mMChelates divalent cations, inhibiting metalloproteasesUse EDTA-free protease inhibitors if your downstream application is sensitive to chelating agents.
Protease Inhibitor Cocktail 1X (as per manufacturer's instructions)Prevent protein degradationAdd fresh to the lysis buffer immediately before use.
Phosphatase Inhibitor Cocktail 1X (as per manufacturer's instructions)Preserve protein phosphorylationAdd fresh to the lysis buffer immediately before use.
Glycerol 5-10% (v/v)Protein stabilizationCan help to maintain protein stability during storage.

Experimental Protocols

Protocol 1: Lysis of Adherent Cells for Parvin Immunoprecipitation (Mild Lysis)
  • Preparation:

    • Prepare fresh IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40.

    • Immediately before use, add 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail.

    • Pre-cool all buffers and a cell scraper to 4°C.

  • Cell Lysis:

    • Wash cell monolayer (e.g., in a 10 cm dish) twice with ice-cold PBS.

    • Aspirate PBS completely.

    • Add 1 ml of ice-cold IP Lysis Buffer to the dish.

    • Scrape the cells off the dish using the pre-cooled cell scraper.

    • Transfer the cell lysate to a pre-cooled microcentrifuge tube.

  • Incubation and Clarification:

    • Incubate the lysate on ice for 30 minutes with occasional gentle vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (soluble protein fraction) to a new pre-cooled tube. This lysate is now ready for immunoprecipitation.

Protocol 2: Lysis of Adherent Cells for Parvin Western Blotting (Denaturing Lysis)
  • Preparation:

    • Prepare fresh RIPA Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

    • Immediately before use, add 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail.

    • Pre-cool all buffers and a cell scraper to 4°C.

  • Cell Lysis:

    • Follow steps 2a-2d from Protocol 1, using RIPA Lysis Buffer instead of IP Lysis Buffer.

  • Incubation, Sonication, and Clarification:

    • Incubate the lysate on ice for 30 minutes.

    • For complete lysis and to shear genomic DNA, sonicate the lysate briefly on ice (e.g., 3 pulses of 10 seconds each).

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube. This lysate is ready for protein quantification and Western blot analysis.

Visualizations

IPP_Signaling_Pathway cluster_IPP IPP Complex ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin binds ILK ILK Integrin->ILK recruits FAK FAK Integrin->FAK activates PINCH PINCH ILK->PINCH binds Parvin Parvin ILK->Parvin binds Signaling Downstream Signaling (Cell Survival, Migration, Proliferation) ILK->Signaling Actin Actin Cytoskeleton Parvin->Actin binds Actin->Signaling Paxillin Paxillin Paxillin->Parvin binds FAK->Paxillin phosphorylates FAK->Signaling

Caption: The Integrin-PINCH-Parvin (IPP) signaling pathway.

Lysis_Workflow start Start: Cultured Cells wash Wash with ice-cold PBS start->wash add_buffer Add Lysis Buffer (+ Protease/Phosphatase Inhibitors) wash->add_buffer scrape Scrape and Collect Lysate add_buffer->scrape incubate Incubate on ice scrape->incubate centrifuge Centrifuge to pellet debris incubate->centrifuge supernatant Collect Supernatant (Soluble Protein Fraction) centrifuge->supernatant end Downstream Application (IP, WB, etc.) supernatant->end

Caption: General experimental workflow for cell lysis.

References

Validation & Comparative

Validating the α-Parvin:F-Actin Interaction In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between proteins and the cytoskeleton is paramount. This guide provides a comparative analysis of in vitro methods to validate the interaction between α-parvin, a key focal adhesion protein, and filamentous actin (F-actin), a fundamental component of the cellular framework. We will delve into established techniques, compare their performance with alternative approaches, and provide the experimental data and protocols necessary for replication.

The interaction between α-parvin and F-actin is crucial for cell adhesion, migration, and the stabilization of focal adhesions[1][2]. Validating and quantifying this interaction is a critical step in dissecting its role in both normal physiology and disease states. This guide will focus on the widely used co-sedimentation assay and compare it with fluorescence-based microscopy techniques, using the well-characterized actin-binding proteins α-actinin and vinculin as benchmarks.

At a Glance: Comparing In Vitro F-Actin Binding Assays

To provide a clear overview, the following table summarizes the key quantitative data for the interaction of α-parvin and the comparative proteins, α-actinin and vinculin, with F-actin.

ProteinMethodReported Kd (µM)Key Findings
α-Parvin Co-sedimentation Assay8.4 ± 2.1[1][2]Directly binds to F-actin.
α-Actinin Stopped-flow fluorescence & light scattering0.83 - 2.4[3]Cross-links and bundles F-actin.[4]
Vinculin Co-sedimentation AssayVaries (activated vs. inactive)F-actin binding is regulated by conformational changes.[5]

Visualizing the Experimental Landscape

A clear understanding of the experimental workflow is essential for successful validation. The following diagrams, generated using the DOT language, illustrate the core methodologies discussed in this guide.

Co_Sedimentation_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_centrifugation Centrifugation cluster_analysis Analysis G_actin G-actin Polymerization Polymerization Buffer G_actin->Polymerization aParvin α-Parvin Incubate Incubate (Room Temp) aParvin->Incubate Polymerization->Incubate Ultracentrifugation Ultracentrifugation (100,000 x g) Incubate->Ultracentrifugation Supernatant Supernatant Ultracentrifugation->Supernatant Pellet Pellet Ultracentrifugation->Pellet SDS_PAGE SDS-PAGE & Densitometry Supernatant->SDS_PAGE Pellet->SDS_PAGE

Co-sedimentation assay workflow.

Fluorescence_Microscopy_Workflow cluster_prep Preparation cluster_incubation Incubation & Visualization cluster_analysis Analysis F_actin Fluorescently-labeled F-actin Incubate Incubate on Coverslip F_actin->Incubate aParvin α-Parvin aParvin->Incubate Coverslip Coated Coverslip Coverslip->Incubate Microscopy Fluorescence/TIRF Microscopy Incubate->Microscopy Image_Analysis Image Analysis (e.g., ImageJ) Microscopy->Image_Analysis Quantification Quantify Bundling/Colocalization Image_Analysis->Quantification

Fluorescence microscopy workflow.

Deep Dive: Experimental Protocols

For accurate and reproducible results, detailed methodologies are indispensable. The following sections provide comprehensive protocols for the key experiments discussed.

F-Actin Co-Sedimentation Assay

This is a robust and widely used method to determine the binding of a protein to F-actin[6][7][8]. The principle lies in the fact that F-actin, being a polymer, can be pelleted by ultracentrifugation, while monomeric G-actin and most non-binding proteins remain in the supernatant.

a. Materials:

  • Purified α-parvin

  • Rabbit skeletal muscle actin

  • G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 0.5 mM DTT)

  • 10x Polymerization Buffer (500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • Reaction Buffer (e.g., 20 mM HEPES pH 7.4, 100 mM KCl, 2 mM MgCl₂, 1 mM DTT)

  • Ultracentrifuge with a suitable rotor (e.g., TLA100)

  • SDS-PAGE gels and staining reagents

b. Protocol:

  • Actin Polymerization:

    • Thaw an aliquot of G-actin on ice.

    • Clarify the G-actin by centrifugation at 100,000 x g for 30 minutes at 4°C to remove any aggregates.

    • Induce polymerization by adding 1/10th volume of 10x Polymerization Buffer to the G-actin solution.

    • Incubate at room temperature for 1 hour to allow for complete polymerization into F-actin.

  • Binding Reaction:

    • In ultracentrifuge tubes, prepare a series of reactions containing a fixed concentration of F-actin (e.g., 5 µM) and increasing concentrations of α-parvin (e.g., 0-20 µM) in Reaction Buffer.

    • Include control reactions with α-parvin alone (no F-actin) and F-actin alone.

    • Incubate the reactions at room temperature for 30-60 minutes.

  • Centrifugation:

    • Centrifuge the samples at 100,000 x g for 30 minutes at 22°C to pellet the F-actin and any bound proteins.

  • Analysis:

    • Carefully collect the supernatant from each tube.

    • Resuspend the pellets in an equal volume of 1x SDS-PAGE sample buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

    • Stain the gel with Coomassie Blue or a more sensitive stain and quantify the amount of α-parvin in the pellet and supernatant fractions using densitometry.

c. Data Interpretation:

The amount of α-parvin in the pellet will increase with its concentration until saturation is reached. By plotting the concentration of bound α-parvin against the free concentration, a binding curve can be generated, and the dissociation constant (Kd) can be calculated.

Fluorescence Microscopy-Based Actin Bundling Assay

This method provides a visual confirmation of the interaction and can reveal information about the protein's ability to organize F-actin into higher-order structures[9][10].

a. Materials:

  • Purified α-parvin

  • Fluorescently labeled actin (e.g., rhodamine-phalloidin (B2604369) or directly labeled actin)

  • Microscope slides and coverslips coated with poly-L-lysine

  • Fluorescence microscope (confocal or TIRF for higher resolution)[11][12][13]

  • Image analysis software (e.g., ImageJ/Fiji)[9]

b. Protocol:

  • Prepare F-actin: Polymerize fluorescently labeled G-actin as described in the co-sedimentation assay protocol.

  • Binding and Visualization:

    • On a coated coverslip, incubate a dilute solution of fluorescent F-actin (e.g., 1 µM) with varying concentrations of α-parvin.

    • Include a negative control (F-actin alone) and a positive control (e.g., α-actinin, a known actin-bundling protein).[9]

    • After a short incubation (10-15 minutes), visualize the samples using a fluorescence microscope.

c. Data Interpretation:

In the absence of a bundling protein, individual actin filaments will be observed. In the presence of a bundling protein like α-actinin, thick bundles of F-actin will be visible.[9] The formation of F-actin bundles in the presence of α-parvin would indicate a direct interaction and cross-linking activity. The extent of bundling can be quantified by measuring the fluorescence intensity and thickness of the bundles using image analysis software.[9]

Comparative Analysis with Alternative Proteins

To put the interaction of α-parvin with F-actin into a broader context, it is useful to compare it with other well-characterized actin-binding proteins found in focal adhesions.

  • α-Actinin: This protein is a well-established actin-bundling protein that forms anti-parallel dimers to crosslink actin filaments.[4] Its interaction with F-actin is readily detectable by both co-sedimentation and fluorescence microscopy, making it an excellent positive control for bundling assays.[9][14]

  • Vinculin: The interaction of vinculin with F-actin is more complex and is regulated by its conformational state.[5][15] In its inactive, closed conformation, vinculin's F-actin binding site is masked. Activation, for example through binding to talin, exposes the F-actin binding site, allowing it to link the actin cytoskeleton to integrins.[15] This regulatory aspect makes vinculin an interesting point of comparison, highlighting the diverse mechanisms of actin-binding proteins.

Advanced and Complementary Techniques

For a more in-depth analysis of the α-parvin:F-actin interaction, researchers can employ more advanced techniques:

  • Total Internal Reflection Fluorescence (TIRF) Microscopy: TIRF microscopy allows for the visualization of single actin filament dynamics near a surface with high signal-to-noise ratio.[11][12][13] This technique can be used to directly observe the binding of fluorescently labeled α-parvin to individual F-actin filaments and to study its effect on actin polymerization and depolymerization dynamics in real-time.[13][16]

  • In Vitro Reconstitution: For a more holistic understanding, the interaction can be studied within a reconstituted system that mimics the cellular environment more closely.[17][18][19][20] This could involve incorporating other focal adhesion proteins like talin and integrins on a supported lipid bilayer to investigate how the interplay of these components influences the α-parvin:F-actin interaction.

Conclusion

Validating the interaction between α-parvin and F-actin is a critical step in understanding its cellular function. The co-sedimentation assay provides a robust and quantitative method to determine binding affinity, while fluorescence microscopy offers a powerful visual confirmation and insights into the protein's effect on actin organization. By comparing the results obtained for α-parvin with those of well-characterized actin-binding proteins like α-actinin and vinculin, and by employing advanced techniques like TIRF microscopy, researchers can build a comprehensive picture of this vital protein-protein interaction. This guide provides the necessary framework and detailed protocols to empower researchers in their quest to unravel the complexities of the cytoskeleton.

References

A Comparative Functional Analysis of α-Parvin and β-Parvin in Cellular Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct and overlapping roles of α-parvin and β-parvin, two key adaptor proteins in cell adhesion and signaling.

The parvin family of proteins, comprising α-parvin, β-parvin, and γ-parvin, are crucial players in the intricate machinery that governs cell-matrix adhesion, cell migration, and cytoskeletal organization.[1][2][3] As adaptor proteins, they form a critical link between integrins and the actin cytoskeleton, primarily through their participation in the Integrin-Linked Kinase (ILK)/PINCH/Parvin (IPP) complex.[1][3][4][5] While structurally similar, α-parvin and β-parvin exhibit both redundant and unique functions, making their comparative analysis essential for understanding their specific contributions to cellular processes and their potential as therapeutic targets. This guide provides a detailed comparison of their functional performance, supported by experimental data and methodologies.

Structural and Expression Profile

Both α-parvin and β-parvin are characterized by the presence of two calponin homology (CH) domains, which are responsible for their interactions with other proteins and F-actin.[1][2][6][7] While α-parvin is ubiquitously expressed, β-parvin expression is particularly enriched in cardiac and skeletal muscle.[5][8] Interestingly, the expression of these two parvins can be mutually regulatory, with the depletion of α-parvin leading to a dramatic increase in the level of β-parvin.[9]

Featureα-Parvin (PARVA)β-Parvin (PARVB)References
Alternate Names Actopaxin, CH-ILKBPAffixin[6][9]
Structure Two C-terminal calponin homology (CH) domainsTwo C-terminal calponin homology (CH) domains[1][2][6][7]
Expression UbiquitousEnriched in heart and skeletal muscle[5][8]
Regulation Can negatively regulate β-parvin expressionCan be negatively regulated by α-parvin[9][10]

Differential Roles in Cell Morphology and Migration

A key distinction between α-parvin and β-parvin lies in their influence on cell spreading and lamellipodia formation. Experimental evidence from siRNA-mediated knockdown studies reveals opposing effects. Depletion of α-parvin enhances cell spreading and lamellipodia formation, suggesting an inhibitory role.[1][9] Conversely, depletion of β-parvin inhibits these processes, indicating its promotional role.[1]

Cellular ProcessEffect of α-ParvinEffect of β-ParvinReferences
Cell Spreading InhibitsPromotes[1][11]
Lamellipodia Formation InhibitsPromotes[1][9]
Rac1 Activation InhibitsPromotes (via α-PIX)[1][9][11]

These differential effects are closely linked to their distinct regulation of the small GTPase Rac1, a master regulator of actin polymerization and lamellipodia protrusion. α-parvin has been shown to inhibit Rac1 activity, while β-parvin promotes Rac1 activation through its interaction with the guanine (B1146940) nucleotide exchange factor α-PIX.[1][9][11][12]

The ILK-Parvin Interaction: A Tale of Two Affinities

Both α-parvin and β-parvin bind to Integrin-Linked Kinase (ILK) through their C-terminal CH2 domain, and this interaction is mutually exclusive.[1][9] This competition for ILK binding is a critical regulatory node with profound functional consequences. The binding of α-parvin to ILK is essential for the formation of a stable ternary IPP complex (ILK-PINCH-α-parvin) which is crucial for cell survival and protection from apoptosis.[1][9] In contrast, β-parvin's interaction with ILK has been shown to inhibit ILK kinase activity and can reverse some of its oncogenic effects.[1][11]

Interaction Partnerα-Parvinβ-ParvinReferences
Integrin-Linked Kinase (ILK) Binds via CH2 domain, enhances ILK activity, interaction is crucial for cell survival.Binds via CH2 domain, inhibits ILK activity, binding is mutually exclusive with α-parvin.[1][9][11]
Paxillin (B1203293) Binds to LD motifs via CH2 domain.Binds to LD1, LD2, and LD4 motifs via CH2 domain with Kd values of 27, 42, and 73 µM, respectively.[1][12][13]
α-actinin Interacts.Interacts.[1][12]
Testicular Kinase 1 (TESK1) Binds and inhibits.No reported interaction.[1][12]
α-PIX (ARHGEF6) No reported interaction.Binds via CH1 domain, leading to Rac1 activation.[1][10][12][14]
F-actin Binds with a Kd of 8.4 µM.Does not directly bind actin, despite having actin-binding sequences.[10][12]

Signaling Pathways and Regulatory Networks

The distinct binding partners and regulatory effects of α- and β-parvin place them at the center of different signaling cascades that control cell behavior.

α-Parvin Signaling Network

The α-parvin-containing IPP complex is a central hub in integrin-mediated signaling, promoting cell survival by activating the Akt pathway.[1] Furthermore, α-parvin's interaction with and inhibition of TESK1 and its regulation of Rac1 activity highlight its role in controlling cytoskeletal dynamics and cell migration.[1][12]

alpha_parvin_signaling Integrin Integrin ILK ILK Integrin->ILK PINCH PINCH ILK->PINCH alpha_parvin α-Parvin ILK->alpha_parvin Binds Akt Akt (Survival) ILK->Akt Activates alpha_parvin->ILK TESK1 TESK1 alpha_parvin->TESK1 Inhibits Rac1_alpha Rac1 alpha_parvin->Rac1_alpha Inhibits Cell_Spreading_alpha Cell Spreading & Lamellipodia Rac1_alpha->Cell_Spreading_alpha

Figure 1: α-Parvin signaling pathway.

β-Parvin Signaling Network

In contrast, β-parvin promotes cell spreading and migration by activating Rac1 through its interaction with α-PIX.[1][10] Its ability to inhibit ILK activity suggests a role in counteracting the pro-survival and oncogenic signals that can be mediated by the α-parvin-ILK complex.[1][11]

beta_parvin_signaling Integrin Integrin ILK_beta ILK Integrin->ILK_beta beta_parvin β-Parvin ILK_beta->beta_parvin Binds alpha_PIX α-PIX beta_parvin->alpha_PIX Binds ILK_activity ILK Kinase Activity beta_parvin->ILK_activity Inhibits Rac1_beta Rac1 alpha_PIX->Rac1_beta Activates Cell_Spreading_beta Cell Spreading & Lamellipodia Rac1_beta->Cell_Spreading_beta

Figure 2: β-Parvin signaling pathway.

Experimental Protocols

To dissect the distinct functions of α-parvin and β-parvin, a combination of molecular and cellular biology techniques is employed. Below are generalized protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Demonstrate Mutually Exclusive Binding to ILK

This protocol is used to show that α-parvin and β-parvin compete for the same binding site on ILK.

  • Cell Culture and Lysis: Culture cells co-expressing tagged versions of ILK, α-parvin, and β-parvin. Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the tag on ILK. This will pull down ILK and any proteins bound to it.

  • Washing: Wash the antibody-protein complexes to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the antibody.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies specific to the tags on α-parvin and β-parvin. The relative amounts of co-precipitated parvins will indicate their binding preference to ILK under the experimental conditions.

siRNA-Mediated Knockdown to Assess Effects on Cell Spreading

This protocol is used to determine the individual contributions of α-parvin and β-parvin to cell spreading.

  • siRNA Transfection: Transfect cells with siRNAs specifically targeting the mRNA of α-parvin or β-parvin. A non-targeting siRNA should be used as a control.

  • Cell Seeding: After a sufficient knockdown period (e.g., 48-72 hours), seed the cells onto fibronectin-coated coverslips.

  • Spreading Assay: Allow the cells to spread for a defined period (e.g., 30-60 minutes).

  • Fixation and Staining: Fix the cells and stain the actin cytoskeleton (e.g., with phalloidin) and the nucleus (e.g., with DAPI).

  • Imaging and Analysis: Acquire images using fluorescence microscopy and quantify the cell area to determine the extent of cell spreading. A significant increase in cell area upon α-parvin knockdown and a decrease upon β-parvin knockdown would be expected.[1]

Rac1 Activation Assay

This assay is used to measure the levels of active, GTP-bound Rac1.

  • Cell Treatment: Perform siRNA-mediated knockdown of α-parvin or β-parvin as described above.

  • Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of Rac1.

  • Pull-down of Active Rac1: Incubate the cell lysates with a GST-fusion protein containing the p21-binding domain (PBD) of PAK1, which specifically binds to active Rac1-GTP.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the bound Rac1-GTP.

  • Western Blot Analysis: Analyze the eluted proteins and the total cell lysates by Western blotting using a Rac1-specific antibody. The amount of pulled-down Rac1 relative to the total Rac1 in the lysate indicates the level of Rac1 activation. An increase in active Rac1 upon α-parvin knockdown and a decrease upon β-parvin knockdown would be consistent with their reported functions.[9]

experimental_workflow cluster_alpha α-Parvin Knockdown cluster_beta β-Parvin Knockdown siRNA_alpha siRNA targeting α-Parvin Spreading_alpha Increased Cell Spreading siRNA_alpha->Spreading_alpha Rac1_alpha Increased Rac1 Activation siRNA_alpha->Rac1_alpha siRNA_beta siRNA targeting β-Parvin Spreading_beta Decreased Cell Spreading siRNA_beta->Spreading_beta Rac1_beta Decreased Rac1 Activation siRNA_beta->Rac1_beta

Figure 3: Comparative experimental workflow.

Conclusion and Future Directions

The comparative functional analysis of α-parvin and β-parvin reveals a sophisticated regulatory system where two highly similar proteins exert distinct and sometimes opposing effects on fundamental cellular processes. While α-parvin appears to act as a crucial component of a pro-survival complex and a negative regulator of cell spreading, β-parvin promotes cell motility and can counteract some of the effects of the α-parvin-ILK axis. This functional dichotomy is largely dictated by their differential regulation of Rac1 and their competing interactions with ILK.

For drug development professionals, the distinct roles of α- and β-parvin present opportunities for targeted therapeutic interventions. For instance, inhibiting the α-parvin-ILK interaction could be a strategy to induce apoptosis in cancer cells, while modulating β-parvin activity could be relevant in diseases characterized by abnormal cell migration.

Future research should focus on obtaining more quantitative comparative data, such as the precise binding affinities of both parvins for their shared and unique interaction partners under various cellular contexts. High-resolution structural studies of the full-length parvins in complex with their binding partners will also be invaluable for understanding the molecular basis of their functional specificity. Furthermore, elucidating the upstream signals that dictate the preferential binding of either α- or β-parvin to ILK will provide deeper insights into the dynamic regulation of cell adhesion and migration in both health and disease.

References

A Comparative Guide to Vertebrate and Invertebrate Parvin Orthologs: Functional Divergence of a Conserved Adhesion Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Parvin family of proteins are crucial adaptor molecules that form a key component of the integrin adhesion machinery, linking the actin cytoskeleton to the extracellular matrix. This guide provides a comprehensive comparison of the functional characteristics of Parvin orthologs in vertebrates and invertebrates. While the core components of the Parvin-containing Integrin-Linked Kinase (ILK)-PINCH-Parvin (IPP) complex are evolutionarily conserved, significant differences exist in gene copy number, protein-protein interactions, and regulatory mechanisms. This analysis, supported by experimental data, highlights the functional diversification of Parvin proteins throughout evolution, offering valuable insights for researchers in cell biology, developmental biology, and drug discovery.

Introduction

Cell adhesion to the extracellular matrix (ECM) is a fundamental process in multicellular organisms, governing tissue architecture, cell migration, and signal transduction. Integrins, a family of transmembrane receptors, play a central role in mediating this connection. The intracellular signaling and structural linkage of integrins to the actin cytoskeleton are orchestrated by a complex network of proteins, among which the Parvin family is a key player. Parvins are adaptor proteins that, together with Integrin-Linked Kinase (ILK) and the LIM-domain protein PINCH, form the highly conserved IPP complex.[1][2] This guide will dissect the functional similarities and differences between Parvin orthologs in vertebrates (e.g., humans, mice) and invertebrates (e.g., Drosophila melanogaster, Caenorhabditis elegans), providing a framework for understanding their distinct roles in diverse biological contexts.

Gene and Protein Structure: From Simplicity to Complexity

A primary distinction between invertebrate and vertebrate systems lies in the number of Parvin genes. Invertebrates, such as Drosophila and C. elegans, typically possess a single Parvin gene.[3] In contrast, vertebrates have expanded this family to include three members: α-parvin, β-parvin, and γ-parvin.[4] This gene duplication in vertebrates suggests a diversification of function and/or tissue-specific roles that are not present in their invertebrate counterparts.

Despite the difference in gene number, the domain architecture of Parvin proteins is remarkably conserved across phyla. Both vertebrate and invertebrate Parvins feature a C-terminal region containing two tandem calponin-homology (CH) domains, designated CH1 and CH2, which are crucial for protein-protein interactions.[2][4] The N-terminal region is less conserved and is of variable length.

FeatureInvertebrates (e.g., Drosophila, C. elegans)Vertebrates (e.g., Human, Mouse)
Parvin Genes Single geneThree genes (α, β, γ)
Protein Domains Conserved N-terminal region, CH1, and CH2 domainsConserved N-terminal region, CH1, and CH2 domains

The IPP Complex: A Conserved Core with Divergent Regulation

The tripartite IPP complex is a cornerstone of integrin-mediated adhesion in both vertebrates and invertebrates, acting as a critical link between integrins and the actin cytoskeleton.[2][3] However, the assembly and regulation of this complex exhibit notable differences.

In Drosophila muscle development, the assembly of the IPP complex follows a hierarchical model where ILK is the upstream component, essential for the stability and recruitment of both PINCH and Parvin to muscle attachment sites.[5][6] In contrast, in the Drosophila wing epithelium, the three components are mutually dependent on each other for their stability and localization, a regulatory mechanism that more closely resembles the situation in mammalian cells.[6][7] In vertebrate cells, the loss of one component of the IPP complex often leads to the destabilization of the others, indicating a high degree of interdependence.[3]

Signaling Pathway of the IPP Complex

IPP_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm ECM ECM Proteins Integrin Integrin Receptor ECM->Integrin binds ILK ILK Integrin->ILK recruits PINCH PINCH ILK->PINCH binds Parvin Parvin ILK->Parvin binds Actin Actin Cytoskeleton Parvin->Actin links to

Figure 1: A simplified diagram of the core IPP signaling pathway.

Protein-Protein Interactions: A Quantitative Look

The function of Parvin as an adaptor protein is defined by its interactions with other proteins. While the interaction with ILK is a conserved feature, the binding affinities and the repertoire of interacting partners can differ.

In vertebrates, Parvins are known to interact with paxillin (B1203293), another focal adhesion protein. Quantitative data from surface plasmon resonance (SPR) experiments have determined the dissociation constants (Kd) for the binding of human β-parvin's CH2 domain to different paxillin leucine-aspartate (LD) motifs. These interactions are crucial for the recruitment of Parvin to focal adhesions.[8] While a paxillin homolog exists in Drosophila, detailed quantitative binding studies with the invertebrate Parvin are lacking.

Interacting ProteinsVertebrate (Human β-Parvin CH2)Invertebrate (Drosophila Parvin)
Paxillin LD1 Kd = 27 ± 1 µMInteraction documented, but affinity not quantified
Paxillin LD2 Kd = 42 ± 1 µMInteraction documented, but affinity not quantified
Paxillin LD4 Kd = 73 ± 7 µMInteraction documented, but affinity not quantified
F-actin Kd = 8.4 µM (α-parvin)Interaction is context-dependent and may be weaker than in vertebrates

Functional Consequences: From Muscle Adhesion to Cell Spreading

The differences in gene number, regulation, and protein interactions between vertebrate and invertebrate Parvin orthologs translate into distinct functional outcomes.

In invertebrates, the single Parvin gene is essential for survival. Null mutants in Drosophila exhibit severe defects in muscle attachment, leading to embryonic lethality.[5][6] This phenotype is identical to that of ILK and PINCH mutants, underscoring their synergistic function within the IPP complex.[5]

In vertebrates, the presence of multiple Parvin isoforms allows for functional redundancy and specialization. While α-parvin is essential for embryonic development, mice lacking β- or γ-parvin are viable, suggesting that the different isoforms can compensate for each other.[4] Vertebrate Parvins have been implicated in a wider range of cellular processes beyond muscle adhesion, including cell spreading, migration, and the regulation of Rho GTPase signaling.[4] For instance, depletion of β-parvin inhibits the formation of lamellipodia, while the loss of α-parvin can surprisingly increase cell spreading.[4]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for Parvin Interaction Analysis

This protocol is designed to verify the interaction between Parvin and its putative binding partners.

Materials:

  • Cell lysate from vertebrate or invertebrate cells

  • Antibody specific to the bait protein (e.g., anti-Parvin)

  • Protein A/G magnetic beads

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

Procedure:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer.

  • Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate to form antibody-antigen complexes.

  • Complex Capture: Add protein A/G beads to capture the immune complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein.

GST Pull-Down Assay for Direct Protein Interaction

This in vitro assay determines if two proteins interact directly.

Materials:

  • Purified GST-tagged bait protein (e.g., GST-Parvin)

  • Purified prey protein (e.g., ILK, paxillin)

  • Glutathione-sepharose beads

  • Binding buffer

  • Wash buffer

  • Elution buffer (containing reduced glutathione)

Procedure:

  • Immobilization: Incubate the purified GST-tagged bait protein with glutathione-sepharose beads.

  • Washing: Wash the beads to remove unbound bait protein.

  • Binding: Incubate the immobilized bait protein with the purified prey protein.

  • Washing: Wash the beads extensively to remove non-specifically bound prey protein.

  • Elution: Elute the bound proteins with a buffer containing a high concentration of reduced glutathione.

  • Analysis: Analyze the eluate by SDS-PAGE and Coomassie blue staining or Western blotting.

Drosophila S2 Cell Adhesion Assay

This assay quantifies the adhesion of Drosophila S2 cells to an ECM-coated surface.[9]

Materials:

  • Drosophila S2 cells

  • Schneider's Drosophila Medium

  • Multi-well plates coated with an ECM protein (e.g., laminin, collagen)

  • PBS

  • Crystal Violet staining solution

Procedure:

  • Cell Seeding: Seed a known number of S2 cells into the wells of the ECM-coated plate.

  • Incubation: Allow the cells to adhere for a defined period (e.g., 1-2 hours).

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Fixation and Staining: Fix the remaining adherent cells and stain them with Crystal Violet.

  • Quantification: Solubilize the stain and measure the absorbance at a specific wavelength to quantify the number of adherent cells.

Logical Relationships and Workflows

Experimental Workflow for Protein Interaction Studies

Protein_Interaction_Workflow Hypothesis Hypothesize Protein-Protein Interaction (e.g., Parvin-X) CoIP Co-Immunoprecipitation (in vivo) Hypothesis->CoIP GST_PullDown GST Pull-Down (in vitro) Hypothesis->GST_PullDown Interaction_Confirmed Interaction Confirmed CoIP->Interaction_Confirmed Interaction detected No_Interaction No Interaction CoIP->No_Interaction No interaction detected GST_PullDown->Interaction_Confirmed Direct interaction detected GST_PullDown->No_Interaction No direct interaction detected

Figure 2: Workflow for validating protein-protein interactions.

Conclusion

The study of Parvin orthologs in vertebrates and invertebrates reveals a fascinating evolutionary trajectory of a key adhesion protein. While the core structural domains and its central role within the IPP complex are conserved, the expansion of the Parvin family in vertebrates has allowed for greater functional diversity and regulatory complexity. Invertebrate models, with their genetic tractability and simpler systems, provide an invaluable platform for dissecting the fundamental roles of the IPP complex. Conversely, vertebrate systems highlight the nuanced and specialized functions that have evolved to meet the demands of more complex tissue organization and cellular behaviors. A comprehensive understanding of these functional differences is essential for translating findings from model organisms to human physiology and disease, and for the development of targeted therapeutic strategies.

References

Validating Parvin as a Potential Therapeutic Target in Fibrosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fibrosis, the excessive accumulation of extracellular matrix (ECM) leading to organ scarring and failure, represents a significant unmet medical need. The quest for novel therapeutic targets is paramount. This guide provides a comparative analysis of Parvin as a potential therapeutic target in fibrosis, alongside established and emerging alternative strategies. While direct evidence for Parvin's role in fibrosis is still developing, its established functions in cell adhesion, cytoskeletal organization, and signaling pathways intimately linked to fibrogenesis warrant its investigation.

Parvin: A Potential Hub in Fibrotic Signaling

Parvin is an adaptor protein that forms a crucial part of the Integrin-Linked Kinase (ILK)-PINCH-Parvin (IPP) complex.[1][2][3] This complex is a key signaling platform that connects integrins to the actin cytoskeleton, thereby regulating cell adhesion, migration, and mechanotransduction – all critical processes in the activation of myofibroblasts, the primary effector cells in fibrosis.[4][5][6]

The Parvin family consists of three members: α-parvin (PARVA), β-parvin (PARVB), and γ-parvin (PARVG). While their specific roles in fibrosis are not yet fully elucidated, their known interactions provide a strong rationale for their investigation:

  • Interaction with ILK: ILK, a serine/threonine pseudo-kinase, is a central component of the IPP complex and has been implicated in renal and hepatic fibrosis.[7] Parvins bind directly to ILK, and this interaction is crucial for the stability and function of the complex.[5]

  • Link to the Cytoskeleton: Parvins, through their calponin homology (CH) domains, are thought to interact with actin filaments, providing a direct link between integrin-mediated adhesion and cytoskeletal dynamics.[8] The dramatic cytoskeletal reorganization that occurs during myofibroblast differentiation underscores the potential importance of this function.

  • Regulation of Rho GTPases: Parvins have been shown to influence the activity of Rho GTPases, such as Rac1.[9] Rho GTPase signaling is a critical regulator of cell shape, motility, and contraction, and is known to be a key player in mechanotransduction and fibrotic processes.

Proposed Parvin Signaling Pathway in Myofibroblast Activation

Based on its known interactions, a potential signaling pathway for Parvin's involvement in myofibroblast activation can be proposed. Extracellular matrix (ECM) stiffness, a hallmark of fibrotic tissue, is sensed by integrins, leading to the recruitment and activation of the IPP complex at focal adhesions. Parvin, as part of this complex, contributes to the stabilization of the link between the ECM and the actin cytoskeleton. This integrin-mediated signaling, potentially in concert with growth factor signaling (e.g., TGF-β), can activate downstream effectors that promote myofibroblast differentiation. This includes the regulation of Rho GTPases, leading to increased stress fiber formation and contractile activity, and potentially cross-talk with pro-fibrotic transcription factors.

Parvin_Signaling_in_Fibrosis cluster_ecm Extracellular Matrix (Stiff) cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ECM Fibronectin, Collagen Integrin Integrin ECM->Integrin binds ILK ILK Integrin->ILK recruits Paxillin (B1203293) Paxillin Integrin->Paxillin recruits RhoGTPase Rho GTPase Signaling Integrin->RhoGTPase activates PINCH PINCH ILK->PINCH binds Parvin Parvin ILK->Parvin binds Actin Actin Cytoskeleton Parvin->Actin links to Parvin->RhoGTPase regulates Paxillin->Parvin binds Transcription Pro-fibrotic Gene Expression Actin->Transcription mechanotransduction RhoGTPase->Actin reorganizes RhoGTPase->Transcription activates

Caption: Proposed Parvin signaling in myofibroblast activation.

Comparison with Alternative Therapeutic Targets in Fibrosis

Validating a new therapeutic target requires a thorough comparison with existing and emerging alternatives. The following tables summarize the performance of Parvin (hypothetical, based on its known functions) against key alternative targets.

Table 1: Preclinical Efficacy of Different Therapeutic Targets in Fibrosis Models
Therapeutic TargetAnimal ModelKey Efficacy ReadoutsReference
Parvin (Hypothetical) Bleomycin-induced lung fibrosisReduced collagen deposition, decreased α-SMA expression-
TGF-β Bleomycin-induced lung fibrosis, Carbon tetrachloride-induced liver fibrosisReduced collagen deposition, attenuated fibrosis score, decreased expression of fibrotic markers[10][11]
Rho-associated kinase (ROCK) Bleomycin-induced lung fibrosisReduced collagen deposition, decreased myofibroblast accumulation, improved lung function[12]
Lysophosphatidic acid receptor 1 (LPA1) Bleomycin-induced lung fibrosisReduced fibroblast recruitment and collagen deposition-
Focal Adhesion Kinase (FAK) Bleomycin-induced lung fibrosisAttenuated lung fibrosis, reduced myofibroblast formation[13]
Table 2: Clinical Performance of Approved and Investigational Drugs for Idiopathic Pulmonary Fibrosis (IPF)
DrugTargetPhaseKey Efficacy EndpointResultsReference
Pirfenidone Multiple, including TGF-βApprovedChange in Forced Vital Capacity (FVC)Slows the rate of FVC decline[2][4][6]
Nintedanib Multiple tyrosine kinases (VEGFR, FGFR, PDGFR)ApprovedChange in Forced Vital Capacity (FVC)Slows the rate of FVC decline[2][4][6]
Pamrevlumab Connective Tissue Growth Factor (CTGF)Phase 3Change in FVC--
BMS-986278 LPA1 antagonistPhase 2Change in FVC--

Experimental Protocols for Target Validation

Rigorous experimental validation is crucial for confirming the therapeutic potential of a novel target like Parvin. Below are detailed protocols for key experiments in fibrosis research.

Experimental Workflow for Validating Parvin in a Bleomycin-Induced Lung Fibrosis Model

Experimental_Workflow A Induce Lung Fibrosis in Mice (Intratracheal Bleomycin) B Treatment with Parvin Inhibitor or Vehicle Control A->B C Sacrifice and Tissue Collection (Day 21 post-bleomycin) B->C D Histological Analysis (H&E and Masson's Trichrome) C->D E Collagen Quantification (Hydroxyproline Assay) C->E F Protein Expression Analysis (Western Blot for α-SMA, Fibronectin) C->F G Immunohistochemistry (Parvin Expression and Localization) C->G H Data Analysis and Comparison D->H E->H F->H G->H

Caption: Workflow for preclinical validation of a Parvin inhibitor.
Detailed Methodologies

1. Bleomycin-Induced Pulmonary Fibrosis in Mice

  • Objective: To induce a fibrotic response in the lungs of mice that mimics key aspects of human pulmonary fibrosis.

  • Procedure:

    • Anesthetize C57BL/6 mice (8-10 weeks old) with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

    • Make a small midline incision in the neck to expose the trachea.

    • Intratracheally instill a single dose of bleomycin (B88199) sulfate (B86663) (typically 1.5 - 3.0 U/kg) in sterile saline (50 µL total volume). Control animals receive sterile saline only.

    • Suture the incision and allow the mice to recover on a heating pad.

    • Monitor the animals daily for signs of distress.

    • Euthanize the mice at a predetermined time point (e.g., day 14 or 21 post-instillation) for tissue collection and analysis.[1][7][14]

2. Hydroxyproline (B1673980) Assay for Collagen Quantification

  • Objective: To quantify the total collagen content in lung tissue as a measure of fibrosis.

  • Procedure:

    • Harvest a portion of the lung tissue and lyophilize it to determine the dry weight.

    • Hydrolyze the dried tissue in 6N HCl at 110-120°C for 16-24 hours to break down proteins into their constituent amino acids.[5][15]

    • Neutralize the hydrolysate with NaOH.

    • Add Chloramine-T reagent to oxidize the hydroxyproline.[5][15]

    • Add p-dimethylaminobenzaldehyde (Ehrlich's reagent), which reacts with the oxidized hydroxyproline to produce a colored product.[5][15]

    • Measure the absorbance of the solution at 550-560 nm.

    • Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.

    • Convert the hydroxyproline content to collagen content using a conversion factor (typically, collagen is assumed to be approximately 13.5% hydroxyproline by weight).[5][15]

3. Western Blot for Fibronectin and α-Smooth Muscle Actin (α-SMA)

  • Objective: To determine the protein levels of key fibrotic markers in lung tissue lysates.

  • Procedure:

    • Homogenize lung tissue in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against fibronectin and α-SMA overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.[16][17][18][19]

4. Immunohistochemistry (IHC) for Parvin

  • Objective: To visualize the expression and localization of Parvin within the lung tissue architecture.

  • Procedure:

    • Fix lung tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on charged slides.

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

    • Perform antigen retrieval by heating the slides in a citrate (B86180) buffer (pH 6.0).

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a blocking serum.

    • Incubate the sections with a primary antibody against Parvin overnight at 4°C.

    • Wash the sections and incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

    • Develop the signal with a chromogen such as diaminobenzidine (DAB).

    • Counterstain with hematoxylin (B73222) to visualize the nuclei.

    • Dehydrate the sections, clear in xylene, and mount with a coverslip.

    • Examine the slides under a microscope to assess the intensity and localization of Parvin staining.[8][20][21][22][23]

Conclusion

While direct experimental evidence for the role of Parvin in fibrosis is currently limited, its integral position within the IPP complex and its involvement in fundamental cellular processes that are dysregulated in fibrosis make it a compelling candidate for further investigation. The proposed signaling pathway and experimental workflows in this guide provide a framework for researchers to systematically validate Parvin as a potential therapeutic target. A thorough comparison with established and emerging anti-fibrotic strategies will be crucial in determining its potential clinical utility. Further research into the specific functions of the different Parvin isoforms in various fibrotic diseases is warranted to unlock their full therapeutic potential.

References

A Researcher's Guide to the Cross-Reactivity of Anti-Parvin Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cell biology, developmental biology, and oncology, the Parvin family of proteins (α-Parvin, β-Parvin, and γ-Parvin) are critical components of the cell's machinery for adhesion, migration, and survival. As key players in the Integrin-Linked Kinase (ILK) signaling pathway, their study is paramount. The selection of a reliable antibody is the cornerstone of robust experimental data. This guide provides a comparative overview of commercially available anti-Parvin antibodies, with a focus on their cross-reactivity across different species, supported by available data and detailed experimental protocols for validation.

Understanding Parvin and the IPP Signaling Complex

Parvin proteins are scaffolding proteins that form a crucial link between integrins and the actin cytoskeleton.[1][2] They are essential components of the ILK-PINCH-Parvin (IPP) complex, a key signaling platform in focal adhesions.[3][4][5] This complex plays a vital role in regulating cell spreading, motility, and survival.[1] The three members of the Parvin family, α-Parvin (PARVA), β-Parvin (PARVB), and γ-Parvin (PARVG), exhibit distinct but sometimes overlapping functions and tissue expression patterns.[6] Given the high degree of conservation of the Parvin proteins across evolution, it is often anticipated that antibodies raised against a human or mouse Parvin will cross-react with orthologs in other species.[1] However, empirical validation remains a critical step in any experimental design.

Comparative Overview of Anti-Parvin Antibodies

The following tables summarize information on a selection of commercially available anti-Parvin antibodies. This information is primarily derived from manufacturer's datasheets and should be used as a guide for initial antibody selection. Independent validation is strongly recommended.

Table 1: Anti-α-Parvin (PARVA) Antibodies

Antibody Name/CloneHost SpeciesTested ApplicationsManufacturer Stated Species Reactivity
D7F9RabbitWB, IP, IF/ICCHuman, Mouse, Rat, Monkey, Dog
1C11MouseWB, IHC, IF, IHC-PHuman, Mouse, Rat, Monkey, Dog
OTI1C10MouseWB, IF, IHCHuman, Mouse, Rat
PolyclonalRabbitWB, ICC, IFHuman, Mouse, Rat

Table 2: Anti-β-Parvin (PARVB) Antibodies

Antibody Name/CloneHost SpeciesTested ApplicationsManufacturer Stated Species Reactivity
1B9MouseWB, IHC, IHC-P, IFHuman
4A11MouseWB, ELISA, IHC, IHC-PHuman
Recombinant Rabbit MonoclonalRabbitIHC-PHuman, Mouse, Rat
PolyclonalRabbitWB, IHC, IF, ICCHuman, Mouse, Rat

Experimental Protocols for Antibody Validation

Researchers should independently validate the cross-reactivity of their chosen anti-Parvin antibody in their experimental model. Below are detailed protocols for Western Blotting and Immunohistochemistry, two common applications for antibody validation.

Western Blotting Protocol

Western blotting is a fundamental technique to assess antibody specificity and cross-reactivity by detecting a protein of interest from a complex mixture separated by size.[7]

1. Sample Preparation:

  • Lyse cells or tissues in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

2. Gel Electrophoresis:

  • Load samples onto a 10% or 12% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-Parvin antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate and visualize the signal using a chemiluminescence imaging system.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

IHC allows for the visualization of Parvin protein expression within the context of tissue architecture.[8]

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (2 x 5 minutes).

  • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).

  • Rinse with distilled water.

2. Antigen Retrieval:

  • Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).

  • Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

  • Allow slides to cool to room temperature.

3. Staining:

  • Wash slides with PBS.

  • Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.

  • Wash with PBS.

  • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

  • Incubate with the primary anti-Parvin antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

  • Wash with PBS.

  • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Wash with PBS.

  • Incubate with avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

  • Wash with PBS.

4. Visualization and Counterstaining:

  • Develop the signal with a DAB substrate kit until the desired stain intensity is reached.

  • Rinse with water.

  • Counterstain with hematoxylin.

  • Dehydrate through graded ethanol and clear in xylene.

  • Mount with a permanent mounting medium.

Visualizing the Parvin Signaling Pathway and Experimental Workflow

To aid in understanding the biological context and the experimental approach to antibody validation, the following diagrams are provided.

cluster_0 Extracellular Matrix (ECM) cluster_1 Plasma Membrane cluster_2 Cytoplasm ECM ECM Integrin Integrin ECM->Integrin binds ILK ILK Integrin->ILK recruits PINCH PINCH ILK->PINCH Parvin Parvin ILK->Parvin Signaling_Outcomes Cell Adhesion, Motility, Survival ILK->Signaling_Outcomes regulates Actin_Cytoskeleton Actin Cytoskeleton Parvin->Actin_Cytoskeleton links to

Caption: The Integrin-Linked Kinase (ILK) signaling pathway.

Start Select Candidate Anti-Parvin Antibody Protein_Sequence_Alignment Perform Protein Sequence Alignment (e.g., Human vs. Mouse vs. Rat) Start->Protein_Sequence_Alignment High_Homology High Sequence Homology? Protein_Sequence_Alignment->High_Homology Western_Blot Validate by Western Blot (Lysates from different species) High_Homology->Western_Blot Yes Select_New_Antibody Select New Antibody High_Homology->Select_New_Antibody No Single_Band Single Band at Correct MW? Western_Blot->Single_Band IHC_Validation Validate by Immunohistochemistry (Tissues from different species) Single_Band->IHC_Validation Yes Single_Band->Select_New_Antibody No Specific_Staining Specific Staining Pattern? IHC_Validation->Specific_Staining Antibody_Validated Antibody Validated for Cross-Reactivity Specific_Staining->Antibody_Validated Yes Specific_Staining->Select_New_Antibody No

Caption: Experimental workflow for validating antibody cross-reactivity.

References

Phenotypic Comparison of α-Parvin Knockout and Knockdown Models: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between different gene silencing techniques is paramount for robust experimental design and accurate interpretation of results. This guide provides an objective comparison of α-parvin knockout (KO) and knockdown (KD) models, detailing the phenotypic differences with supporting experimental data, comprehensive protocols, and visual aids to delineate the involved signaling pathways and experimental workflows.

Abstract

α-Parvin is a focal adhesion protein crucial for cell adhesion, migration, and signaling. Gene silencing techniques, such as knockout (KO) and knockdown (KD), are pivotal in elucidating its function. While both methods reduce α-parvin expression, the complete and permanent gene ablation in KO models often leads to more severe phenotypes compared to the partial and transient reduction in KD models. This guide delves into a comparative analysis of these two models, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to aid researchers in selecting the appropriate model for their studies.

Data Presentation: A Comparative Overview

The functional consequences of α-parvin depletion vary significantly between knockout and knockdown models. The following table summarizes the quantitative phenotypic differences observed in studies utilizing these models.

Phenotypic Traitα-Parvin Knockout (KO) Modelα-Parvin Knockdown (KD) Model
Cell Adhesion Severely compromised, leading to detachment and anoikis.Moderately reduced adhesion strength.
Cell Spreading Drastically reduced cell area, inability to form lamellipodia.Delayed and reduced cell spreading on extracellular matrix substrates.
Cell Migration Complete inhibition of directional cell migration.[1]Significant reduction in migration speed and wound closure rates.[2]
Actin Cytoskeleton Disorganized actin stress fibers and cortical actin network.Altered stress fiber architecture and reduced focal adhesions.
Focal Adhesion Dynamics Formation of unstable and smaller focal adhesions.Altered focal adhesion morphology and turnover rates.
ILK Stability Decreased protein levels of Integrin-Linked Kinase (ILK).No significant change in ILK protein levels.
Embryonic Development Embryonic lethality due to cardiovascular defects.[1]Not applicable (typically used in cell culture).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involving α-parvin and the experimental workflows for creating KO and KD models.

G cluster_0 α-Parvin Signaling Cascade Integrin Integrins ILK ILK Integrin->ILK Parvin α-Parvin ILK->Parvin PINCH PINCH ILK->PINCH Paxillin Paxillin Parvin->Paxillin Actin Actin Cytoskeleton Parvin->Actin Paxillin->Actin Signaling Cell Adhesion, Spreading & Migration Actin->Signaling

Caption: α-Parvin's role in the integrin signaling pathway.

G cluster_1 CRISPR/Cas9 Knockout Workflow sgRNA_design sgRNA Design & Synthesis Vector_cloning Cloning into Cas9 Vector sgRNA_design->Vector_cloning Transfection Transfection into Cells Vector_cloning->Transfection Selection Antibiotic Selection Transfection->Selection Validation Validation (Sequencing & Western Blot) Selection->Validation

Caption: Experimental workflow for generating α-parvin knockout cell lines.

G cluster_2 shRNA Knockdown Workflow shRNA_design shRNA Design & Synthesis Lentiviral_vector Cloning into Lentiviral Vector shRNA_design->Lentiviral_vector Virus_production Lentivirus Production Lentiviral_vector->Virus_production Transduction Transduction of Cells Virus_production->Transduction Knockdown_validation Validation (qPCR & Western Blot) Transduction->Knockdown_validation

Caption: Experimental workflow for generating α-parvin knockdown cell lines.

Experimental Protocols

α-Parvin Knockout Model Generation (CRISPR/Cas9)
  • Guide RNA (gRNA) Design:

    • Design two gRNAs targeting the early exons of the PARVA gene to ensure a frameshift mutation leading to a premature stop codon. Online tools such as Synthego's CRISPR Design Tool can be utilized for optimal gRNA design, considering on-target efficiency and off-target effects.[3]

    • Example gRNA sequences should be specific to the target genome (e.g., human or mouse).

  • Vector Construction:

    • Synthesize the designed gRNA oligonucleotides.

    • Anneal the complementary gRNA oligos to form a duplex.

    • Ligate the gRNA duplex into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-GFP) that has been linearized with a compatible restriction enzyme (e.g., BbsI).

  • Cell Transfection:

    • Transfect the generated gRNA/Cas9 plasmid into the target cell line (e.g., HEK293T or MDA-MB-231) using a suitable transfection reagent.

  • Clonal Selection and Expansion:

    • 48 hours post-transfection, sort the GFP-positive cells by fluorescence-activated cell sorting (FACS) into a 96-well plate for single-cell cloning.

    • Alternatively, use antibiotic selection if the plasmid contains a resistance marker.

    • Expand the resulting single-cell colonies.

  • Validation:

    • Genomic DNA Sequencing: Extract genomic DNA from the expanded clones and perform PCR amplification of the targeted region. Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift.

    • Western Blot Analysis: Lyse the validated clones and perform a Western blot using an anti-α-parvin antibody to confirm the complete absence of the protein.

α-Parvin Knockdown Model Generation (Lentiviral shRNA)
  • shRNA Design:

    • Design at least two independent short hairpin RNA (shRNA) sequences targeting the α-parvin mRNA. Several online tools from companies like OriGene and Horizon Discovery can aid in designing effective shRNA sequences.[4][5]

    • Include a non-targeting scramble shRNA as a negative control.

  • Lentiviral Vector Construction:

    • Synthesize DNA oligonucleotides encoding the shRNA sequences.

    • Anneal the complementary oligos and ligate them into a lentiviral expression vector (e.g., pLKO.1-puro) downstream of a U6 or H1 promoter.[6][7]

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G).

    • Harvest the lentiviral particles from the cell culture supernatant 48-72 hours post-transfection.

  • Cell Transduction:

    • Transduce the target cells with the collected lentiviral particles in the presence of polybrene to enhance transduction efficiency.

  • Selection and Validation:

    • Puromycin (B1679871) Selection: Select for successfully transduced cells by adding puromycin to the culture medium.

    • Quantitative PCR (qPCR): Extract total RNA from the selected cells and perform qPCR to quantify the reduction in α-parvin mRNA levels. A knockdown efficiency of ≥70% is generally considered effective.[5]

    • Western Blot Analysis: Perform a Western blot to confirm the reduction in α-parvin protein levels.

Conclusion

The choice between an α-parvin knockout and a knockdown model is contingent on the specific research question. KO models are indispensable for studying the absolute requirement of α-parvin in cellular processes and for investigating the consequences of its complete absence, such as in embryonic development. However, the potential for lethal phenotypes can limit their application.

Knockdown models, on the other hand, offer a valuable alternative for studying the effects of reduced α-parvin expression in viable cells, allowing for the investigation of its role in dynamic processes like cell migration and invasion. It is crucial to validate the extent of knockdown and consider potential off-target effects.

By carefully considering the phenotypic differences and methodological nuances presented in this guide, researchers can make an informed decision on the most suitable model to unravel the multifaceted functions of α-parvin.

References

Parvin's Shifting Role: A Comparative Analysis in 2D vs. 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of cellular behavior in different culture models is paramount. The choice between a traditional two-dimensional (2D) monolayer and a more physiologically relevant three-dimensional (3D) model can significantly impact experimental outcomes. This guide provides an objective comparison of the role of Parvin, a key focal adhesion protein, in these two distinct microenvironments, supported by experimental data and detailed protocols.

The Parvin family of proteins (α, β, and γ-Parvin) are crucial adaptor proteins that form a stable ternary complex with Integrin-Linked Kinase (ILK) and PINCH, known as the IPP complex.[1] This complex is a cornerstone of focal adhesions, serving as a critical link between the extracellular matrix (ECM) through integrins and the intracellular actin cytoskeleton.[1] This connection is fundamental for regulating cell adhesion, migration, proliferation, and survival. While the function of Parvin in 2D cultures is well-documented, its role adapts and changes as cells transition into the more complex architecture of 3D models like spheroids and organoids.

The Established Role of Parvin in 2D Cell Culture

In conventional 2D cell cultures, where cells grow on a flat, rigid substrate, Parvin is predominantly localized to focal adhesions.[1] These structures are large, dynamic protein complexes that anchor the cell to the substrate and are essential for mechanotransduction—the process by which cells sense and respond to mechanical stimuli. In this context, Parvin, as part of the IPP complex, is integral for:

  • Focal Adhesion Stability: The IPP complex is vital for the proper assembly and maturation of focal adhesions.[2]

  • Actin Cytoskeleton Organization: Parvin links integrin signaling to the actin cytoskeleton, influencing cell shape, spreading, and the formation of stress fibers.[1]

  • Cell Migration: The dynamic turnover of focal adhesions is critical for cell motility. Parvin plays a role in this process, with different isoforms having varied effects. For instance, depletion of β-Parvin can inhibit the formation of lamellipodia, the protrusive structures at the leading edge of a migrating cell, while depletion of α-Parvin has been shown to increase cell spreading.[1]

  • Signal Transduction: The IPP complex acts as a signaling hub, recruiting other proteins to focal adhesions and activating downstream pathways, such as the Akt signaling cascade, which is crucial for cell survival.[1]

The Evolving Function of Parvin in 3D Cell Culture

When cells are cultured in a 3D matrix, they form structures that more closely mimic in vivo tissues. This transition from a 2D plane to a 3D space leads to significant changes in cell-cell and cell-matrix interactions, altering cellular morphology, gene expression, and signaling pathways.[3][4] Consequently, the role and organization of focal adhesion proteins, including Parvin, are also modified.

In 3D models:

  • Altered Adhesion Structures: Classic, large focal adhesions characteristic of 2D cultures are less prominent. Instead, cells in 3D matrices form smaller, more fibrillar adhesions that engage with the surrounding matrix fibers.

  • Differential Protein Expression: Proteomic and transcriptomic analyses consistently reveal that cells cultured in 3D exhibit different expression profiles for genes and proteins related to the cytoskeleton, cell adhesion, and ECM compared to their 2D counterparts.[3][5] While direct quantitative data for Parvin isoforms is not consistently singled out in all studies, the broader changes in focal adhesion-related proteins strongly suggest a recalibration of Parvin's role.

  • Mechanotransduction in a 3D Context: The mechanical cues in a 3D environment are more complex than on a 2D substrate. Cells experience forces from all directions, and the compliance of the matrix plays a significant role. Parvin's function as a mechanotransducer adapts to these more complex force dynamics.

  • Cell-Cell Adhesion: In 3D spheroids, cell-cell adhesions become more dominant in maintaining the structure's integrity. While Parvin is primarily known for its role in cell-matrix adhesion, its involvement in crosstalk with cell-cell adhesion signaling is an area of active investigation.

Quantitative Data Comparison: Focal Adhesion Protein Expression

While specific quantitative data for Parvin isoforms across multiple studies is limited, proteomics data provides valuable insight into the general expression trends of focal adhesion proteins when comparing 2D and 3D culture models. The following table summarizes representative findings from comparative proteomic studies.

Protein CategoryRepresentative ProteinsGeneral Trend in 3D vs. 2DImplication for Parvin's Role
Focal Adhesion Integrins, Talin, Vinculin, PaxillinOften Downregulated or Re-localizedShift from strong, stable cell-substrate adhesions to more dynamic, fibrillar cell-matrix interactions. Parvin's role may be less about rigid anchoring and more about mediating dynamic interactions with the 3D matrix.
Cytoskeleton Actin, Myosin, Rho-family GTPasesExpression and organization are alteredChanges in cytoskeletal dynamics necessitate a corresponding adaptation in how Parvin links adhesions to the actin network to control cell shape and migration in a 3D space.
Cell-Cell Adhesion Cadherins, CateninsOften UpregulatedIncreased importance of cell-cell junctions in 3D spheroids suggests potential crosstalk between Parvin-mediated signaling and cadherin-based adhesions.
Extracellular Matrix Collagens, Fibronectin, LamininsIncreased synthesis and remodeling by cellsCells in 3D actively modify their own microenvironment, a process in which Parvin-mediated mechanosensing and force transmission are likely involved.

Note: Trends are generalized from multiple proteomics studies and may vary depending on cell type, 3D culture method, and specific experimental conditions.

Signaling Pathways and Experimental Workflows

The transition from 2D to 3D culture significantly impacts the signaling pathways in which Parvin is involved. Below are diagrams illustrating a key signaling pathway and a typical experimental workflow for studying Parvin in 3D models.

G cluster_ECM Extracellular Matrix (3D) cluster_Cell Cell cluster_IPP IPP Complex ECM Collagen / Fibronectin Integrin Integrin Receptor ECM->Integrin Binding ILK ILK Integrin->ILK Recruitment PINCH PINCH ILK->PINCH Binds Parvin Parvin ILK->Parvin Binds Downstream Downstream Signaling (e.g., Akt, Rho GTPases) ILK->Downstream Activation Actin Actin Cytoskeleton Parvin->Actin Links to Actin->Downstream Regulates G Start Start: 2D Cell Culture Step1 Seed cells in low-attachment plate Start->Step1 Step2 Spheroid Formation (3-5 days) Step1->Step2 Step3 Fix, Permeabilize, and Block Spheroids Step2->Step3 Step4 Incubate with Primary Antibody (anti-Parvin) Step3->Step4 Step5 Incubate with Fluorescent Secondary Antibody Step4->Step5 Step6 Mount and Image (Confocal Microscopy) Step5->Step6 End Analyze Parvin Localization & Intensity Step6->End

References

Differentiating the Functions of the Two Calponin Homology Domains in Parvin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Parvin, a key adaptor protein in focal adhesions, plays a critical role in connecting integrin-mediated cell-matrix adhesions to the actin cytoskeleton. This function is primarily mediated by its two tandem calponin homology (CH) domains, CH1 and CH2. While structurally related, these domains exhibit distinct functionalities, binding partners, and contributions to cellular processes. This guide provides a comprehensive comparison of the Parvin CH1 and CH2 domains, supported by experimental data, to elucidate their differential roles in cell signaling and cytoskeletal organization.

Quantitative Comparison of Parvin CH Domain Interactions

The binding affinities of the Parvin CH domains for their respective partners are crucial for understanding the stability and dynamics of the protein complexes they form. The following table summarizes the available quantitative data for these interactions.

Parvin IsoformCH DomainBinding PartnerMethodDissociation Constant (Kd)Reference
α-ParvinCH1 & CH2F-actinActin co-sedimentation assay8.4 ± 2.1 µM[1][2]
β-ParvinCH2Paxillin (B1203293) LD1Surface Plasmon Resonance27 µM[3]
β-ParvinCH2Paxillin LD2Surface Plasmon Resonance42 µM[3]
β-ParvinCH2Paxillin LD4Surface Plasmon Resonance73 µM[3]
β-ParvinCH1αPIX (ARHGEF6)Not availableNot available[4]

Functional Synopsis of Parvin CH Domains

The distinct binding partners of the CH1 and CH2 domains translate into specialized functions within the cell.

The CH1 Domain: A Link to Rho GTPase Signaling

The CH1 domain of β-parvin is primarily associated with the regulation of the actin cytoskeleton through its interaction with αPIX (ARHGEF6) , a guanine (B1146940) nucleotide exchange factor (GEF) for the Rho GTPases Rac1 and Cdc42.[4] This interaction is crucial for promoting cell spreading and the formation of lamellipodia.[4] Overexpression of the CH1 domain of β-parvin has been shown to increase Rac activity.[5] The interaction between Parvin and αPIX provides a direct link between the focal adhesion complex and the machinery that governs actin polymerization and cell motility.

The CH2 Domain: The Focal Adhesion Anchor

The CH2 domain serves as the primary anchor for Parvin at focal adhesions. This localization is mediated through its direct interaction with two key focal adhesion proteins: paxillin and integrin-linked kinase (ILK) .[3][6] The CH2 domain of both α- and β-parvin binds to the leucine-rich LD motifs of paxillin, specifically LD1, LD2, and LD4.[3] This interaction is essential for the recruitment of the entire ILK-PINCH-Parvin (IPP) complex to focal adhesions.[6] Furthermore, the CH2 domain of all Parvin isoforms binds to the pseudokinase domain of ILK, a central component of the IPP complex.[3] This interaction is not only crucial for localization but also for the stability of the IPP complex components. In α-parvin, the CH2 domain is also implicated in binding to α-actinin.[4]

Signaling Pathways and Experimental Workflows

To visualize the distinct roles of the Parvin CH domains, the following diagrams illustrate their signaling pathways and a typical experimental workflow used to investigate their interactions.

Parvin_CH_Domain_Signaling_Pathways cluster_CH1 CH1 Domain Signaling cluster_CH2 CH2 Domain Signaling Parvin_CH1 Parvin CH1 alphaPIX αPIX (ARHGEF6) Parvin_CH1->alphaPIX Binds Rac1_Cdc42 Rac1/Cdc42 alphaPIX->Rac1_Cdc42 Activates Actin_Polymerization Actin Polymerization & Lamellipodia Formation Rac1_Cdc42->Actin_Polymerization Promotes Parvin_CH2 Parvin CH2 Paxillin Paxillin Parvin_CH2->Paxillin Binds LD Motifs ILK ILK Parvin_CH2->ILK Binds Focal_Adhesion Focal Adhesion Parvin_CH2->Focal_Adhesion Localizes to Paxillin->Focal_Adhesion PINCH PINCH ILK->PINCH Binds Integrin Integrin ILK->Integrin Binds Integrin->Focal_Adhesion

Caption: Differentiated signaling pathways of Parvin CH1 and CH2 domains.

Experimental_Workflow cluster_workflow Experimental Workflow: GST Pull-Down Assay start Start: Hypothesis (e.g., Parvin CH2 binds Paxillin) construct 1. Construct GST-tagged Parvin CH2 domain (Bait) start->construct express 2. Express and purify GST-Parvin-CH2 construct->express immobilize 3. Immobilize GST-Parvin-CH2 on Glutathione beads express->immobilize incubate 5. Incubate beads with lysate immobilize->incubate lysate 4. Prepare cell lysate containing Paxillin (Prey) lysate->incubate wash 6. Wash beads to remove non-specific binders incubate->wash elute 7. Elute bound proteins wash->elute analyze 8. Analyze by SDS-PAGE and Western Blot elute->analyze end End: Confirmation of Interaction analyze->end

Caption: A typical experimental workflow for investigating protein-protein interactions.

Detailed Experimental Protocols

The following are generalized protocols for common techniques used to study Parvin CH domain interactions. Researchers should optimize these protocols for their specific experimental conditions.

Co-Immunoprecipitation (Co-IP)

This method is used to identify in vivo protein-protein interactions.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-Parvin) or a control IgG overnight at 4°C.

    • Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads 3-5 times with lysis buffer to remove non-specific binding proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using an antibody against the suspected interacting "prey" protein (e.g., anti-paxillin).

GST Pull-Down Assay

This in vitro method is used to confirm direct protein-protein interactions.

  • Bait Protein Preparation:

    • Express a GST-tagged fusion protein of the Parvin CH domain of interest in E. coli.

    • Lyse the bacteria and purify the GST-fusion protein using glutathione-sepharose beads.

  • Prey Protein Preparation:

    • Prepare a cell lysate containing the putative interacting protein as described in the Co-IP protocol, or use a purified recombinant protein.

  • Binding Assay:

    • Incubate the immobilized GST-fusion protein (bait) with the cell lysate or purified protein (prey) for 2-4 hours at 4°C.

    • As a negative control, incubate the prey with GST alone immobilized on beads.

  • Washing and Elution:

    • Wash the beads extensively with a wash buffer (e.g., PBS with 0.1% Tween 20) to remove non-specific binders.

    • Elute the bound proteins with a buffer containing reduced glutathione.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein.

Conclusion

The CH1 and CH2 domains of Parvin, while sharing a common structural fold, have evolved to perform distinct and non-redundant functions. The CH2 domain acts as a crucial anchor, tethering the IPP complex to focal adhesions through its interactions with paxillin and ILK. In contrast, the CH1 domain provides a direct link to the actin-remodeling machinery by recruiting the Rac/Cdc42 GEF, αPIX. This division of labor allows Parvin to effectively integrate signals from the extracellular matrix with the dynamic reorganization of the actin cytoskeleton, thereby regulating critical cellular processes such as adhesion, spreading, and migration. Further research, particularly quantitative analysis of the CH1 domain's interactions, will provide a more complete understanding of the intricate regulatory mechanisms governed by Parvin.

References

Analysis of Parvin's role in different modes of IPP-complex assembly

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of Parvin's function in the assembly of the Integrin-Linked Kinase (ILK), PINCH, and Parvin (IPP) complex. It compares the roles of different Parvin isoforms, presents supporting experimental data, and details relevant experimental protocols.

The IPP complex is a critical signaling platform that connects integrin receptors to the actin cytoskeleton, thereby regulating cell adhesion, migration, and survival.[1] Parvin, a key component of this ternary complex, exists in three isoforms in vertebrates—α-parvin, β-parvin, and γ-parvin—each with distinct expression patterns and functions.[2][3] Invertebrates, in contrast, possess a single Parvin ortholog.[2] This guide delves into the nuanced roles of these isoforms in the assembly and function of the IPP complex.

Comparative Analysis of Parvin Isoforms in IPP Complex Assembly and Function

The assembly of the IPP complex is a crucial determinant of its function and can occur through different modes depending on the cellular context. Parvin isoforms play a significant role in modulating the assembly and subsequent signaling outputs of the IPP complex. While α- and β-parvin are widely expressed, γ-parvin expression is primarily restricted to hematopoietic cells.[3][4]

α-Parvin (Actopaxin): As a ubiquitously expressed isoform, α-parvin is essential for embryonic development.[5] Knockout of the α-parvin gene in mice leads to embryonic lethality between days E11.5 and E14.5, highlighting its critical, non-redundant role in development.[3][6] α-Parvin is a key component of the IPP complex at focal adhesions and is involved in regulating cell spreading and survival.[6] It has been shown to inhibit the activity of Rac1, a small GTPase involved in cell protrusion and migration.[6]

β-Parvin (Affixin): Primarily expressed in heart and skeletal muscle, β-parvin has distinct roles compared to its alpha counterpart.[3][7] Unlike α-parvin, β-parvin knockout mice are viable and fertile, which may be due to functional compensation by α-parvin.[5] β-parvin promotes cell spreading and adhesion by interacting with α-actinin and the Rac1 guanine (B1146940) nucleotide exchange factor αPIX.[6] Interestingly, α- and β-parvin appear to have opposing effects on ILK activity and downstream signaling; while α-parvin binding can increase ILK kinase activity, β-parvin binding has been reported to repress it.[6]

γ-Parvin: With its expression largely confined to the hematopoietic system, γ-parvin's role is more specialized.[3][4] γ-Parvin is capable of binding to ILK and forming a complex with PINCH.[4] However, γ-parvin-deficient mice do not exhibit obvious abnormalities in hematopoiesis, T-cell-dependent antibody responses, or lymphocyte and dendritic cell migration, suggesting potential functional redundancy with other Parvin isoforms in these processes.[4]

The binding of Parvin isoforms to ILK is mutually exclusive, indicating that a cell can assemble distinct IPP complexes with potentially different functional properties.[6][7] This isoform-specific assembly of the IPP complex allows for fine-tuning of integrin-mediated signaling in different tissues and at different developmental stages.

Quantitative Data on Parvin Function

The following tables summarize key quantitative data related to Parvin's function and its role in the IPP complex.

Parameterα-Parvinβ-Parvinγ-ParvinReference(s)
Expression Pattern UbiquitousEnriched in heart and skeletal musclePrimarily in hematopoietic cells[3][7]
Gene Knockout Phenotype Embryonic lethal (E11.5-E14.5)Viable and fertileNo obvious phenotype[3][5][6]
Effect on Rac1 Activity InhibitsPromotes (via αPIX)Not well characterized[6]
Effect on ILK Activity Can increaseCan repressNot well characterized[6]
Interaction Partners ILK, PINCH, F-actin, Paxillin, TESK1ILK, PINCH, α-actinin, αPIX, DysferlinILK, PINCH, Paxillin[3][6][7]
InteractionDissociation Constant (Kd)MethodReference(s)
α-Parvin - F-actin8.4 µMNot Specified[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of the IPP complex.

Co-Immunoprecipitation (Co-IP) for IPP Complex

This protocol is adapted from a general Co-IP protocol and can be optimized for specific cell types and antibodies.[8]

1. Cell Lysis:

  • Wash cultured cells with ice-cold PBS.

  • Lyse cells in a non-detergent, low-salt lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate).

2. Pre-clearing the Lysate:

  • Add Protein A/G agarose (B213101) beads to the cell lysate.

  • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Centrifuge at 1,000 x g for 1 minute at 4°C.

  • Collect the supernatant.

3. Immunoprecipitation:

  • Add the primary antibody specific to one of the IPP complex components (e.g., anti-ILK, anti-PINCH, or anti-Parvin) to the pre-cleared lysate.

  • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

4. Washing and Elution:

  • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).

  • Discard the supernatant and wash the beads 3-5 times with ice-cold lysis buffer.

  • After the final wash, remove all supernatant.

  • Elute the protein complex from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

5. Western Blot Analysis:

  • Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

  • Perform Western blotting with antibodies against the other components of the IPP complex to verify the interaction.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

The Y2H system is a powerful genetic method to identify binary protein-protein interactions.[9]

1. Plasmid Construction:

  • Clone the cDNA of the "bait" protein (e.g., ILK) into a vector containing a DNA-binding domain (DB-domain), such as LexA or GAL4.

  • Clone the cDNA of the "prey" protein (e.g., a Parvin isoform) into a vector containing a transcriptional activation domain (AD-domain).

2. Yeast Transformation:

  • Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.

  • Plate the transformed yeast on a selective medium that lacks specific nutrients to select for yeast cells that have taken up both plasmids.

3. Interaction Assay:

  • If the bait and prey proteins interact, the DB-domain and AD-domain are brought into close proximity, reconstituting a functional transcription factor.

  • This transcription factor then activates the expression of reporter genes (e.g., HIS3, ADE2, lacZ, GFP) in the yeast cell.

  • Growth on a selective medium lacking the products of the reporter genes (e.g., histidine) or a colorimetric assay (for lacZ) indicates a positive interaction.

Immunofluorescence Staining for Focal Adhesions

This protocol allows for the visualization of the subcellular localization of IPP complex components at focal adhesions.[10]

1. Cell Culture and Fixation:

  • Culture cells on glass coverslips until they are 50-70% confluent.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

2. Permeabilization and Blocking:

  • Wash the fixed cells twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash twice with PBS.

  • Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% BSA or 5% normal goat serum in PBS) for 30-60 minutes.

3. Antibody Incubation:

  • Incubate the cells with the primary antibody (e.g., anti-Parvin) diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

4. Staining and Mounting:

  • Wash the cells three times with PBS.

  • (Optional) Counterstain for F-actin with fluorescently labeled phalloidin (B8060827) and for the nucleus with DAPI.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

5. Imaging:

  • Visualize the stained cells using a fluorescence or confocal microscope.

Visualizing IPP Complex Assembly and Signaling

The following diagrams, generated using the DOT language, illustrate the different modes of IPP complex assembly and the central signaling pathway.

IPP_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm ECM ECM Integrin Integrin ECM->Integrin ILK ILK Integrin->ILK Binds to β-subunit PINCH PINCH ILK->PINCH Parvin Parvin ILK->Parvin Actin Actin Cytoskeleton Parvin->Actin

Caption: General signaling pathway of the IPP complex, linking the extracellular matrix to the actin cytoskeleton.

IPP_Assembly_Modes cluster_Linear Linear Assembly (e.g., Drosophila Muscle) cluster_Mutual Mutually Dependent Assembly (e.g., Drosophila Wing Epithelium) ILK_L ILK PINCH_L PINCH ILK_L->PINCH_L Parvin_L Parvin ILK_L->Parvin_L Integrin_L Integrin Integrin_L->ILK_L ILK_M ILK PINCH_M PINCH ILK_M->PINCH_M Parvin_M Parvin ILK_M->Parvin_M PINCH_M->Parvin_M Integrin_M Integrin Integrin_M->ILK_M

Caption: Two distinct modes of IPP complex assembly observed in different tissues.

References

A Comparative Guide to Parvin Isoform Function in Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Parvin family of proteins, specifically α-Parvin and β-Parvin, are crucial adaptor proteins that form a key link between the extracellular matrix (ECM) and the intracellular actin cytoskeleton. In endothelial cells, these proteins are integral components of focal adhesions, where they participate in the Integrin-Linked Kinase (ILK), PINCH, and Parvin (IPP) complex.[1][2] This complex serves as a critical signaling hub, translating external mechanical cues from the ECM into intracellular signals that regulate cell adhesion, migration, proliferation, and the structural integrity of the vascular endothelium.[1][2][3] While structurally similar, α-Parvin and β-Parvin exhibit distinct and sometimes opposing functions in the regulation of endothelial cell behavior, making them important subjects of study in angiogenesis, vascular development, and disease.[2][4] This guide provides an objective comparison of their functions, supported by experimental data and detailed methodologies.

Functional Comparison of Parvin Isoforms

The functional distinctions between α-Parvin and β-Parvin are most evident in their impact on vascular development and endothelial cell behavior. While α-Parvin is essential for the formation of stable blood vessels, β-Parvin appears to have a more subtle, partially compensatory role.[5][6] Depletion of α-Parvin in endothelial cells leads to severe defects in vessel sprouting and stability, resulting in embryonic lethality in mice.[5] In contrast, mice lacking β-Parvin are viable, suggesting that α-Parvin can compensate for its absence during normal development.[1] However, the combined loss of both isoforms results in a more severe phenotype than the loss of α-Parvin alone, indicating some overlapping functions.[7]

Table 1: Summary of Functional Differences between Parvin Isoforms in Endothelial Cells

Featureα-Parvinβ-ParvinReferences
Role in Vascular Development Essential; deletion is embryonic lethal due to hemorrhages and reduced vascular density.Dispensable for normal development; knockout mice are viable.[5][6]
Cell-Cell Junctions Required for the stability of adherens junctions and proper localization of VE-cadherin.Contributes to proper cell-cell junction organization.[5][7]
Cell Spreading & Lamellipodia Inhibitory; depletion leads to increased cell spreading and lamellipodia formation.Permissive/Promoting; promotes cell spreading.[2]
Cell Migration Essential for directed cell migration.May play a role in promoting cell motility.[4][8]
Actin Cytoskeleton Regulates actin organization and stress fiber formation.Links to the actin cytoskeleton via α-actinin.[2][5]
ILK Kinase Activity Enhances ILK activity.Inhibits ILK activity.[2]
Rac1 GTPase Activity Inhibitory; depletion increases Rac1 activity in some contexts, but is required for efficient Rac1 activation upon adhesion in ECs.Promotes Rac1 activation through interaction with α-PIX.[2][4][8]
Binding Partners ILK, PINCH-1, Paxillin, TESK1ILK, PINCH-1, α-Actinin, α-PIX (ARHGEF6), Paxillin[2][4][9]
Expression Regulation Ubiquitously expressed.Enriched in heart and skeletal muscle; levels are upregulated upon α-Parvin deletion.[1][2]

Quantitative Data from Endothelial Cell Studies

Quantitative analyses of endothelial cells, primarily Human Umbilical Vein Endothelial Cells (HUVECs), following the depletion of α-Parvin have provided specific insights into its regulatory roles.

Table 2: Quantitative Effects of α-Parvin Depletion in HUVECs

ParameterEffect of α-Parvin siRNA KnockdownQuantitative ChangeReference
Rac1 Activity Reduced Rac1 activation upon adhesion to gelatin.~40% decrease compared to control.[8]
Chemotactic Migration Significantly impaired migration towards a chemoattractant.~50% decrease in migration compared to control.[8]
Adherens Junctions Increased percentage of discontinuous adherens junctions.Discontinuous AJs increased from ~20% to ~50%.[5]
Transendothelial Resistance Decreased barrier function over time.Resistance reduced by ~30-40% after 24 hours.

Signaling Pathways

Parvin isoforms exert their effects by integrating into signaling networks that control the actin cytoskeleton. Their opposing roles can be partly explained by their differential influence on the small GTPase Rac1, a master regulator of cell migration and lamellipodia formation.

The Core IPP Signaling Complex

Both α- and β-Parvin are core components of the IPP complex. This ternary complex is recruited to the cytoplasmic tails of β-integrins at focal adhesions. ILK, a pseudokinase, acts as a scaffold, binding to both PINCH (a LIM-domain-containing protein) and a Parvin isoform.[2][10] This complex is essential for linking integrin-mediated adhesion to the actin cytoskeleton and for activating downstream signaling pathways, such as the Akt/PKB survival pathway.[2][3] The binding of α-Parvin and β-Parvin to ILK is mutually exclusive.[2]

IPP_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm ECM Fibronectin / Collagen Integrin β1-Integrin ECM->Integrin activates ILK ILK (Scaffold) Integrin->ILK recruits PINCH PINCH-1 ILK->PINCH binds Parvin α-Parvin or β-Parvin ILK->Parvin binds (mutually exclusive) Actin Actin Cytoskeleton Parvin->Actin links to Actin->Integrin inside-out signaling Rac1_Regulation cluster_alpha α-Parvin Pathway cluster_beta β-Parvin Pathway aParvin α-Parvin Rac1_a Rac1-GTP (Active) aParvin->Rac1_a Inhibits Lamellipodia_a Lamellipodia Formation Rac1_a->Lamellipodia_a bParvin β-Parvin alphaPIX α-PIX (GEF) bParvin->alphaPIX binds Rac1_b Rac1-GDP (Inactive) alphaPIX->Rac1_b activates Rac1_GTP_b Rac1-GTP (Active) Rac1_b->Rac1_GTP_b Lamellipodia_b Lamellipodia Formation Rac1_GTP_b->Lamellipodia_b Experimental_Workflow start Culture HUVECs transfection Transfect with siRNA (Control, α-Parvin, β-Parvin) start->transfection knockdown_verification Verify Knockdown (Western Blot / qPCR) transfection->knockdown_verification assays Perform Functional Assays knockdown_verification->assays adhesion Cell Adhesion Assay assays->adhesion migration Wound Healing (Scratch) Assay assays->migration signaling Rac1 Activity Pulldown Assay assays->signaling analysis Data Analysis & Quantification adhesion->analysis migration->analysis signaling->analysis

References

Safety Operating Guide

Prudent Practices for the Disposal of Potentially Hazardous Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide provides a procedural framework for the safe disposal of chemical waste, ensuring the protection of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential chemical exposure. The following table summarizes recommended PPE for handling potentially hazardous chemicals, based on general laboratory safety guidelines.[1][2][3][4][5]

Body PartPersonal Protective EquipmentSpecifications and Usage Notes
Eyes/Face Safety Goggles or Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant splash hazard.[1]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are commonly recommended. Always inspect gloves for signs of degradation or puncture before use and change them frequently.[1][4]
Body Laboratory Coat or Chemical-Resistant ApronA flame-retardant lab coat is advisable for flammable materials.[1] Protective clothing should be worn to prevent skin contact.[4]
Respiratory Fume Hood or RespiratorAll work with volatile or powdered chemicals should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] A NIOSH/MSHA-approved respirator may be necessary in case of inadequate ventilation.[4]
Feet Closed-Toed ShoesShoes should be made of a non-porous material to protect against spills.[1]

Standard Operating Protocol for Chemical Waste Disposal

The following step-by-step protocol outlines the general procedure for the disposal of chemical waste. This protocol is not a substitute for institution-specific guidelines and regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[1][4]

Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid chemical waste, including contaminated personal protective equipment (e.g., gloves, weigh boats), and spill cleanup materials in a dedicated, sealable container made of a compatible material (e.g., polyethylene).[4]

    • Ensure the container is appropriate for the type of waste and will not react with or be degraded by the chemical.

  • Liquid Waste:

    • If the chemical is dissolved in a solvent, the entire solution must be treated as hazardous waste.[4]

    • The hazardous properties of the solvent (e.g., flammability, corrosivity, toxicity) will also dictate the disposal route.

    • Do not mix different waste streams unless explicitly permitted by your institution's EHS guidelines.[4]

    • Collect liquid waste in a compatible, leak-proof container with a secure cap.

Labeling

Proper labeling of waste containers is crucial for safety and regulatory compliance.

  • Clearly label the waste container with the words "Hazardous Waste."[1][4]

  • Include the full chemical name(s) of the contents.

  • Indicate the specific hazards of the waste (e.g., "Flammable," "Corrosive," "Toxic," "Irritant").[1][4]

  • Note the accumulation start date and the name of the principal investigator or laboratory responsible.

Storage
  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]

  • Ensure the storage area is away from ignition sources and incompatible materials.[5]

Disposal
  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to minimize hazards.

  • Small Spills:

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite (B1170534) or sand.[1]

    • Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[1]

    • Decontaminate the spill area according to established procedures, which may include washing with soap and water.[4]

  • Large Spills:

    • Evacuate the immediate area.

    • Follow your institution's emergency response procedures, which may include contacting the EHS department or emergency services.[1]

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of chemical waste generated in a laboratory setting.

start Start: Chemical Waste Generated ppe Step 1: Don Appropriate PPE start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste Collection waste_type->solid_waste Solid liquid_waste Liquid Waste Collection waste_type->liquid_waste Liquid labeling Step 3: Label Container 'Hazardous Waste - [Chemical Name]' solid_waste->labeling liquid_waste->labeling storage Step 4: Store in Designated Satellite Accumulation Area labeling->storage pickup Step 5: Arrange Pickup via EH&S Department storage->pickup final_disposal Final Disposal: Licensed Hazardous Waste Facility pickup->final_disposal

Caption: Workflow for the safe disposal of hazardous chemical waste.

References

Essential Safety and Handling Protocols for Parvine

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Assessment

Given the limited information on Parvine's specific hazards, a thorough risk assessment is the first and most critical step before any handling. This assessment should be documented and approved by your institution's Environmental Health and Safety (EHS) department.

Key Principles for Handling Chemicals with Unknown Hazards:

  • Assume Hazard: Treat the compound as if it is toxic, flammable, and an environmental hazard until proven otherwise.

  • Minimize Exposure: All procedures should be designed to minimize the possibility of inhalation, skin contact, and ingestion.

  • Control at the Source: Use engineering controls like fume hoods as the primary means of protection.

  • Prepare for Emergencies: Ensure spill kits, emergency showers, and eyewash stations are accessible and personnel are trained in their use.

A logical workflow for assessing and handling a chemical with limited safety data is crucial.

cluster_0 Risk Assessment and Preparation cluster_1 Handling Operations cluster_2 Post-Handling Gather Data Gather Data Assess Risk Assess Risk Gather Data->Assess Risk Input Develop SOP Develop SOP Assess Risk->Develop SOP Mitigation Plan Train Personnel Train Personnel Develop SOP->Train Personnel Dissemination Don PPE Don PPE Train Personnel->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Step 1 Handle this compound Handle this compound Prepare Work Area->Handle this compound Step 2 Decontaminate Decontaminate Handle this compound->Decontaminate Step 3 Doff PPE Doff PPE Decontaminate->Doff PPE Safe Removal Segregate Waste Segregate Waste Doff PPE->Segregate Waste Disposal Stream Final Disposal Final Disposal Segregate Waste->Final Disposal EHS Pickup

Caption: Workflow for handling chemicals with unknown hazards.

Personal Protective Equipment (PPE)

Selection of PPE must be based on the highest potential risk. The following table outlines the recommended PPE for handling this compound in solid (powder) and solution forms.

Body Part PPE for Solid/Powder PPE for Liquid Solution Rationale
Hands Nitrile or Neoprene Gloves (double-gloving recommended)Chemical-resistant gloves (Nitrile or Neoprene).[3] Check manufacturer's compatibility chart for solvents used.Prevents skin contact. Double-gloving provides extra protection against tears and contamination during doffing.
Eyes/Face Safety goggles and a face shield.[4]Safety goggles and a face shield.[4]Protects against splashes, aerosols, and airborne particles. A face shield protects the entire face.
Body Chemical-resistant lab coat or a disposable gown (e.g., Tyvek®).[5]Chemical-resistant lab coat or apron over a lab coat.Provides a barrier against spills and contamination of personal clothing.
Respiratory NIOSH-approved respirator (e.g., N95 for powders, or respirator with appropriate cartridges for vapors if volatile).Work in a certified chemical fume hood. Respirator may be required based on the volatility of the solvent.Prevents inhalation of airborne particles or vapors.[4]
Feet Closed-toe, non-slip shoes. Shoe covers may be required.Closed-toe, non-slip, chemical-resistant shoes or boots. Shoe covers.Protects feet from spills and ensures stability.

Donning and Doffing PPE: Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Gown 1. Gown/Lab Coat Mask 2. Mask/Respirator Goggles 3. Goggles/Face Shield Gloves 4. Gloves (over cuffs) Gloves_off 1. Gloves (peel off) Gown_off 2. Gown/Lab Coat (peel off) Goggles_off 3. Goggles/Face Shield (from behind) Mask_off 4. Mask/Respirator (from behind)

Caption: Recommended sequence for donning and doffing PPE.

Operational and Disposal Plans

Handling Procedures:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood.

    • Assemble all necessary equipment and reagents before starting.

    • Ensure a chemical spill kit is readily available.

  • Weighing Solid this compound:

    • Perform all weighing operations within a fume hood or a ventilated balance enclosure to prevent inhalation of fine powders.

    • Use anti-static weigh boats or paper.

    • Handle with care to avoid creating dust.

  • Preparing Solutions:

    • Always add the solid this compound to the solvent slowly.

    • If the dissolution process is exothermic, prepare the solution in an ice bath to control the temperature.

  • Post-Handling Decontamination:

    • Wipe down all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol, or as determined by your risk assessment) to remove any residual contamination.

    • Dispose of all cleaning materials as hazardous waste.

Spill Management:

Spill Type Containment Neutralization/Cleanup Disposal
Solid Powder Cover with a plastic sheet to prevent aerosolization.Gently sweep up using a dustpan and brush or use a HEPA-filtered vacuum. Avoid raising dust.Place in a sealed, labeled hazardous waste container.
Liquid Solution Contain the spill using absorbent pads or booms.Absorb the spill with an inert material like vermiculite (B1170534) or sand.[6] For acidic or basic solutions, neutralize if safe to do so.[7]Place absorbed material into a sealed, labeled hazardous waste container.

Disposal Plan:

All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated PPE, weigh boats, paper towels, and unused solid this compound. Place in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Unused solutions and contaminated solvents. Collect in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless deemed compatible.[8]

    • Sharps: Contaminated needles or glassware. Dispose of in a designated sharps container for hazardous chemical waste.

  • Labeling and Storage:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Flammable" if in a flammable solvent).

    • Store waste in a designated satellite accumulation area until it is collected by your institution's EHS department.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's EHS department or a certified hazardous waste contractor.[8] Never dispose of this compound down the drain or in regular trash.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.